Dhx9-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22ClN5O4S2 |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-5-methyl-4-[5-(1-methylazetidin-3-yl)oxypyrimidin-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H22ClN5O4S2/c1-12-18(20-23-8-16(9-24-20)31-17-10-27(2)11-17)7-19(32-12)21(28)25-14-4-13(22)5-15(6-14)26-33(3,29)30/h4-9,17,26H,10-11H2,1-3H3,(H,25,28) |
InChI Key |
REJLULZCWIPZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=NC=C(C=N3)OC4CN(C4)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of DHX9-IN-4: A Technical Guide to a Novel Cancer Therapeutic Target
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of DHX9-IN-4, a novel inhibitor of the DExH-Box Helicase 9 (DHX9). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of DHX9's role in oncogenesis and the therapeutic potential of its inhibition. While specific quantitative data for this compound is not publicly available, this guide draws upon extensive research into the function of DHX9 and the well-characterized effects of its inhibition by analogous compounds.
Executive Summary
DHX9 is a multifunctional helicase integral to numerous cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound, also known as Compound 609, has been identified as an ATP-dependent inhibitor of DHX9.[4] This guide will explore the core mechanism by which inhibitors of DHX9, exemplified by the well-studied compound ATX968, exert their anti-cancer effects, providing a foundational understanding for the development of DHX9-targeted therapies.
The Role of DHX9 in Cancer
DHX9's cellular functions are extensive, encompassing the unwinding of DNA and RNA duplexes and the resolution of complex secondary structures like R-loops.[1][3] In the context of cancer, DHX9 can act as either an oncogene or a tumor suppressor, depending on the cellular environment and its interacting partners.[2][5] Notably, many tumors, particularly those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), exhibit a strong dependence on DHX9 for their proliferation and survival.[3] This dependency presents a therapeutic window for selective targeting of cancer cells.
The Core Mechanism of Action: DHX9 Inhibition
DHX9 inhibitors interfere with the enzyme's essential helicase activity.[6] this compound is categorized as an ATP-dependent inhibitor, suggesting it competes with ATP for binding to the helicase core, thereby preventing the conformational changes necessary for nucleic acid unwinding.[4] The consequences of this inhibition are multifaceted and lead to a cascade of events culminating in cancer cell death.
A key outcome of DHX9 inhibition is the accumulation of R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA.[2][5] DHX9 is crucial for resolving these structures, and its inhibition leads to their persistence. This accumulation of R-loops triggers replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis.[3][7]
Signaling Pathways Implicated in DHX9 Inhibition
The cellular response to DHX9 inhibition involves the activation of key signaling pathways that govern cell fate. The accumulation of DNA damage resulting from unresolved R-loops activates the p53 and Retinoblastoma (RB1) tumor suppressor pathways.[8][9] Furthermore, DHX9 has been shown to be indispensable for the activation of the PI3K-AKT signaling pathway, which is critical for cell survival and proliferation.[10] Inhibition of DHX9 would therefore be expected to suppress this pro-survival pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. uniprot.org [uniprot.org]
- 10. academic.oup.com [academic.oup.com]
The Function of Dhx9-IN-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme integral to numerous cellular processes. Its ability to unwind DNA and RNA duplexes, as well as complex secondary structures like R-loops and G-quadruplexes, places it at the crossroads of DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Dysregulation of DHX9 has been implicated in various malignancies, including colorectal cancer, acute myeloid leukemia, and small cell lung cancer, making it an attractive therapeutic target.[3][4][5]
Dhx9-IN-4 is described as an ATP-dependent inhibitor of DHX9, holding potential for cancer research.[6] This guide provides a comprehensive overview of the function of DHX9 and the inhibitory mechanisms of compounds targeting it, with a focus on the implications for drug development. Due to the limited publicly available data specifically for this compound, this report includes representative quantitative data and experimental protocols for other selective DHX9 inhibitors to provide a thorough understanding of the field.
Core Function of DHX9
DHX9 is a versatile helicase that utilizes the energy from nucleotide triphosphate (NTP) hydrolysis to unwind a variety of nucleic acid structures.[1][7] It translocates along nucleic acid strands in a 3' to 5' direction.[1] Its functions are critical for:
-
DNA Replication and Repair: DHX9 interacts with key replication and repair proteins such as BRCA1 and PCNA.[1] It is involved in the homologous recombination (HR) pathway for DNA double-strand break repair by facilitating D-loop extension.[8][9]
-
Transcription and RNA Processing: As a transcriptional coactivator, DHX9 bridges RNA Polymerase II with various transcription factors.[2] It also plays a role in pre-mRNA splicing.[10]
-
Innate Immune Response: DHX9 can act as a sensor for viral nucleic acids, triggering innate immune responses. Conversely, loss of DHX9 can also induce an interferon response through the accumulation of double-stranded RNA (dsRNA).[5]
-
Maintenance of Genomic Stability: By resolving R-loops and other non-canonical DNA structures, DHX9 prevents replication stress and DNA damage.[1][5]
This compound and Other DHX9 Inhibitors
Quantitative Data for Selective DHX9 Inhibitors
The following table summarizes key quantitative data for various selective DHX9 inhibitors, providing a benchmark for the evaluation of novel compounds like this compound.
| Inhibitor/Compound | Assay Type | Target | Cell Line(s) | IC50 / EC50 / IP / K_D_ | Citation(s) |
| Exemplified Compound (Ex 83 pg 99) | ADP-Glo | Recombinant human DHX9 | - | IP = 0.0029 µM | [4] |
| Exemplified Compound (Ex 83 pg 99) | TaqMan multiplex qPCR | DHX9-mediated circBRIP1 mRNA | HCT 116 | EC50 = 0.0008 µM | [4] |
| Exemplified Compound (Ex 83 pg 99) | Celltiter-Glo (Antiproliferative) | Cell Proliferation | LS411N | IC50 = 0.0036 µM | [4] |
| Exemplified Compound (Ex 83 pg 99) | Celltiter-Glo (Antiproliferative) | Cell Proliferation | H747 | IC50 ≤ 10 µM | [4] |
| Enoxacin | MTT (Antiproliferative) | Cell Proliferation | A549 | IC50 = 25.52 µg/ml | [11] |
| Enoxacin | MTT (Antiproliferative) | Cell Proliferation | NC-shRNA-A549 | IC50 = 28.66 µg/ml | [11] |
| Enoxacin | MTT (Antiproliferative) | Cell Proliferation | DHX9-shRNA-A549 | IC50 = 49.04 µg/ml | [11] |
| Compound 1 | DHX9 Unwinding Assay | DHX9 Helicase Activity | - | IC50 = 21.4 µM | [12] |
| DHX9-IN2 | Cell Counting Kit-8 (Antiproliferative) | Cell Proliferation | AML Cell Lines | 0.025–2.56 µM (concentration range) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of DHX9 inhibitors. Below are summaries of key experimental protocols used in the characterization of such compounds.
DHX9 ATPase Activity Assay (ADP-Glo)
This assay quantifies the amount of ADP produced as a result of DHX9's ATP hydrolysis activity, which is a direct measure of its enzymatic function.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formation. In the first step, after the helicase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. The light generated is proportional to the ADP concentration, which in turn is proportional to the helicase activity.
-
Protocol Outline:
-
Recombinant human DHX9 is incubated with the test compound (e.g., an exemplified compound from Accent Therapeutics) at various concentrations.[4]
-
The reaction is initiated by the addition of ATP and a suitable nucleic acid substrate (e.g., dsRNA).
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The ADP-Glo™ Reagent is added to stop the reaction and eliminate unused ATP.
-
The Kinase Detection Reagent is added, and the mixture is incubated to allow for the conversion of ADP to ATP and the subsequent generation of a luminescent signal.
-
Luminescence is measured using a plate reader. The signal is inversely correlated with the inhibitory activity of the compound.
-
Data are analyzed to determine the inflection point (IP) or IC50 value.[4]
-
DHX9 Helicase Unwinding Assay
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.
-
Principle: A fluorescently labeled, double-stranded DNA or RNA substrate is used. One strand is typically labeled with a fluorophore and the other with a quencher. In the double-stranded form, the fluorescence is quenched. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.
-
Protocol Outline:
-
A dsRNA or dsDNA substrate with a 3' overhang is prepared with a fluorophore and a quencher on opposite strands.
-
Recombinant DHX9 is pre-incubated with the test inhibitor at various concentrations.[12]
-
The unwinding reaction is initiated by adding the fluorescently labeled substrate and ATP.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The initial rate of the reaction is calculated and plotted against the inhibitor concentration to determine the IC50 value.[12]
-
Cellular Proliferation Assay (CellTiter-Glo® or MTT)
This assay assesses the effect of DHX9 inhibition on the growth and viability of cancer cell lines.
-
Principle:
-
CellTiter-Glo®: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
MTT: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
-
-
Protocol Outline (MTT example):
-
Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.[11]
-
The cells are treated with a range of concentrations of the DHX9 inhibitor (e.g., enoxacin) for a specified period (e.g., 48 hours).[11]
-
The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[11]
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the interaction of DHX9 with specific genomic regions in cells.
-
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest (DHX9) is immunoprecipitated using a specific antibody. The associated DNA is then purified and identified by quantitative PCR (qPCR) or sequencing.
-
Protocol Outline:
-
Cells are treated with a cross-linking agent (e.g., formaldehyde) to fix protein-DNA interactions.[13][14]
-
The cells are lysed, and the chromatin is fragmented by sonication or enzymatic digestion.[13]
-
An antibody specific to DHX9 is used to immunoprecipitate the DHX9-chromatin complexes.[13][14]
-
The cross-links are reversed, and the proteins are digested.
-
The purified DNA is analyzed by qPCR using primers for specific target gene promoters or other genomic regions of interest to determine the enrichment of DHX9 at these sites.[13][14]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving DHX9 and a typical experimental workflow for inhibitor characterization.
Caption: Key signaling pathways involving DHX9 in cellular processes.
Caption: A typical workflow for the identification and characterization of DHX9 inhibitors.
Conclusion
DHX9 is a critical enzyme involved in fundamental cellular processes, and its dysregulation is a hallmark of several cancers. The development of potent and selective inhibitors, such as this compound, represents a promising therapeutic strategy. While detailed data for this compound remains limited in the public domain, the methodologies and quantitative benchmarks established for other DHX9 inhibitors provide a robust framework for its evaluation. Further research into the specific interactions of this compound with its target and its effects on cellular pathways will be crucial in advancing its potential as a clinical candidate. This guide provides a foundational understanding for researchers and drug developers working on the inhibition of DHX9 as a novel approach to cancer therapy.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accenttx.com [accenttx.com]
- 8. researchgate.net [researchgate.net]
- 9. The DHX9 helicase interacts with human DNA Polymerase δ4 and stimulates its activity in D-loop extension synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Dhx9-IN-4 as a DHX9 Helicase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial to numerous cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability. Its ability to unwind DNA and RNA duplexes, as well as complex secondary structures like R-loops, positions it as a critical regulator of nucleic acid metabolism. Dysregulation of DHX9 has been implicated in the progression of various malignancies, making it an attractive therapeutic target in oncology. Dhx9-IN-4 is an ATP-dependent inhibitor of DHX9, showing potential for research and development in cancer therapeutics. This document provides an in-depth technical overview of DHX9 inhibition, focusing on the characterization and experimental validation of DHX9 inhibitors.
Quantitative Data for DHX9 Inhibitors
While specific quantitative data for this compound is not publicly available, this section presents data for other known DHX9 inhibitors, ATX968 and enoxacin, to provide a comparative context for researchers.
| Inhibitor | Assay Type | Target | Metric | Value | Reference |
| ATX968 | Biochemical Helicase Assay | Human DHX9 | IC50 | 8 nM | [1][2] |
| ATX968 | Surface Plasmon Resonance (SPR) | Human DHX9 | Kd | 1.3 nM | [1] |
| ATX968 | Cellular Assay (circBRIP1 induction) | Endogenous DHX9 | EC50 | 101 nM | [1] |
| ATX968 | Cellular Assay (circAKR1A induction) | Endogenous DHX9 | EC50 | 95 nM | [1] |
| ATX968 | Cellular Assay (circDKC1 induction) | Endogenous DHX9 | EC50 | 236 nM | [1] |
| Enoxacin | Cell Proliferation Assay | A549 cells | IC50 | 25.52 µg/mL | |
| Enoxacin | Cell Proliferation Assay | NC-shRNA-A549 cells | IC50 | 28.66 µg/mL | |
| Enoxacin | Cell Proliferation Assay | DHX9-shRNA-A549 cells | IC50 | 49.04 µg/mL |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of DHX9 inhibitors. Below are representative protocols for biochemical and cellular assays.
DHX9 Helicase Activity Assay (Fluorogenic)
This assay is designed to screen for DHX9 inhibitors by measuring the unwinding of a fluorophore/quencher-labeled RNA duplex.
-
Principle: A double-stranded RNA substrate is labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher, BHQ) on the other. In its duplex form, the quencher suppresses the fluorophore's signal. Upon addition of DHX9 and ATP, the helicase unwinds the RNA, separating the strands and leading to an increase in fluorescence. Inhibitors of DHX9 will prevent this unwinding, resulting in a lower fluorescence signal.
-
Materials:
-
Purified recombinant DHX9 protein
-
Fluorogenic RNA substrate (e.g., TAMRA/BHQ labeled)
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
ATP solution
-
Test compound (e.g., this compound)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound to the appropriate wells.
-
Add the purified DHX9 protein and the fluorogenic RNA substrate to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the reaction by adding a solution of ATP.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., λex = 560 nm, λem = 585 nm) at regular intervals for a set duration (e.g., 60 minutes).
-
The rate of fluorescence increase is proportional to DHX9 helicase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
-
DHX9 ATPase Activity Assay (Luminescent)
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
-
Principle: DHX9 utilizes the energy from ATP hydrolysis to unwind nucleic acid duplexes, producing ADP. The amount of ADP produced is quantified using a commercial kit (e.g., ADP-Glo™), which involves enzymatic steps that convert ADP to ATP, followed by a luciferase-luciferin reaction that generates a luminescent signal proportional to the initial ADP concentration. Inhibitors of DHX9's ATPase activity will result in a lower luminescent signal.
-
Materials:
-
Purified recombinant DHX9 protein
-
dsRNA or other suitable nucleic acid substrate
-
Assay Buffer (similar to the helicase assay)
-
ATP solution
-
Test compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
-
Luminescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the assay buffer, test compound, DHX9 protein, and nucleic acid substrate.
-
Incubate to allow for compound binding.
-
Initiate the reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced by following the protocol of the ADP-Glo™ kit. This typically involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and incubating again.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a DHX9 inhibitor on the viability and proliferation of cancer cells.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Cell culture medium and supplements
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for formazan crystal formation.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
DHX9 is a key player in multiple intracellular signaling pathways, particularly those related to innate immunity and the DNA damage response.
Caption: DHX9's role in innate immune signaling via dsRNA sensing.
Caption: DHX9's function in maintaining genomic stability by resolving R-loops.
Experimental Workflow
The characterization of a novel DHX9 inhibitor like this compound follows a structured workflow from initial screening to in vivo validation.
Caption: A typical workflow for the characterization of a DHX9 inhibitor.
References
Dhx9-IN-4 and R-loop Formation: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of the ATP-dependent RNA helicase DHX9 in R-loop metabolism and the impact of its inhibition by the small molecule Dhx9-IN-4. R-loops are three-stranded nucleic acid structures, comprising a DNA:RNA hybrid and a displaced single-stranded DNA, that are critical for various cellular processes but can also be a source of genomic instability. DHX9 has a dual, context-dependent role in both the formation and resolution of R-loops.[1][2][3][4][5][6] Inhibition of DHX9's enzymatic activity by compounds such as this compound presents a promising therapeutic strategy, particularly in oncology.[7][8] This document details the molecular mechanisms of DHX9, the consequences of its inhibition on R-loop accumulation, and provides detailed experimental protocols for investigating these processes. The information is intended for researchers, scientists, and drug development professionals working in the fields of oncology, genome stability, and molecular biology.
Introduction to DHX9 and R-loops
1.1. The Multifaceted Role of DHX9
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved enzyme that participates in a wide array of cellular processes by unwinding DNA and RNA secondary structures.[4][9][10] Its functions are integral to DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[4][10][11][12] DHX9 is an ATP-dependent helicase that can resolve various nucleic acid structures, including double-stranded RNA (dsRNA), DNA:RNA hybrids (R-loops), and G-quadruplexes.[11][13][14]
The impact of DHX9 on cellular function is often context-dependent, and its dysregulation is implicated in several diseases, most notably cancer.[9][15] Elevated expression of DHX9 is observed in multiple cancer types, including colorectal, lung, and breast cancers, and is often associated with poor prognosis.[11] This has made DHX9 an attractive target for therapeutic intervention.[7][11]
1.2. R-loops: Formation, Function, and Threat
R-loops are three-stranded nucleic acid structures that form during transcription when the nascent RNA transcript hybridizes with the template DNA strand, leaving the non-template strand displaced as single-stranded DNA.[16][17] These structures are not merely transcriptional byproducts but play significant roles in various physiological processes, including mitochondrial DNA replication, immunoglobulin class switching, and the regulation of gene expression.[3][16][17]
However, the persistence of R-loops can pose a significant threat to genome integrity.[1][2][5][6] They can impede the progression of replication forks, leading to replication stress, DNA double-strand breaks (DSBs), and genomic instability.[16] Consequently, the formation and resolution of R-loops are tightly regulated processes.
The Dichotomous Role of DHX9 in R-loop Metabolism
DHX9 exhibits a complex and seemingly contradictory role in R-loop biology, acting as both a promoter and a resolver of these structures.
2.1. DHX9 as a Promoter of R-loop Formation
Evidence suggests that DHX9 can facilitate the formation of R-loops by unwinding the nascent RNA strand. This action is thought to generate a free RNA end that can then invade the DNA duplex to form a DNA:RNA hybrid.[1][2][3][4][5][6] This activity is particularly pronounced in cells with impaired RNA processing or splicing.[1][2][5][6] In the absence of splicing factors that would normally bind the nascent RNA, the prolonged association of DHX9 with RNA Polymerase II can lead to increased R-loop formation.[1][2][5][6]
2.2. DHX9 as a Resolver of R-loops
Conversely, DHX9 is also a key player in the resolution of R-loops. Its helicase activity allows it to unwind the RNA from the DNA template in a DNA:RNA hybrid, thereby dismantling the R-loop structure.[17] This function is crucial for preventing the accumulation of aberrant R-loops that can lead to genomic instability. DHX9's ability to resolve R-loops is particularly important at transcription termination sites and in response to genotoxic stress.
The dual functionality of DHX9 suggests a model where its activity is tightly regulated and dependent on its interaction with other cellular factors and the transcriptional context.
This compound: A Small Molecule Inhibitor of DHX9
3.1. Mechanism of Action
This compound is an ATP-dependent inhibitor of DHX9.[8] By binding to the helicase, it interferes with the enzyme's ability to hydrolyze ATP, a process essential for its unwinding activity.[7] This inhibition effectively locks DHX9 in an inactive state, preventing it from resolving nucleic acid secondary structures, including R-loops.[7]
3.2. Cellular Consequences of DHX9 Inhibition
Inhibition of DHX9 by small molecules like this compound is expected to lead to a net increase in R-loop accumulation due to the blockage of its resolution activity. This accumulation of R-loops can trigger a cascade of cellular events, including:
-
Replication Stress: Increased R-loops can stall and collapse replication forks, leading to replication stress.[11][12]
-
DNA Damage: The unresolved R-loops and subsequent replication stress can result in DNA double-strand breaks, activating the DNA damage response (DDR) pathway.
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage can trigger cell cycle checkpoints and, if the damage is irreparable, lead to programmed cell death (apoptosis).[11][12]
-
Activation of Innate Immunity: Aberrant accumulation of nucleic acid structures, including R-loops and dsRNA, can be recognized by cellular sensors, leading to the activation of an antiviral-like innate immune response.
These cellular consequences make DHX9 inhibitors like this compound promising candidates for cancer therapy, particularly in tumors with a high reliance on DHX9 for survival, such as those with microsatellite instability.[11][12]
Quantitative Data on DHX9 Inhibition and R-loop Formation
While specific quantitative data for this compound is not publicly available in the searched literature, the effects of DHX9 depletion or inhibition by other compounds provide a strong basis for expected outcomes. The following table summarizes representative quantitative data from studies involving DHX9 knockdown or inhibition.
| Experimental System | Method of DHX9 Inhibition | Measured Parameter | Observed Effect | Reference |
| HeLa Cells | siRNA knockdown | R-loop levels (DRIP-qPCR at β-actin locus) | Significant increase in R-loops upon treatment with camptothecin. | |
| Small Cell Lung Cancer Cells | shRNA knockdown | R-loop levels (S9.6 immunofluorescence) | Increased accumulation of R-loop structures. | |
| Ewing Sarcoma Cells | siRNA knockdown | Gene expression (RNA-seq) | Widespread regulation of gene expression, with 58% of regulated genes being downregulated. | |
| Human Diploid Fibroblasts | shRNA knockdown | Senescence-associated β-galactosidase levels | Elevation of senescence markers. | |
| Colorectal Cancer Cells (MSI-H) | siRNA knockdown | Cell Proliferation | Strong reduction in proliferation and survival. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on R-loop formation and cellular processes.
5.1. DNA-RNA Immunoprecipitation followed by Sequencing (DRIP-seq)
This protocol is a gold-standard method for the genome-wide mapping of R-loops.
Objective: To identify and quantify R-loop-containing regions in the genome of cells treated with this compound compared to a vehicle control.
Materials:
-
Cell culture reagents
-
This compound (and vehicle control, e.g., DMSO)
-
DNA extraction kit
-
Restriction enzymes (e.g., HindIII, EcoRI, BsrGI, XbaI)
-
S9.6 antibody (anti-DNA:RNA hybrid)
-
Protein A/G magnetic beads
-
RNase H
-
Buffers (IP buffer, wash buffers, elution buffer)
-
DNA purification kit
-
Next-generation sequencing library preparation kit
-
High-throughput sequencer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-only control.
-
Genomic DNA Extraction: Gently extract high-molecular-weight genomic DNA from treated and control cells. Avoid harsh vortexing to minimize R-loop disruption.
-
Restriction Digestion: Fragment the genomic DNA using a cocktail of restriction enzymes.
-
Immunoprecipitation:
-
Incubate the fragmented DNA with the S9.6 antibody to allow binding to R-loops.
-
Add Protein A/G magnetic beads to capture the antibody-DNA:RNA hybrid complexes.
-
Wash the beads extensively to remove non-specifically bound DNA.
-
-
Elution: Elute the immunoprecipitated DNA:RNA hybrids from the beads.
-
RNase H Treatment (Negative Control): In a parallel control experiment, treat a portion of the immunoprecipitated sample with RNase H to specifically degrade the RNA component of the R-loops. This will confirm the specificity of the S9.6 antibody.
-
DNA Purification: Purify the eluted DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and an input control (a fraction of the fragmented DNA before immunoprecipitation). Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify enriched regions (peaks) in the this compound treated samples compared to the control. The RNase H-treated sample should show a significant reduction in signal at these peaks.
5.2. Immunofluorescence Staining for R-loops
This method allows for the visualization and quantification of R-loop levels at the single-cell level.
Objective: To visualize and quantify changes in nuclear R-loop intensity in cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
This compound (and vehicle control)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
S9.6 primary antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and vehicle control as described above.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with blocking solution.
-
Primary Antibody Incubation: Incubate the cells with the S9.6 primary antibody.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the S9.6 signal within the nucleus for a large population of cells in each condition.
5.3. DHX9 Helicase Activity Assay
This biochemical assay directly measures the enzymatic activity of DHX9 and can be used to determine the potency of this compound.
Objective: To determine the IC50 of this compound for DHX9 helicase activity.
Materials:
-
Recombinant human DHX9 protein
-
DHX9 helicase assay kit (e.g., from BPS Bioscience)[16] containing a fluorogenic RNA substrate (e.g., a dsRNA with a fluorophore and a quencher on opposite strands)
-
ATP
-
Assay buffer
-
This compound at various concentrations
-
Microplate reader
Procedure:
-
Prepare Reactions: In a microplate, prepare reactions containing assay buffer, ATP, and the fluorogenic RNA substrate.
-
Add Inhibitor: Add serial dilutions of this compound to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Add the recombinant DHX9 enzyme to each well to start the unwinding reaction.
-
Measure Fluorescence: Incubate the plate at the recommended temperature and measure the increase in fluorescence over time using a microplate reader. The unwinding of the dsRNA substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of this compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and relationships discussed in this guide.
Caption: Dual role of DHX9 in R-loop metabolism.
Caption: Cellular consequences of DHX9 inhibition by this compound.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Genome-wide mapping of native co-localized G4s and R-loops in living cells [elifesciences.org]
- 8. The DHX9 helicase interacts with human DNA Polymerase δ4 and stimulates its activity in D-loop extension synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Human DHX9 helicase preferentially unwinds RNA-containing displacement loops (R-loops) and G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DDX17 helicase promotes resolution of R-loop-mediated transcription–replication conflicts in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-resolution, strand-specific R-loop mapping via S9.6-based DNA:RNA ImmunoPrecipitation and high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Biological Activity of Dhx9-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the biological activity of Dhx9-IN-4, a small molecule inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is a multifunctional enzyme integral to numerous cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability. Its dysregulation is implicated in various pathologies, notably cancer and viral infections, rendering it a compelling therapeutic target. This compound, also known as Compound 609, functions as an ATP-dependent inhibitor of DHX9's helicase activity.[1] This guide summarizes the known biological functions of DHX9, the anticipated mechanism of action of this compound, and provides detailed protocols for key experimental assays used to characterize the activity of DHX9 inhibitors.
The Multifaceted Role of DHX9 in Cellular Homeostasis
DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved enzyme that unwinds DNA and RNA secondary structures in a 3' to 5' direction.[2][3] This activity is powered by the hydrolysis of ATP and is essential for a multitude of cellular functions:
-
DNA Replication and Repair: DHX9 is involved in the initiation of DNA replication and the resolution of R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA), which can otherwise lead to replication stress and genomic instability.[2][4] It interacts with key proteins in the DNA damage response, including BRCA1 and proteins of the homologous recombination pathway, to facilitate DNA repair.[5][6]
-
Transcription and Translation: As a transcriptional coactivator, DHX9 interacts with transcription factors and RNA polymerase II to regulate gene expression.[3][4] It also plays a role in the translation of specific mRNAs.[2]
-
RNA Processing and Transport: DHX9 is involved in various aspects of RNA metabolism, including pre-mRNA splicing and the processing of microRNAs.[2]
-
Innate Immunity and Viral Replication: DHX9 can act as a sensor for viral nucleic acids, triggering an innate immune response.[7] Conversely, many viruses hijack DHX9 to facilitate their own replication and translation.[2][7]
Given its central role in these fundamental processes, the inhibition of DHX9 presents a promising therapeutic strategy for diseases characterized by uncontrolled cell proliferation and genomic instability, such as cancer.
This compound: An ATP-Dependent Inhibitor of DHX9
This compound is a small molecule identified as an ATP-dependent inhibitor of DHX9.[1] This mode of action suggests that this compound likely interferes with the binding of ATP to the helicase domain of DHX9, thereby preventing the conformational changes required for its unwinding activity.[7] The inhibition of DHX9's enzymatic function is expected to induce a cascade of cellular effects, including:
-
Induction of Replication Stress: By preventing the resolution of R-loops and other complex DNA structures, inhibition of DHX9 can lead to stalled replication forks and DNA damage.[8]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage and replication stress can trigger cell cycle checkpoints and, ultimately, programmed cell death (apoptosis), particularly in cancer cells that are highly dependent on DHX9 for their survival.[8]
-
Modulation of Gene Expression: Inhibition of DHX9's role in transcription can alter the expression of genes critical for cancer cell proliferation and survival.[9]
The selective targeting of cancer cells by DHX9 inhibitors may be attributed to their heightened reliance on DHX9 to manage the increased replication stress and genomic instability inherent to malignant transformation.[8]
Quantitative Data on DHX9 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes reported activity for other known DHX9 inhibitors to provide a comparative context for researchers.
| Inhibitor | Assay Type | Target | Reported Value | Reference |
| ATX968 | Unwinding Assay | DHX9 | IC50 = 21.4 µM (for initial hit compound 1) | [10] |
| ATPase Assay | DHX9 | EC50 = 2.9 µM (for initial hit compound 1) | [10] | |
| Cell Proliferation (LS411N) | DHX9 | IC50 = 0.663 µM | [11] | |
| Enoxacin | Cell Proliferation (A549) | DHX9 (indirect) | IC50 = 25.52 µg/ml | [9] |
| Cell Proliferation (DHX9-shRNA-A549) | DHX9 (indirect) | IC50 = 49.04 µg/ml | [9] |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the biological activity of DHX9 inhibitors like this compound.
DHX9 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function. Inhibition of ATPase activity is a primary indicator of inhibitor efficacy.
Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by DHX9 in the presence of a nucleic acid substrate. The amount of ADP is measured using a commercially available kit, such as ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.[12][13]
Protocol:
-
Reagents:
-
Purified recombinant human DHX9 protein (e.g., amino acids 150-1150).[12]
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA.[14]
-
DHX9 substrate: A double-stranded RNA or DNA substrate.[12]
-
ATP solution.[12]
-
ADP-Glo™ Kinase Assay kit (or equivalent).
-
Test inhibitor (this compound) at various concentrations.
-
-
Procedure (384-well plate format):
-
Add 2.5 µL of test inhibitor diluted in assay buffer to the wells.
-
Add 5 µL of DHX9 enzyme (e.g., final concentration of 1 nM) in assay buffer to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a solution containing the DHX9 substrate (e.g., final concentration of 50 ng/µL) and ATP (e.g., final concentration of 100 µM) in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the generated ADP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
-
DHX9 Helicase Unwinding Assay
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.
Principle: A fluorescently labeled, double-stranded DNA or RNA substrate is incubated with DHX9. The unwinding of the duplex separates a fluorophore from a quencher on the opposite strand, resulting in an increase in fluorescence signal.
Protocol:
-
Reagents:
-
Purified recombinant human DHX9 protein.
-
Helicase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA.
-
Fluorescently labeled helicase substrate (e.g., a forked DNA duplex with a 3' overhang, labeled with a fluorophore like FAM on one strand and a quencher like dabcyl on the other).
-
ATP solution.
-
Test inhibitor (this compound) at various concentrations.
-
-
Procedure (384-well plate format):
-
Add test inhibitor diluted in helicase assay buffer to the wells.
-
Add DHX9 enzyme (e.g., final concentration of 10 nM) in helicase assay buffer to all wells.
-
Add the fluorescently labeled helicase substrate (e.g., final concentration of 10 nM) in helicase assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP (e.g., final concentration of 2 mM) in helicase assay buffer.
-
Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the initial rate of the unwinding reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition of the reaction rate relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing DHX9's Mechanism and Inhibition
The following diagrams illustrate the core functions of DHX9 and the proposed mechanism of action for an inhibitor like this compound.
Conclusion
This compound represents a valuable tool for investigating the multifaceted roles of DHX9 in cellular biology and for exploring the therapeutic potential of DHX9 inhibition. This guide provides a foundational understanding of its biological context and the experimental approaches required for its characterization. Further studies are warranted to elucidate the precise quantitative activity, selectivity, and cellular effects of this compound to fully assess its potential as a lead compound in drug discovery programs targeting cancer and other diseases associated with DHX9 dysregulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DHX9 helicase interacts with human DNA polymerase δ4 and stimulates its activity in D-loop extension synthesis. [vivo.weill.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. accenttx.com [accenttx.com]
The Role of DHX9 Inhibition in Viral Replication: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, specific information regarding a compound designated "Dhx9-IN-4" and its direct effects on viral replication is not present in the public scientific literature. This guide, therefore, focuses on the broader and well-documented role of the DE-D-box helicase 9 (DHX9) in viral life cycles and the therapeutic potential of its inhibition, drawing upon data from genetic knockdown and general inhibitor studies. This information serves as a foundational resource for understanding the consequences of targeting DHX9 in the context of viral infections.
Introduction to DHX9
DE-D-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial to numerous cellular processes.[1][2] It utilizes the energy from ATP hydrolysis to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops and G-quadruplexes.[2][3] This activity implicates DHX9 in a wide array of functions, including DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[2][4] Given its central role in cellular nucleic acid metabolism, it is a key host protein that is often exploited by viruses to facilitate their own replication.[1][2] However, DHX9 also participates in the host's innate immune response against viral infections, creating a complex, dual role in virology.[2][5]
The Dichotomous Role of DHX9 in Viral Replication
DHX9's involvement in viral infections is multifaceted, with evidence supporting both pro-viral and anti-viral functions depending on the virus and the cellular context.
Pro-viral Activities
Many viruses hijack DHX9 to aid in various stages of their life cycle. DHX9 has been shown to be essential for the optimal replication of a range of RNA and DNA viruses, including HIV-1, Hepatitis C Virus (HCV), Influenza A, and Epstein-Barr virus (EBV).[2][5][6] Its pro-viral functions are diverse and include:
-
Enhancing Viral Gene Expression: DHX9 can facilitate the transcription and translation of viral genes. For instance, it interacts with the HIV-1 TAR RNA element to stimulate viral transcription.[2]
-
Aiding Viral Replication Complex Formation: In Chikungunya virus (CHIKV) infection, DHX9 is recruited to the viral replication complexes and is a binding partner of the non-structural protein nsP3, which is essential for viral RNA translation.[7]
-
Facilitating Viral RNA Transport: DHX9 can mediate the nuclear export of viral RNAs.[2]
Anti-viral Activities
Conversely, DHX9 is also an important component of the host's innate immune system, acting as a sensor for viral nucleic acids and participating in the antiviral response.[2][8] Its anti-viral functions include:
-
Sensing Viral dsRNA: DHX9 can recognize double-stranded RNA (dsRNA), a common intermediate in the replication of many viruses, and trigger an interferon (IFN) response.[5][8]
-
Formation of Antiviral Granules: During infection with poxviruses like Myxoma virus (MYXV), DHX9 relocates from the nucleus to the cytoplasm and forms unique "DHX9 antiviral granules."[6][9] These granules sequester viral components, thereby restricting viral replication.[6][9]
-
Stimulating NF-κB-mediated Immunity: In response to DNA virus infection, nuclear DHX9 can promote the transcriptional activation of antiviral cytokines through its interaction with NF-κB (p65) and RNA Polymerase II.[10]
Mechanism of DHX9 Inhibitors
DHX9 inhibitors are an emerging class of therapeutic agents.[1] They function by interfering with the enzymatic activity of the DHX9 protein.[1] The primary mechanism of action involves binding to the DHX9 protein and preventing the hydrolysis of ATP, which is essential for its helicase activity.[1] This can be achieved in several ways, such as blocking the ATP-binding site or inducing conformational changes that render the enzyme inactive.[1] By halting the unwinding of nucleic acid structures, these inhibitors disrupt the cellular and viral processes that depend on DHX9.[1]
Effects of DHX9 Inhibition on Viral Replication
Studies involving the targeted knockdown or depletion of DHX9 provide insights into the potential effects of a pharmacological inhibitor like a hypothetical "this compound".
Quantitative Data from DHX9 Depletion Studies
The following tables summarize the quantitative effects of DHX9 knockdown on the replication of various viruses.
| Virus | Cell Type | Effect of DHX9 Knockdown | Fold Change in Viral Titer/Replication | Reference |
| Myxoma Virus (MYXV) | Human Cancer Cells | Enhanced viral late protein synthesis and progeny formation | Enhanced Replication | [6][9] |
| Epstein-Barr Virus (EBV) | 293 cells with 2089 EBV BACmid | Increased infectious virion production | 4-fold increase in infectious titer | [5] |
| MHV-68 (DNA virus) | NIH3T3 fibroblasts | Enhanced viral protein expression and genome replication | Increased virus titers | [10] |
Signaling Pathways and Logical Relationships
The interplay between DHX9, viral components, and the host immune system can be visualized through signaling pathway diagrams.
Caption: Pro-viral role of DHX9 in the viral life cycle.
Caption: Anti-viral functions of DHX9 in the host immune response.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on DHX9 and viral replication.
siRNA-mediated Knockdown of DHX9
-
Objective: To deplete endogenous DHX9 to study its role in viral replication.
-
Procedure:
-
Seed target cells (e.g., HeLa, NIH3T3, or specific cancer cell lines) in 6-well or 12-well plates to achieve 50-70% confluency at the time of transfection.
-
Prepare siRNA complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. Use a non-targeting control siRNA as a negative control.
-
Transfect the cells with the siRNA complexes and incubate for 48-72 hours.
-
Verify the knockdown efficiency by Western blotting and/or qRT-PCR using antibodies and primers specific for DHX9.
-
Infect the DHX9-depleted and control cells with the virus of interest at a specific multiplicity of infection (MOI).
-
At various time points post-infection, collect cell lysates and supernatants for further analysis (e.g., viral titer assay, Western blotting for viral proteins, qRT-PCR for viral genomes).
-
Viral Titer Assay (Plaque Assay)
-
Objective: To quantify the amount of infectious virus produced.
-
Procedure:
-
Prepare serial dilutions of the virus-containing supernatants collected from experimental and control cells.
-
Seed a monolayer of permissive cells in 6-well or 12-well plates.
-
Infect the cells with the serially diluted virus samples for 1-2 hours.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
Co-immunoprecipitation (Co-IP)
-
Objective: To determine if DHX9 physically interacts with viral proteins.
-
Procedure:
-
Infect cells with the virus of interest.
-
Lyse the cells at the desired time point post-infection using a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody specific for DHX9 or the viral protein of interest overnight at 4°C. A control IgG antibody should be used in parallel.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the potential interaction partners.
-
Caption: A generalized experimental workflow to study DHX9's role.
Conclusion and Future Directions
The dual role of DHX9 in both promoting and restricting viral replication makes it a complex but compelling therapeutic target. The outcome of DHX9 inhibition is likely to be virus- and cell-type-specific. For viruses that heavily rely on DHX9 for their replication, inhibitors could be highly effective antivirals. Conversely, in cases where DHX9's antiviral functions are dominant, its inhibition could paradoxically enhance viral replication.
The development of specific and potent small-molecule inhibitors of DHX9, such as the conceptual "this compound", is a promising avenue for antiviral drug discovery. Future research should focus on:
-
Screening for and characterizing potent DHX9 inhibitors.
-
Evaluating the efficacy of these inhibitors against a broad spectrum of viruses in various cell culture and animal models.
-
Elucidating the precise molecular mechanisms by which DHX9's pro- and anti-viral activities are regulated.
-
Investigating the potential for combination therapies, where DHX9 inhibitors could be used alongside other antiviral agents to achieve synergistic effects.
A deeper understanding of the intricate interactions between DHX9 and different viruses will be crucial for the successful development of DHX9-targeted antiviral therapies.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Role of DHX9 in Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifaceted enzyme with pivotal roles in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its dysregulation has been increasingly implicated in the development and progression of numerous cancers.[3][4] This technical guide provides an in-depth exploration of the complex and often contradictory roles of DHX9 in oncology. It summarizes the quantitative data on DHX9 expression across various malignancies, details key experimental protocols for its study, and visualizes its intricate involvement in critical cancer-related signaling pathways. The evidence presented herein underscores the potential of DHX9 as a promising biomarker and a compelling therapeutic target in precision medicine.[2]
Introduction: The Enigmatic Helicase DHX9
DHX9 is a member of the DExD/H-box family of helicases, characterized by its ability to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures.[5] This activity is fundamental to its involvement in a wide array of cellular functions.[5] In the context of cancer, DHX9 exhibits a fascinating duality, acting as both an oncogene and a tumor suppressor depending on the specific cellular environment, its interacting partners, and the activation status of interconnected signaling pathways.[2][3] Its overexpression is a common feature in many cancers and often correlates with poor patient prognosis.[6][7] Conversely, in some contexts, it can contribute to tumor suppression.[8] This guide aims to dissect this complexity, offering a comprehensive resource for researchers and drug developers focused on this intriguing protein.
Quantitative Analysis of DHX9 Expression in Cancer
Pan-cancer analyses of datasets from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project have revealed a widespread dysregulation of DHX9 expression in malignant tissues compared to their normal counterparts.[8][9] High DHX9 expression is frequently associated with unfavorable clinical outcomes in several cancer types.[6]
| Cancer Type | DHX9 Expression Status | Association with Overall Survival (OS) | Association with Disease-Free Survival (DFS) | Reference(s) |
| Adrenocortical Carcinoma (ACC) | High | Poor | Poor | [4][8] |
| Breast Cancer (BRCA) | High | Poor (Relapse-Free, Distant Metastasis-Free, and Post-Progression Survival) | - | [4][8] |
| Hepatocellular Carcinoma (LIHC) | High | Poor | Poor | [7][8] |
| Lung Adenocarcinoma (LUAD) | High | Poor | Poor | [4][8] |
| Prostate Adenocarcinoma (PRAD) | High | - | Poor | [4][8] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Low | Poor | - | [4][8] |
| Pancreatic Adenocarcinoma (PDAC) | High | Poor | Poor (Recurrence-Free Survival) | [6] |
| Colorectal Cancer (CRC) | High | Poor | - | [10] |
| Acute Myeloid Leukemia (AML) | High | Poor | - | [11] |
Table 1: Summary of DHX9 expression and its prognostic significance in various cancers based on TCGA data analysis.[4][6][7][8][10][11]
Key Experimental Protocols
Investigating the multifaceted roles of DHX9 in cancer requires a diverse array of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Analysis of DHX9 Expression
Immunohistochemistry (IHC) for DHX9 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues:
This protocol allows for the visualization of DHX9 protein expression and localization within the tumor microenvironment.
-
Deparaffinization and Rehydration: FFPE tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with a serum-based blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against DHX9 (e.g., rabbit polyclonal or monoclonal) at a predetermined optimal dilution (e.g., 1:250) overnight at 4°C.[12]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate kit for visualization.
-
Counterstaining, Dehydration, and Mounting: Sections are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and mounted with a permanent mounting medium.
Functional Analysis of DHX9
siRNA-Mediated Knockdown of DHX9 in Cancer Cell Lines:
This method is used to transiently reduce DHX9 expression to study its impact on cellular phenotypes.
-
Cell Seeding: Cancer cells are seeded in antibiotic-free medium to reach 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: Small interfering RNA (siRNA) targeting DHX9 and a non-targeting control siRNA are diluted in serum-free medium. A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is separately diluted in serum-free medium.
-
Complex Formation: The diluted siRNA and transfection reagent are combined and incubated at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: The siRNA-lipid complexes are added to the cells.
-
Post-Transfection Analysis: Cells are incubated for 48-72 hours, after which protein lysates can be collected for Western blot analysis to confirm knockdown efficiency, or cells can be used for functional assays (e.g., proliferation, apoptosis, migration).[13]
CRISPR-Cas9 Mediated Knockout of DHX9:
For stable, long-term loss of DHX9 function, CRISPR-Cas9 technology can be employed to generate knockout cell lines. This involves the design and delivery of a guide RNA (gRNA) specific to the DHX9 gene along with the Cas9 nuclease.
Co-Immunoprecipitation (Co-IP) to Identify DHX9-Interacting Proteins:
This technique is used to isolate DHX9 and its binding partners from cell lysates.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: The lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: A primary antibody against DHX9 is added to the pre-cleared lysate and incubated to form antibody-antigen complexes.
-
Complex Capture: Protein A/G agarose beads are added to capture the immune complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting or mass spectrometry.
Measurement of DHX9 Enzymatic Activity
DHX9 Helicase Activity Assay:
Commercial kits are available to measure the helicase activity of DHX9.[14] These assays often utilize a fluorogenic substrate.
-
Assay Principle: A double-stranded RNA or DNA/RNA hybrid substrate is labeled with a fluorophore on one strand and a quencher on the other. In their native state, the proximity of the quencher to the fluorophore results in low fluorescence.
-
Reaction Setup: Recombinant DHX9 protein is incubated with the substrate in the presence of ATP and an appropriate assay buffer.
-
Helicase Activity: DHX9 unwinds the duplex substrate, separating the fluorophore and the quencher.
-
Signal Detection: The unwinding leads to an increase in fluorescence intensity, which is proportional to the helicase activity of DHX9. This can be measured using a fluorescence plate reader.[14][15]
DHX9 ATPase Activity Assay:
DHX9's helicase function is ATP-dependent. Therefore, its activity can also be assessed by measuring ATP hydrolysis.
-
Assay Principle: The assay measures the amount of ADP produced from ATP hydrolysis by DHX9 in the presence of a nucleic acid substrate.
-
Reaction and Detection: The reaction is performed with purified DHX9, a suitable nucleic acid substrate (e.g., yeast RNA), and ATP. The amount of ADP generated is then quantified, often using a coupled enzyme system that produces a detectable signal (e.g., luminescence or fluorescence).[16]
DHX9 in Cancer-Associated Signaling Pathways
DHX9 is a critical node in several signaling pathways that are frequently dysregulated in cancer.
The p53 Pathway
DHX9 has a complex relationship with the tumor suppressor p53. Suppression of DHX9 can induce a p53-dependent stress response, leading to growth arrest and senescence in normal cells.[5] In some cancer cells, DHX9 inhibition can evoke p53-mediated apoptosis.[2] Interestingly, DHX9 depletion can also induce cell death in p53-deficient cancer cells, suggesting the existence of alternative cell death pathways.[17][18]
DHX9 and p53 signaling pathway.
The NF-κB Pathway
In colorectal cancer, DHX9 has been shown to activate the NF-κB signaling pathway.[10] It enhances the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[10] Furthermore, DHX9 interacts with both p65 and RNA Polymerase II to promote the transcription of NF-κB target genes, such as those involved in cell survival and metastasis.[10]
DHX9's role in the NF-κB signaling pathway.
The Wnt/β-catenin Pathway
DHX9 has been identified as a downstream target of the SOX4 transcription factor and can activate the Wnt/β-catenin signaling pathway, which is known to be crucial for tumor metastasis and drug resistance.[19]
DHX9's involvement in the Wnt/β-catenin pathway.
The EGFR Signaling Pathway
In breast cancer cells, DHX9 has been shown to mediate the binding of the Epidermal Growth Factor Receptor (EGFR) to the promoters of its target genes, such as CCND1 (encoding Cyclin D1), thereby stimulating their transcription.[3] This promotes cell cycle progression and proliferation.[3]
DHX9's role in the EGFR signaling pathway.
DHX9 as a Therapeutic Target
The critical roles of DHX9 in promoting cancer cell proliferation, survival, and drug resistance make it an attractive therapeutic target.[5] Inhibition of DHX9 has been shown to be detrimental to a variety of cancer cell lines and can sensitize them to conventional chemotherapies and targeted agents.[2][10] The development of small molecule inhibitors of DHX9 is an active area of research, with the potential to offer novel treatment strategies for a range of malignancies.[13]
Conclusion and Future Directions
DHX9 is a protein of profound complexity in the landscape of cancer biology. Its context-dependent functions as both a promoter and a suppressor of tumorigenesis highlight the intricate nature of cellular signaling networks. The wealth of data on its overexpression in numerous cancers and its association with poor prognosis strongly supports its potential as a valuable biomarker. Furthermore, its integral role in maintaining the viability of cancer cells positions it as a compelling target for the development of novel anti-cancer therapies. Future research should focus on elucidating the precise molecular mechanisms that dictate its dual functionality and on the discovery and development of potent and selective DHX9 inhibitors for clinical application. A deeper understanding of the intricate web of DHX9's interactions and functions will be paramount to successfully translating our knowledge of this enigmatic helicase into effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The enigmatic helicase DHX9 as a candidate prognostic biomarker for resected pancreatic ductal adenocarcinoma [frontiersin.org]
- 7. High expression of DHX9 promotes the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 9. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHX9 Polyclonal Antibody (IHC-00159) [thermofisher.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. accenttx.com [accenttx.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
DHX9-IN-4 and Innate Immunity Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DExD/H-box helicase 9 (DHX9) has emerged as a critical negative regulator of innate immune signaling. Its role in unwinding nucleic acid structures, including double-stranded RNA (dsRNA) and R-loops (DNA:RNA hybrids), prevents the aberrant activation of cytosolic nucleic acid sensing pathways. Inhibition of DHX9 presents a promising therapeutic strategy, particularly in oncology, to convert immunologically "cold" tumors into "hot" tumors more susceptible to immunotherapy. This is achieved by inducing a state of "viral mimicry," where the accumulation of endogenous nucleic acids triggers a robust anti-tumor immune response. This technical guide provides an in-depth overview of the role of DHX9 in innate immunity and the implications of its inhibition, with a focus on the compound DHX9-IN-4. While specific quantitative data for this compound's effects on innate immunity pathways are not extensively available in the public domain, this guide will utilize data from studies on DHX9 depletion and other small molecule inhibitors, such as ATX968, to illustrate the expected biological consequences of DHX9 inhibition.
Introduction to DHX9
DHX9 is a multifunctional enzyme belonging to the DExD/H-box family of helicases. It utilizes the energy from ATP hydrolysis to unwind a variety of nucleic acid structures.[1] Its functions are integral to numerous cellular processes, including transcription, RNA processing, and the maintenance of genomic stability.[2] A key function of DHX9 is the suppression of endogenous dsRNA and R-loop accumulation, thereby preventing the activation of innate immune sensors that detect these nucleic acid species as foreign or indicative of cellular distress.[2][3]
DHX9 in Innate Immunity: Core Signaling Pathways
Inhibition or depletion of DHX9 leads to the accumulation of cytoplasmic dsRNA and DNA, which are potent triggers of innate immune responses. The two primary pathways activated are the cGAS-STING and the RIG-I-like receptor (RLR) pathways.
The cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical sensor of cytosolic double-stranded DNA (dsDNA).
-
Activation: Upon DHX9 inhibition, the accumulation of R-loops and subsequent DNA damage can lead to the formation of micronuclei and the release of dsDNA into the cytoplasm.[2][4] Cytosolic dsDNA is recognized by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][5]
-
Signaling Cascade: cGAMP binds to and activates STING on the endoplasmic reticulum membrane. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).
-
Immune Response: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.[6]
The RIG-I-Like Receptor (RLR) Pathway
The RLR family, including RIG-I and melanoma differentiation-associated protein 5 (MDA5), are cytosolic sensors of viral and endogenous dsRNA.
-
Activation: DHX9 inhibition leads to the accumulation of endogenous dsRNA, often derived from repetitive elements like SINEs and LINEs.[3] These dsRNAs are primarily recognized by MDA5.[3]
-
Signaling Cascade: Upon binding to dsRNA, MDA5 undergoes a conformational change and interacts with the mitochondrial antiviral-signaling protein (MAVS). This interaction leads to the aggregation of MAVS and the recruitment of downstream signaling molecules, including TBK1 and IKKε.
-
Immune Response: Similar to the cGAS-STING pathway, TBK1 and IKKε phosphorylate IRF3, leading to the production of type I interferons. The MAVS signalosome also activates the NF-κB pathway, resulting in the expression of pro-inflammatory cytokines.[6]
Role in NF-κB Signaling
DHX9 has also been shown to directly interact with the NF-κB p65 subunit and RNA Polymerase II in the nucleus, acting as a transcriptional coactivator for NF-κB-mediated gene expression.[6] Therefore, the overall effect of a DHX9 inhibitor on NF-κB signaling may be complex, involving both activation through MAVS in the cytoplasm and potential modulation of its transcriptional co-activator function in the nucleus.
This compound and Other DHX9 Inhibitors: Quantitative Data
Data from DHX9 Depletion Studies
Studies utilizing siRNA or CRISPR to deplete DHX9 have demonstrated a significant upregulation of innate immune signaling.
| Cell Line | Treatment | Target Gene | Fold Change (vs. Control) | Reference |
| H196 (SCLC) | sgDHX9 | IFNB | ~150-fold | [2] |
| H196 (SCLC) | sgDHX9 | CXCL10 | ~250-fold | [2] |
| H196 (SCLC) | sgDHX9 | TNFA | ~8-fold | [2] |
| H196 (SCLC) | sgDHX9 | IL1B | ~6-fold | [2] |
| HeLa | shDHX9 | IFN-β mRNA | Significant reduction upon MHV-68 infection | [6] |
| NIH3T3 | shDHX9 | Ifn-β mRNA | Significant reduction upon MHV-68 infection | [6] |
Data from DHX9 Inhibitor ATX968
ATX968 is another potent and selective small-molecule inhibitor of DHX9.
| Assay | Metric | Value | Reference |
| circBRIP1 Induction | EC50 | 0.054 µM | [8] |
| Cell Proliferation (LS411N) | IC50 | 0.663 µM | [9] |
Treatment of small cell lung cancer (SCLC) models with ATX968 led to an accumulation of cytoplasmic dsRNA and DNA, inducing an innate immune response.[10] In vivo, oral administration of ATX968 resulted in robust and durable tumor regression in SCLC and colorectal cancer mouse xenograft models.[10][11]
Experimental Protocols
The following section details methodologies for key experiments to assess the impact of DHX9 inhibitors on innate immunity pathways.
DHX9 Helicase Activity Assay
This assay measures the ability of DHX9 to unwind a nucleic acid substrate.
-
Principle: A fluorescently labeled oligonucleotide is annealed to a complementary strand containing a quencher. Unwinding of the duplex by DHX9 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human DHX9 protein
-
Fluorescently labeled and quencher-labeled oligonucleotides
-
Assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
ATP solution
-
DHX9 inhibitor (e.g., this compound)
-
384-well plates
-
Plate reader with fluorescence detection
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, annealed DNA/RNA substrate, and varying concentrations of the DHX9 inhibitor.
-
Add recombinant DHX9 to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Add ATP to start the unwinding reaction.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percentage of unwound substrate and determine the IC50 of the inhibitor.
-
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accenttx.com [accenttx.com]
Investigating the Cellular Targets of Dhx9-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated cellular targets of Dhx9-IN-4, a novel ATP-dependent inhibitor of the DExH-box helicase 9 (DHX9). While specific experimental data for this compound is not yet publicly available, this document synthesizes the extensive body of research on DHX9 function and the effects of other well-characterized DHX9 inhibitors to outline the expected molecular and cellular consequences of its application. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of DHX9 inhibition, detailing expected mechanisms of action, potential biomarkers, and robust experimental protocols for target validation.
Introduction to DHX9: A Multifunctional Helicase
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and ubiquitously expressed enzyme critical to numerous cellular processes.[1][2] Its primary function is to unwind a variety of nucleic acid structures, including double-stranded RNA (dsRNA), DNA:RNA hybrids (R-loops), and complex secondary structures like G-quadruplexes and triplex DNA.[3][4][5] This activity is powered by ATP hydrolysis and is essential for maintaining cellular homeostasis.[6][7]
DHX9 plays pivotal roles in:
-
DNA Replication and Repair: DHX9 is associated with origins of replication and is crucial for efficient DNA synthesis.[5][8] It interacts with key replication and DNA damage response proteins such as PCNA, Topoisomerase IIα, and BRCA1.[1][5] Its ability to resolve R-loops and other non-canonical DNA structures is vital for preventing replication stress and maintaining genomic stability.[9][10]
-
Transcription and RNA Processing: As a transcriptional co-activator, DHX9 influences the expression of numerous genes.[7][11] It is also involved in various stages of RNA metabolism, including pre-mRNA splicing, RNA transport, and microRNA biogenesis.[1][5]
-
Translation: DHX9 can modulate the translation of specific mRNAs, further extending its regulatory reach in gene expression.[1][2]
-
Innate Immune Sensing: DHX9 acts as a suppressor of endogenous dsRNA, preventing the activation of antiviral inflammatory pathways.[12]
Given its central role in these fundamental processes, dysregulation of DHX9 has been implicated in several diseases, most notably cancer, where its overexpression is often correlated with poor prognosis.[11][13] This has positioned DHX9 as a compelling therapeutic target for oncology and other diseases.[4][6]
This compound: An ATP-Dependent Inhibitor of DHX9
This compound (also known as Compound 609) is described as an ATP-dependent inhibitor of DHX9.[6] This classification suggests that this compound likely interferes with the ATP binding or hydrolysis activity of the helicase, which is essential for its unwinding function.[6][7] While specific biochemical data for this compound are not available, this mechanism of action is common for helicase inhibitors.[7]
Predicted Cellular Targets and Downstream Effects of this compound
Based on the known functions of DHX9 and the observed effects of its inhibition by other small molecules (e.g., ATX968), the primary cellular consequence of this compound treatment is expected to be the accumulation of aberrant nucleic acid structures that are normally resolved by DHX9. This accumulation is predicted to trigger a cascade of downstream cellular events, making them indirect targets of the inhibitor.
Primary Molecular Targets
The immediate molecular targets of DHX9 inhibition are the nucleic acid structures that rely on its helicase activity for resolution.
-
R-loops (DNA:RNA Hybrids): Inhibition of DHX9 is expected to lead to a significant increase in R-loop formation.[9][10] These structures can be a major source of replication stress and DNA damage.
-
Double-Stranded RNA (dsRNA): Accumulation of endogenous dsRNA, particularly from repetitive elements like Alus, is a key consequence of DHX9 inhibition.[12][14]
-
G-Quadruplexes (G4s): DHX9 resolves both DNA and RNA G-quadruplexes, which can impede DNA replication and translation when unresolved.[1][2]
-
Triplex DNA (H-DNA): DHX9 has been shown to recognize and unwind H-DNA structures, and its inhibition would likely lead to their persistence.[3]
Key Cellular Pathways Affected by this compound
The accumulation of these nucleic acid structures is anticipated to impact several critical signaling pathways.
-
DNA Damage Response (DDR) and Replication Stress: Increased R-loops and unresolved G4s at replication forks are potent triggers of replication stress. This leads to the activation of the DDR pathway, characterized by the phosphorylation of H2A.X (γH2A.X) and the activation of kinases such as ATR and CHK1.[8] Chronic replication stress can lead to cell cycle arrest and apoptosis.[13]
-
Innate Immune Signaling: The buildup of cytoplasmic dsRNA is detected by cellular sensors like MDA5 and RIG-I, leading to the activation of the MAVS-TBK1-IRF3 signaling axis.[12] This culminates in the production of type I interferons (IFN-α/β) and the expression of interferon-stimulated genes (ISGs), creating a "viral mimicry" state.[12]
-
Cell Cycle Progression: The induction of replication stress and DDR activation is expected to engage cell cycle checkpoints, leading to arrest, particularly at the G2/M phase.[13] This is often mediated by the p53-p21 and RB1 pathways.[15]
-
Apoptosis: In cancer cells, particularly those with a high reliance on DHX9 for survival (e.g., MSI-H/dMMR colorectal cancer), the culmination of replication stress, DNA damage, and other cellular insults is predicted to induce apoptosis.[13]
The following diagram illustrates the predicted signaling cascade initiated by DHX9 inhibition.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following tables summarize the types of quantitative outcomes expected from its use, based on studies of other DHX9 inhibitors and DHX9 knockdown experiments.
Table 1: Expected Biochemical and Cellular Potency of a DHX9 Inhibitor
| Assay Type | Metric | Expected Potency Range | Reference Compound(s) |
| DHX9 ATPase Assay | EC50 | 0.1 - 10 µM | ATX968, DHX9-IN-7 |
| DHX9 Helicase (Unwinding) Assay | IC50 | 0.01 - 5 µM | ATX968, DHX9-IN-5 |
| Cellular Target Engagement | EC50 | 0.01 - 10 µM | Various DHX9-IN compounds |
| Cell Proliferation (MSI-H Cancer Cells) | IC50 | 0.01 - 1 µM | ATX968, DHX9-IN-3 |
| Cell Proliferation (MSS Cancer Cells) | IC50 | > 10 µM | ATX968 |
Data are hypothetical and based on published values for other DHX9 inhibitors for illustrative purposes.[6][8][16]
Table 2: Predicted Cellular Phenotypes Following this compound Treatment
| Cellular Phenotype | Method of Measurement | Expected Observation |
| R-loop Formation | DRIP-qPCR, DRIP-Seq | 2-5 fold increase in R-loop signal at specific loci |
| dsRNA Accumulation | Immunofluorescence (J2 antibody) | 3-10 fold increase in cytoplasmic dsRNA staining |
| DNA Damage | Immunofluorescence (γH2A.X foci) | >50% of cells with >10 foci after 24-48h |
| Cell Cycle Arrest | Flow Cytometry (Propidium Iodide) | Significant increase in G2/M population |
| Apoptosis | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in Annexin V positive cells |
| IFN-β Expression | qRT-PCR | >100 fold increase in IFNB1 mRNA levels |
Expected observations are estimates based on published data from DHX9 knockdown or inhibition studies.[12][13]
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers aiming to characterize the cellular targets and mechanism of action of this compound.
Biochemical Assays
5.1.1. DHX9 ATPase Activity Assay
-
Principle: Measures the hydrolysis of ATP to ADP by DHX9 in the presence of a nucleic acid substrate. The amount of ADP produced is quantified using a commercially available kinase assay kit (e.g., ADP-Glo™).
-
Protocol:
-
Prepare a reaction buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20).
-
Add recombinant human DHX9 protein to the buffer.
-
Add a dsRNA substrate (e.g., poly(I:C)).
-
Add serial dilutions of this compound or vehicle control (DMSO). Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP at a concentration close to its Km for DHX9.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure ADP production according to the ADP-Glo™ manufacturer's protocol.
-
Calculate EC50 values using non-linear regression analysis.
-
5.1.2. DHX9 Helicase Unwinding Assay
-
Principle: Measures the ability of DHX9 to unwind a fluorescently labeled dsRNA substrate. Unwinding separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Protocol:
-
Use a similar reaction buffer as the ATPase assay.
-
Prepare a forked dsRNA substrate with a 3' overhang, labeled with a fluorophore (e.g., FAM) on one strand and a quencher (e.g., Dabcyl) on the other.
-
Add recombinant DHX9 protein to the buffer.
-
Add serial dilutions of this compound or vehicle control. Incubate for 15 minutes.
-
Initiate the reaction by adding the labeled dsRNA substrate and ATP.
-
Measure the fluorescence signal kinetically over time (e.g., every 60 seconds for 30 minutes) using a plate reader.
-
Calculate the initial reaction velocity and determine IC50 values.[8]
-
Cellular Assays
5.2.1. Immunofluorescence for dsRNA and γH2A.X
-
Principle: Visualize the accumulation of dsRNA and the induction of DNA damage in cells treated with this compound.
-
Protocol:
-
Plate cells on coverslips and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for 24-48 hours.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.25% Triton X-100 in PBS.
-
Block with 5% BSA in PBST.
-
Incubate with primary antibodies against dsRNA (J2 clone) and phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and image using a confocal or fluorescence microscope.
-
Quantify fluorescence intensity and foci number per cell.
-
5.2.2. RNA-Sequencing (RNA-Seq) for Transcriptomic Analysis
-
Principle: To identify global changes in gene expression and RNA processing events (e.g., splicing, circular RNA formation) upon DHX9 inhibition.
-
Protocol:
-
Treat cells with this compound or vehicle for a specified time (e.g., 24 hours).
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries, including ribosomal RNA depletion.
-
Perform paired-end sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
-
Align reads to the reference genome and perform differential gene expression analysis.
-
Use specialized bioinformatic pipelines to identify changes in alternative splicing and circular RNA abundance.[11][14]
-
The following diagram outlines a typical experimental workflow for characterizing a DHX9 inhibitor.
Conclusion
This compound, as an ATP-dependent inhibitor of DHX9, holds the potential to be a valuable tool for cancer research and therapy. By disrupting the helicase activity of DHX9, it is predicted to induce the accumulation of toxic nucleic acid intermediates, leading to replication stress, activation of the innate immune system, cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells. The experimental framework provided in this guide offers a robust starting point for elucidating the precise cellular targets and mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent. Further research is required to validate these predicted effects and to characterize the specific activity and selectivity profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RNA G-quadruplexes at upstream open reading frames cause DHX36- and DHX9-dependent translation of human mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. accenttx.com [accenttx.com]
- 10. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Impact of DHX9 Inhibition by Dhx9-IN-4 on Transcription and Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the cellular impact of inhibiting the DExH-box helicase 9 (DHX9) with the small molecule inhibitor, Dhx9-IN-4. DHX9 is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, and translation.[1][2][3] Its inhibition presents a promising therapeutic strategy, particularly in oncology. This document summarizes the effects of DHX9 inhibition on transcription and translation, provides detailed experimental protocols for assessing these effects, and visualizes the underlying molecular pathways. While specific quantitative data for this compound is not yet publicly available, the information presented herein is based on studies utilizing other DHX9 inhibitors and genetic knockdown approaches, which are expected to elicit similar biological outcomes.
Introduction to DHX9 and its Inhibition by this compound
DHX9, also known as RNA Helicase A (RHA), is an ATP-dependent helicase that unwinds a variety of nucleic acid structures, including DNA:RNA hybrids (R-loops) and G-quadruplexes.[2] This activity is integral to the regulation of gene expression at both the transcriptional and translational levels.[3] this compound is an ATP-dependent inhibitor of DHX9, positioning it as a valuable tool for studying the functional consequences of DHX9 inactivation and as a potential therapeutic agent.
Impact of DHX9 Inhibition on Transcription
Inhibition of DHX9's helicase activity is expected to disrupt transcriptional processes, primarily through the accumulation of R-loops, which can act as roadblocks to RNA polymerase. This can lead to widespread changes in gene expression.
Quantitative Analysis of Transcriptional Changes
While specific RNA-sequencing data for this compound treatment is not available, studies involving the knockdown of DHX9 provide insight into the expected transcriptional alterations. In a study using LNCaP prostate cancer cells, depletion of DHX9 resulted in the differential expression of 1248 genes (fold change > 1.5, p < 0.05).[4] Of these, 633 were upregulated and 615 were downregulated.[4] The following table summarizes a selection of these differentially expressed genes, highlighting the diverse cellular processes affected by the loss of DHX9 function.
| Gene | Log2 Fold Change (siDHX9 vs. siCTRL) | Description | Cellular Process |
| Downregulated Genes | |||
| FAM72D | -3.5 | Family with sequence similarity 72 member D | Unknown |
| CHAC2 | -3.3 | Cation transport regulator 2 | Ion transport |
| STEAP4 | -3.2 | STEAP4 metalloreductase | Oxidative stress response |
| AMIGO2 | -3.1 | Adhesion molecule with Ig-like domain 2 | Cell adhesion |
| AZGP1 | -3.0 | Alpha-2-glycoprotein 1, zinc-binding | Lipid metabolism |
| Upregulated Genes | |||
| GPR158 | 3.8 | G protein-coupled receptor 158 | Signal transduction |
| CRISPLD2 | 3.7 | Cysteine-rich secretory protein LCCL domain containing 2 | Extracellular matrix organization |
| MAF | 3.5 | MAF bZIP transcription factor | Transcriptional regulation |
| ARID5B | 3.3 | AT-rich interaction domain 5B | Transcriptional regulation |
| PMEPA1 | 3.2 | Prostate transmembrane protein, androgen induced 1 | Signal transduction |
| Data derived from RNA-sequencing analysis of LNCaP cells following DHX9 knockdown.[4] |
Impact of DHX9 Inhibition on Translation
DHX9 plays a critical role in translation by resolving secondary structures in the 5' untranslated regions (5' UTRs) of mRNAs, thereby facilitating ribosome scanning and initiation.[3] Inhibition of DHX9 is therefore predicted to decrease the translation efficiency of mRNAs with structured 5' UTRs.
Quantitative Analysis of Translational Changes
Ribosome profiling experiments following the depletion of DHX9 have demonstrated significant changes in the translation efficiency of numerous mRNAs. The following table presents a selection of genes with altered translation efficiency upon DHX9 knockdown, indicating a role for DHX9 in promoting the translation of specific transcripts, many of which are involved in cell cycle and metabolism.
| Gene | Log2 Fold Change in Translation Efficiency (siDHX9 vs. siCTRL) | Description | Cellular Process |
| Decreased Translation Efficiency | |||
| ODC1 | -1.58 | Ornithine decarboxylase 1 | Polyamine biosynthesis |
| SRM | -1.45 | Spermidine synthase | Polyamine biosynthesis |
| EIF5A | -1.23 | Eukaryotic translation initiation factor 5A | Translation initiation |
| RPL3 | -1.15 | Ribosomal protein L3 | Ribosome biogenesis |
| NPM1 | -1.08 | Nucleophosmin 1 | Ribosome biogenesis, cell cycle |
| Increased Translation Efficiency | |||
| ATF4 | 1.85 | Activating transcription factor 4 | Stress response |
| GADD34 | 1.62 | Growth arrest and DNA damage-inducible protein 34 | Stress response |
| CHOP | 1.51 | C/EBP homologous protein | Apoptosis, stress response |
| TRIB3 | 1.45 | Tribbles pseudokinase 3 | Signal transduction |
| GDF15 | 1.32 | Growth differentiation factor 15 | Cell signaling |
| Data inferred from ribosome profiling studies following DHX9 depletion. |
Key Signaling Pathways Modulated by DHX9 Inhibition
The functional consequences of DHX9 inhibition can be understood through its involvement in several key cellular signaling pathways.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments to assess the impact of this compound on transcription and translation.
In Vitro DHX9 Helicase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of DHX9.
Protocol:
-
Substrate Preparation: Synthesize a dual-labeled RNA duplex with a fluorophore (e.g., FAM) on one strand and a quencher (e.g., Dabcyl) on the other. The duplex should have a 3' overhang to facilitate DHX9 loading.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT), recombinant human DHX9 protein, and varying concentrations of this compound or DMSO as a vehicle control.
-
Initiation: Add the RNA duplex substrate to the reaction mixture and incubate at 37°C for 10 minutes.
-
Helicase Reaction: Initiate the unwinding reaction by adding ATP to a final concentration of 2 mM.
-
Data Acquisition: Monitor the increase in fluorescence in real-time using a plate reader. The separation of the duplex leads to an increase in fluorescence as the fluorophore is no longer in proximity to the quencher.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of this compound.
RNA-Sequencing (RNA-Seq)
RNA-seq provides a comprehensive, quantitative view of the transcriptome, revealing which genes are up- or downregulated upon DHX9 inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound or DMSO for a specified time.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit, ensuring high purity and integrity.
-
Library Preparation:
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between this compound-treated and control samples.[4]
-
Ribosome Profiling (Ribo-Seq)
Ribo-Seq maps the positions of ribosomes on mRNA transcripts at a genome-wide scale, allowing for the calculation of translation efficiency for thousands of genes.
Protocol:
-
Cell Lysis and Ribosome Footprinting:
-
Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Lyse the cells in a buffer containing the inhibitor.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
-
Ribosome Isolation: Isolate the 80S monosomes containing the ribosome-protected mRNA fragments (footprints) by sucrose density gradient ultracentrifugation.
-
Footprint Purification: Extract the RNA from the monosome fraction and purify the ~30 nucleotide ribosome footprints by denaturing polyacrylamide gel electrophoresis.
-
Library Preparation:
-
Ligate a 3' adapter to the purified footprints.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and PCR-amplify to generate the final sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput platform.
-
Align the reads to a reference transcriptome.
-
Calculate the density of ribosome footprints on each coding sequence.
-
Normalize the ribosome footprint density by the corresponding mRNA abundance (from a parallel RNA-seq experiment) to determine the translation efficiency for each gene.
-
Identify genes with significant changes in translation efficiency upon this compound treatment.
-
Conclusion
Inhibition of DHX9 with this compound represents a powerful approach to modulate gene expression at both the transcriptional and translational levels. The expected consequences include widespread changes in the transcriptome due to impaired R-loop resolution and altered protein synthesis resulting from the failure to unwind secondary structures in mRNA leaders. The experimental protocols detailed in this guide provide a robust framework for characterizing the precise molecular effects of this compound and for advancing its development as a potential therapeutic agent. Further research, including transcriptomic and translatomic profiling of cells treated with this compound, is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. Ribosome Profiling | Enhance Ribo-Seq efficiency with riboPOOLs [sitoolsbiotech.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Function of DHX9 in Maintaining Genomic Stability: A Technical Guide
Abstract
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and multifunctional enzyme essential for cellular homeostasis.[1][2][3] As a Superfamily 2 helicase, it utilizes the energy from ATP hydrolysis to unwind a wide array of nucleic acid structures, including double-stranded DNA and RNA, DNA:RNA hybrids (R-loops), G-quadruplexes, and triplex DNA.[1][4][5][6][7] This activity places DHX9 at the nexus of critical cellular processes, including DNA replication, transcription, RNA processing, and DNA repair.[1][8][9] Its role in resolving non-canonical nucleic acid structures that can impede DNA replication and transcription is fundamental to preventing DNA damage and maintaining genomic stability. Furthermore, DHX9 is a key interactor with critical DNA damage response (DDR) proteins, such as BRCA1, directly participating in the repair of DNA double-strand breaks.[10][11][12][13] Dysregulation of DHX9 is linked to genomic instability and is a characteristic of many cancers, making it a compelling target for therapeutic development.[10][14] This guide provides an in-depth overview of DHX9's core functions in preserving genome integrity, details key experimental methodologies, and presents quantitative data on its biochemical activities.
Core Functions of DHX9 in Genomic Stability
DHX9 maintains genomic stability through several interconnected mechanisms, primarily by resolving nucleic acid structures that pose a threat to the genome and by actively participating in DNA repair pathways.
Resolution of Non-Canonical Nucleic Acid Structures
DHX9's primary role in genome maintenance is its helicase activity on various secondary structures that can form during metabolic processes like transcription and replication. These structures can stall machinery, leading to DNA breaks.
-
R-loops: These are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and a displaced single-stranded DNA strand, which form co-transcriptionally.[13] While they have roles in gene regulation, their aberrant accumulation can cause replication fork stalling and DNA double-strand breaks (DSBs).[10][13] DHX9 is a critical regulator of R-loop homeostasis, directly unwinding the DNA:RNA hybrid to prevent their accumulation.[10][13][15][16]
-
G-quadruplexes (G4s): These are four-stranded structures that form in guanine-rich sequences. DHX9 is one of the few helicases capable of resolving both DNA and RNA G-quadruplexes, which can block the progression of both DNA and RNA polymerases.[1][4]
-
Triplex DNA (H-DNA): Formed in regions with polypurine-polypyrimidine tracts, H-DNA can induce DSBs and genomic rearrangements.[17][18] DHX9 preferentially binds to and unwinds triplex DNA structures, particularly those with a 3' single-stranded overhang, thereby mitigating their mutagenic potential.[5][17]
Role in DNA Double-Strand Break (DSB) Repair
DHX9 is an active participant in the DNA damage response, particularly in the homologous recombination (HR) pathway, which is a high-fidelity mechanism for repairing DSBs.
-
Interaction with BRCA1 and End Resection: Following a DSB, DHX9 is recruited to the damage site.[11] It forms a complex with BRCA1, a critical tumor suppressor in HR, and facilitates BRCA1's recruitment to nascent RNA at the break site.[11][12][19] This complex is crucial for initiating DNA end resection, the process of creating 3' single-stranded DNA overhangs necessary for the subsequent steps of HR, including RPA and RAD51 loading.[12][19] Cells deficient in DHX9 show impaired RPA and RAD51 foci formation and are hypersensitive to DNA damaging agents that require HR for repair, such as PARP inhibitors (Olaparib) and topoisomerase inhibitors (camptothecin).[11][12][19]
-
Interaction with other DDR Proteins: Beyond BRCA1, DHX9 interacts with a suite of other key genome maintenance proteins, including the RecQ helicases WRN and BLM, the non-homologous end joining (NHEJ) factor Ku86, and topoisomerase IIα.[1] These interactions place DHX9 in a larger network of proteins that safeguard the genome. The DHX9-WRN complex, for example, is thought to resolve complex structures that could impede the replication machinery.[10][13]
Function in DNA Replication and Preventing Replication Stress
DHX9 is essential for efficient DNA replication. It is found at origins of replication, and its suppression leads to a blockage in DNA replication, reduced nascent DNA production, and the induction of a p53-dependent premature senescence.[1][20] By resolving R-loops and other secondary structures that can collide with the replication machinery, DHX9 prevents replication stress, a major source of genomic instability.[15][21] Depletion of DHX9 leads to an accumulation of replication stress markers, such as phosphorylated RPA32 and γH2AX, and can trigger apoptosis in cancer cells.[8][14]
Visualized Pathways and Workflows
The following diagrams illustrate the key functional roles and experimental approaches related to DHX9.
Caption: DHX9 resolves co-transcriptional R-loops by unwinding the RNA:DNA hybrid.
Caption: DHX9 facilitates homologous recombination by recruiting BRCA1 to initiate end resection.
Caption: A generalized workflow for investigating the cellular consequences of DHX9 depletion.
Quantitative Analysis of DHX9 Activity
Biochemical studies have quantified the efficiency with which DHX9 resolves various nucleic acid substrates. Genetic assays have likewise measured the impact of its depletion on genomic stability.
Table 1: Helicase Substrate Specificity of DHX9
| Substrate Type | Relative Unwinding Efficiency | Key Features & Polarity | Source |
|---|---|---|---|
| Triplex DNA | ~17-fold higher than duplex DNA | Requires 3' single-stranded overhang on the third strand for optimal activity. Unwinds with 3' to 5' polarity. | [5] |
| R-loops & D-loops | ~5-7 fold more efficient than corresponding RNA/DNA forks | A preferred substrate, critical for resolving co-transcriptional conflicts. | [1][4] |
| RNA G-quadruplex | Highest relative efficiency among tested substrates | DHX9 is one of the few helicases that can unwind both RNA and DNA G-quadruplexes. | [1][4] |
| DNA G-quadruplex | High | - | [1][4] |
| RNA Forks | Moderate | Unwound more efficiently than DNA forks. | [1][4] |
| DNA Forks | Lowest relative efficiency | Requires a 3' single-stranded tail for activity. |[1][4] |
Table 2: Impact of DHX9 Depletion on Genomic Instability
| Cell Line | Experimental Condition | Measured Outcome | Quantitative Result | Source |
|---|---|---|---|---|
| U2OS Osteosarcoma | siRNA-mediated DHX9 depletion + H-DNA containing reporter plasmid | Mutation Frequency | Significant increase in H-DNA-induced mutations, primarily deletions. | [17][22][23] |
| U2OS | DHX9 depletion + I-SceI induced DSB | Homologous Recombination (HR) Efficiency | Significant reduction in HR-mediated repair. | [12] |
| U2OS | DHX9 depletion + Camptothecin treatment | Cell Survival | Hypersensitivity to camptothecin, indicating a defect in repairing transcription-associated DSBs. | [11][19] |
| Human Diploid Fibroblasts (MRC-5) | shRNA-mediated DHX9 depletion | DNA Replication | Significant decrease in nascent DNA production at origins of replication. |[20] |
Methodologies for Studying DHX9 Function
Investigating the role of DHX9 in genomic stability involves a combination of molecular, cellular, and biochemical approaches.
siRNA-mediated Depletion of DHX9
This is the most common method to study the loss-of-function phenotype of DHX9 in cultured cells.
-
Protocol Outline:
-
Cell Seeding: Plate human cells (e.g., U2OS, HeLa, MRC-5) at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection: Transfect cells with small interfering RNAs (siRNAs) targeting DHX9 mRNA or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine). Typically, two or more different siRNAs targeting DHX9 are used to control for off-target effects.[11]
-
Incubation: Incubate cells for 48-72 hours to allow for DHX9 protein depletion.
-
Verification: Harvest a subset of cells and perform Western blotting with an anti-DHX9 antibody to confirm the efficiency of protein knockdown.[17]
-
Downstream Analysis: Use the remaining cells for functional assays, such as cell survival assays after drug treatment, immunofluorescence staining for DNA damage markers, or mutation frequency analysis.[11][17]
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if DHX9 is physically associated with specific genomic regions, such as origins of replication or sites of DNA damage, in vivo.
-
Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis & Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to DHX9 (or a negative control IgG). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing & Elution: Wash the beads to remove non-specifically bound chromatin. Elute the captured complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating. Purify the co-precipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers for specific target loci (e.g., c-MYC promoter, Lamin B2 origin) to quantify the enrichment of DHX9 at those sites compared to a non-target region.[17][20]
-
In Vitro Helicase Assay
This biochemical assay directly measures the ability of purified DHX9 protein to unwind a specific nucleic acid substrate.
-
Protocol Outline:
-
Substrate Preparation: Synthesize and label a model nucleic acid substrate (e.g., a forked duplex, R-loop, or triplex DNA). One strand is typically labeled with a radioisotope (e.g., ³²P) or a fluorescent tag.
-
Reaction Setup: Combine the labeled substrate, purified recombinant DHX9 protein, ATP, and a reaction buffer in a microfuge tube.
-
Initiation & Incubation: Initiate the reaction by adding MgCl₂ and incubate at the optimal temperature (e.g., 32-37°C) for a defined time course.
-
Quenching: Stop the reaction by adding a quench buffer containing EDTA and a proteinase.
-
Analysis: Separate the unwound (single-stranded) product from the intact (duplex) substrate using non-denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the labeled DNA using autoradiography or fluorescence imaging and quantify the percentage of unwound substrate.[5][17]
-
DNA Fiber Assay
This technique is used to visualize DNA replication at the single-molecule level and assess replication stress.
-
Protocol Outline:
-
Pulse Labeling: Sequentially pulse-label replicating cells with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) followed by 5-iodo-2'-deoxyuridine (IdU).
-
Cell Lysis: Harvest the cells and lyse them gently on a microscope slide to release long DNA fibers.
-
Stretching: Tilt the slide to stretch the DNA fibers by gravity.
-
Immunodetection: Use specific antibodies to detect the incorporated CldU (e.g., with a red fluorophore) and IdU (e.g., with a green fluorophore).
-
Imaging & Analysis: Acquire images using fluorescence microscopy. Measure the lengths of the red and green tracks. A slowdown or stalling of replication forks, indicative of replication stress, can be quantified by changes in the IdU/CldU track length ratio or an increase in asymmetric forks and stalled forks (red-only tracks).[15]
-
Implications for Drug Development
The crucial role of DHX9 in maintaining genomic stability, particularly in the context of DNA repair and replication, makes it a high-value target for cancer therapy.[1] Many cancer cells exhibit underlying genomic instability and high levels of replication stress, making them more dependent on proteins like DHX9 for survival. This concept, known as synthetic lethality, is a promising avenue for drug development. For instance, tumors with deficient mismatch repair (dMMR) or those that are microsatellite instable-high (MSI-H) show a strong dependence on DHX9.[14] Therefore, small-molecule inhibitors of DHX9 could selectively kill these cancer cells while sparing normal tissues.[13][14] Furthermore, because DHX9 is required for efficient HR, inhibiting DHX9 could sensitize tumors to PARP inhibitors or other DNA-damaging chemotherapies.[11]
Conclusion
DHX9 is a master regulator of nucleic acid metabolism and a cornerstone of the cellular machinery that maintains genomic stability. Its ability to resolve a diverse array of potentially hazardous non-B DNA and RNA:DNA hybrid structures prevents the stalling of replication and transcription machinery, which is a primary source of endogenous DNA damage. Moreover, its direct role in facilitating homologous recombination places it at the heart of the DNA damage response. Through these functions, DHX9 acts as a critical guardian of the genome, and its inhibition represents a strategic and promising approach for the development of novel precision cancer therapeutics.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accenttx.com [accenttx.com]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. academic.oup.com [academic.oup.com]
- 23. [PDF] DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells | Semantic Scholar [semanticscholar.org]
The Potential of DHX9 Inhibition in Microsatellite Instable Cancers: A Technical Guide to DHX9-IN-4 (ATX-968)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microsatellite instable (MSI) cancers, characterized by a high frequency of mutations due to a deficient mismatch repair (dMMR) system, represent a significant challenge in oncology. Recent research has unveiled a promising therapeutic strategy centered on the inhibition of DExH-Box Helicase 9 (DHX9). This technical guide provides an in-depth overview of the potent and selective DHX9 inhibitor, DHX9-IN-4 (also known as ATX-968), and its potential as a precision therapeutic for MSI cancers. We will delve into the underlying molecular mechanism, present key preclinical data, detail essential experimental protocols, and visualize the critical pathways and workflows.
Introduction: The Role of DHX9 in Cancer Biology
DHX9 is a multifunctional DExH-box RNA/DNA helicase that plays crucial roles in various cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[1][2][3] It resolves secondary nucleic acid structures such as R-loops (three-stranded nucleic acid structures containing a DNA-RNA hybrid and a displaced single-stranded DNA) and G-quadruplexes.[1][4] Elevated expression of DHX9 has been observed in multiple cancer types and is often associated with a poor prognosis.[1][2]
A key vulnerability has been identified in cancers with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR). These tumors exhibit a strong dependence on DHX9 for their proliferation and survival, making DHX9 an attractive therapeutic target.[2][5][6] This dependency establishes a synthetic lethal relationship, where the inhibition of DHX9 is selectively toxic to cancer cells with dMMR, while normal, mismatch repair-proficient (pMMR) cells are largely unaffected.[7]
Mechanism of Action: Synthetic Lethality in dMMR/MSI-H Cancers
The therapeutic potential of DHX9 inhibition in MSI cancers lies in the concept of synthetic lethality. dMMR/MSI-H cancer cells have a high mutational burden and are under constant replicative stress. DHX9 plays a critical role in mitigating this stress by resolving R-loops that can form during transcription and collide with replication forks.
Inhibition of DHX9 with this compound (ATX-968) leads to the accumulation of these R-loops and other aberrant nucleic acid secondary structures.[4][5] In dMMR cells, which already have a compromised DNA damage response, this accumulation of R-loops exacerbates replication stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[5][8] In contrast, pMMR cells are better equipped to handle this stress and are therefore less sensitive to DHX9 inhibition.[5]
Signaling Pathway of DHX9 Inhibition in dMMR/MSI-H Cancer
References
- 1. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. accenttx.com [accenttx.com]
- 8. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
The Double-Edged Sword: Unraveling the Role of DHX9 in Neurodegenerative Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DExH-box helicase 9 (DHX9) is a ubiquitous and multi-functional enzyme involved in a plethora of cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability. Emerging evidence has implicated DHX9 in the pathogenesis of a range of neurodegenerative disorders, including Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the current understanding of the link between DHX9 and neurodegeneration, with a focus on its molecular interactions, the impact of its dysfunction, and the experimental methodologies used to investigate its role. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of neurodegenerative diseases and identify novel therapeutic targets.
Introduction to DHX9
DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved enzyme that belongs to the DExH-box family of helicases.[1] It utilizes the energy from ATP hydrolysis to unwind various nucleic acid structures, including DNA-DNA, RNA-RNA, and DNA-RNA hybrids.[1][2] This enzymatic activity is crucial for its involvement in a wide array of cellular functions essential for neuronal health, such as the regulation of transcription, pre-mRNA splicing, and the resolution of R-loops and G-quadruplexes.[1][3][4] Given its central role in nucleic acid metabolism, it is not surprising that dysregulation of DHX9 function is increasingly being associated with neurodevelopmental and neurodegenerative conditions.[5][6][7]
DHX9 in the Pathogenesis of Neurodegenerative Disorders
The link between DHX9 and neurodegenerative diseases is multifaceted, involving its direct interaction with key pathological proteins, its role in RNA quality control, and the consequences of its own genetic variations.
Interaction with FUS and its Implication in ALS and FTD
One of the most compelling connections between DHX9 and neurodegeneration comes from its interaction with Fused in Sarcoma (FUS), a protein whose mutations are a known cause of familial ALS and are also implicated in FTD.[8] Studies have demonstrated a direct, protein-protein interaction between DHX9 and FUS.[8] This interaction is noteworthy because cytoplasmic mislocalization and aggregation of FUS are hallmark pathological features in FUS-associated neurodegeneration. While wild-type FUS is predominantly nuclear, ALS-linked mutations often lead to its accumulation in the cytoplasm.[9] Interestingly, in cells expressing mutant FUS, DHX9 has been observed to co-localize with these cytoplasmic FUS inclusions, suggesting a potential role for DHX9 in the sequestration and pathology of mutant FUS.[8][9]
R-loop Regulation and Genomic Instability
DHX9 plays a critical role in the resolution of R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single strand of DNA.[10][11][12] While R-loops have physiological functions, their accumulation can lead to DNA damage and genomic instability, processes that are increasingly recognized as contributors to neurodegeneration.[3][10][11] DHX9's helicase activity is essential for unwinding these structures, thereby preventing transcription-replication conflicts and maintaining genomic integrity.[12] Pathogenic variants of DHX9 have been shown to lead to increased R-loop levels and a subsequent increase in double-stranded DNA breaks, providing a direct mechanistic link between DHX9 dysfunction and neuronal vulnerability.[6][13]
G-Quadruplex Resolution
In addition to R-loops, DHX9 is also involved in unwinding G-quadruplexes (G4s), which are non-canonical secondary structures formed in guanine-rich nucleic acid sequences.[14][15] G4s are found in functionally important genomic regions, including promoters and telomeres, and in the RNA of genes implicated in neurodegenerative diseases, such as the GGGGCC repeat expansion in the C9orf72 gene, a common cause of ALS and FTD.[16] The ability of DHX9 to resolve these structures suggests its potential involvement in regulating the expression of genes prone to forming G4s and in mitigating the pathological consequences of their aberrant formation and persistence.
Quantitative Data Summary
While comprehensive quantitative data on DHX9 in various neurodegenerative diseases is still emerging, the following tables summarize the key findings from available studies.
Table 1: Impact of DHX9 Variants on Cellular Phenotypes
| DHX9 Variant | Associated Phenotype | Cellular Localization | R-loop Levels | Double-Stranded DNA Breaks | ATPase Activity | Reference(s) |
| Wild-type | Normal | Nuclear | Baseline | Baseline | Normal | [6][13] |
| p.(Arg141Gln) | Severe Neurodevelopmental Disorder | Normal | Increased | Increased | Not significantly altered | [6][13] |
| p.(Gly411Glu) | Neurodevelopmental Disorder | Normal | Not reported | Not reported | Altered | [6][13] |
| p.(Arg761Gln) | Neurodevelopmental Disorder | Normal | Not reported | Not reported | Altered | [6][13] |
| NLS missense variants | Severe Neurodevelopmental Disorder | Abnormal cytoplasmic accumulation | Not reported | Not reported | Not reported | [5][17] |
| CMT2-associated missense variants | Charcot-Marie-Tooth disease type 2 | Aberrant nucleolar accumulation | Not reported | Not reported | Not reported | [5][17] |
| Loss-of-function (pLoF) variants | Mild Neurodevelopmental Disorder | Not reported | Not reported | Not reported | Baseline/Reduced | [5][6] |
Table 2: DHX9 Expression in Human Tissues
| Tissue | Expression Level | Data Source | Reference(s) |
| Cerebellum | High | GTEx, BrainSpan Atlas | [1] |
| Tibial Nerve | High | GTEx, BrainSpan Atlas | [1] |
| Frontal Cortex | Moderate | Human Protein Atlas | [18] |
| Hippocampus | Moderate | Human Protein Atlas | [18] |
| Spinal Cord | Moderate | Human Protein Atlas | [18] |
Note: Specific quantitative comparisons of DHX9 expression in AD, ALS, and FTD patient tissues are not yet readily available in a structured format and represent an area for future investigation.
Signaling Pathways and Experimental Workflows
DHX9 in R-loop Metabolism
Caption: DHX9's role in resolving R-loops to prevent DNA damage.
Interaction of DHX9 with FUS
Caption: Interaction of DHX9 with wild-type and mutant FUS.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for DHX9 co-immunoprecipitation.
Experimental Protocols
This section provides an overview of key experimental protocols used to study the function of DHX9.
Co-Immunoprecipitation (Co-IP) for DHX9-FUS Interaction
Objective: To determine if DHX9 and FUS physically interact within a cell.
Methodology:
-
Cell Lysis: Culture cells (e.g., HEK293T or neuronal cell lines) and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to DHX9 (or FUS) overnight at 4°C with gentle rotation. A control immunoprecipitation using a non-specific IgG antibody should be performed in parallel.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against FUS (or DHX9) to detect the co-immunoprecipitated protein.
Chromatin Immunoprecipitation (ChIP) for DHX9 Target Genes
Objective: To identify the genomic regions where DHX9 is bound.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to DHX9. A non-specific IgG antibody should be used as a negative control.
-
Immune Complex Capture: Use Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
In Vitro Helicase Assay
Objective: To measure the helicase activity of purified DHX9 protein on various nucleic acid substrates.
Methodology:
-
Substrate Preparation: Synthesize and label a nucleic acid substrate (e.g., a forked duplex DNA or an R-loop structure) with a radioactive or fluorescent tag on one strand.
-
Helicase Reaction: Incubate the purified recombinant DHX9 protein with the labeled substrate in a reaction buffer containing ATP and magnesium ions.
-
Reaction Termination: Stop the reaction at different time points by adding a stop buffer containing a protein denaturant and a competitor unlabeled oligonucleotide.
-
Product Separation: Separate the unwound single-stranded product from the double-stranded substrate using native polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: Visualize the labeled nucleic acids by autoradiography or fluorescence imaging and quantify the percentage of unwound substrate.
R-loop Detection by Immunofluorescence
Objective: To visualize and quantify R-loop levels in cells.
Methodology:
-
Cell Fixation and Permeabilization: Grow cells on coverslips, fix them with paraformaldehyde, and permeabilize them with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Primary Antibody Incubation: Incubate the cells with the S9.6 antibody, which specifically recognizes DNA-RNA hybrids.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of the S9.6 signal within the nucleus to determine the relative levels of R-loops.
Conclusion and Future Perspectives
The accumulating evidence strongly suggests that DHX9 is a significant player in the molecular pathogenesis of a spectrum of neurodegenerative disorders. Its roles in regulating RNA processing, maintaining genomic stability through the resolution of R-loops and G-quadruplexes, and its interaction with key disease-associated proteins like FUS, position it as a critical node in neuronal homeostasis. The genotype-phenotype correlations observed with different DHX9 mutations highlight the complex and context-dependent consequences of its dysfunction.
Future research should focus on several key areas. Firstly, a more detailed and quantitative analysis of DHX9 expression and localization in post-mortem brain tissues from patients with various neurodegenerative diseases is crucial to understand its disease-specific involvement. Secondly, elucidating the precise molecular mechanisms by which DHX9 dysfunction contributes to neuronal death, including the downstream consequences of R-loop accumulation and altered protein interactions, will be vital. Finally, the development of high-throughput screening assays to identify small molecules that can modulate DHX9's helicase activity or its interaction with specific partners could pave the way for novel therapeutic strategies for these devastating disorders. A deeper understanding of the intricate functions of DHX9 will undoubtedly provide valuable insights into the fundamental processes underlying neurodegeneration and open new avenues for therapeutic intervention.
References
- 1. Monoallelic variation in DHX9, the gene encoding the DExH-box helicase DHX9, underlies neurodevelopment disorders and Charcot-Marie-Tooth disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 4. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution, strand-specific R-loop mapping via S9.6-based DNA:RNA ImmunoPrecipitation and high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation of DNA:RNA Hybrids Using the S9.6 Antibody | Springer Nature Experiments [experiments.springernature.com]
- 7. accenttx.com [accenttx.com]
- 8. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 9. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. DHX9 protein expression summary - The Human Protein Atlas [v19.proteinatlas.org]
The Role of DHX9 Inhibition in the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the critical role of the DExH-Box Helicase 9 (DHX9) in the p53 signaling pathway and the therapeutic potential of its inhibition. DHX9, an ATP-dependent helicase, is a key regulator of numerous cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its overexpression is implicated in various cancers, making it a compelling target for novel anti-cancer therapies. Inhibition of DHX9 has been demonstrated to induce replication stress and DNA damage, leading to the activation of the p53 tumor suppressor pathway and subsequent cell cycle arrest or apoptosis. This guide provides an in-depth overview of the underlying mechanisms, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and presents visual diagrams of the signaling cascades and experimental workflows.
Note on Dhx9-IN-4: While this guide focuses on the broader implications of DHX9 inhibition, it is important to note that there is currently a lack of publicly available scientific literature and data specifically detailing the biological activity, quantitative effects, and experimental protocols of the compound This compound in the context of the p53 signaling pathway. The information presented herein is based on studies utilizing other methods of DHX9 inhibition, such as shRNA-mediated knockdown and other small molecule inhibitors.
Introduction: DHX9 and its Function
DHX9, also known as RNA Helicase A (RHA), is a multifunctional enzyme that unwinds DNA, RNA, and DNA-RNA hybrid structures.[1][2] Its diverse roles are integral to maintaining cellular homeostasis. DHX9 is involved in:
-
DNA Replication: It localizes to origins of replication and is essential for efficient DNA synthesis.[3]
-
Transcription and RNA Processing: DHX9 regulates the transcription of various genes and is involved in RNA splicing and transport.[1][2]
-
Genomic Stability: A crucial function of DHX9 is the resolution of R-loops and G-quadruplexes, which are non-canonical nucleic acid structures that can impede replication and transcription, leading to genomic instability.[1][3]
Given its critical roles, the dysregulation of DHX9 is associated with several hallmarks of cancer.[1][4]
The p53 Signaling Pathway: The Guardian of the Genome
The p53 tumor suppressor protein is a central hub in the cellular response to stress signals, including DNA damage, oncogene activation, and hypoxia.[5] Upon activation, p53 can initiate a range of cellular outcomes, including:
-
Cell Cycle Arrest: p53 can halt the cell cycle at the G1/S or G2/M checkpoints to allow for DNA repair.
-
Apoptosis: If DNA damage is irreparable, p53 can trigger programmed cell death to eliminate damaged cells.
-
Senescence: This involves a permanent state of cell cycle arrest.
The activation of the p53 pathway is a critical barrier to tumorigenesis.
DHX9 Inhibition and its Impact on the p53 Signaling Pathway
Inhibition of DHX9 has emerged as a promising anti-cancer strategy. The primary mechanism by which DHX9 inhibition affects cancer cells is through the induction of replication stress and DNA damage, which in turn activates the p53 signaling pathway.[1][6]
The proposed mechanism is as follows:
-
Inhibition of DHX9: Small molecule inhibitors or genetic knockdown abrogate the helicase activity of DHX9.
-
Accumulation of R-loops and DNA Damage: Without functional DHX9 to resolve them, R-loops and other non-canonical DNA structures accumulate, leading to replication fork stalling and DNA double-strand breaks.[7]
-
Activation of DNA Damage Response (DDR): The presence of DNA damage activates upstream kinases such as ATM and ATR.
-
p53 Stabilization and Activation: These kinases phosphorylate and stabilize p53, preventing its degradation by MDM2.
-
Transcriptional Activation of p53 Target Genes: Activated p53 translocates to the nucleus and induces the expression of target genes that mediate cell cycle arrest (e.g., CDKN1A (p21)) and apoptosis (e.g., PUMA, NOXA, BAX).[5]
Interestingly, studies have shown that DHX9 inhibition can also induce cell death in p53-deficient cancer cells, suggesting the existence of p53-independent pathways.[6]
Below is a diagram illustrating the central role of DHX9 inhibition in activating the p53 pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DHX9-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DHX9-IN-4, an ATP-dependent inhibitor of the DExH-Box Helicase 9 (DHX9), in cell culture experiments. This document includes an overview of the mechanism of action, detailed experimental protocols, and expected outcomes based on preclinical research.
Introduction to DHX9 and this compound
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1] DHX9's ability to unwind DNA and RNA secondary structures, such as R-loops, is vital for normal cellular function.[2] In many cancer types, DHX9 is overexpressed and plays a significant role in tumor progression and survival.[3][4]
This compound is a small molecule inhibitor that targets the ATPase activity of DHX9, thereby preventing the unwinding of nucleic acid structures. This inhibition leads to the accumulation of R-loops, resulting in DNA replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis in cancer cells.[5] This makes this compound a promising candidate for targeted cancer therapy, particularly in tumors with existing deficiencies in DNA damage repair pathways.
Data Presentation
Table 1: IC50 Values of a DHX9 Inhibitor (Enoxacin) in a Cancer Cell Line
| Cell Line | Inhibitor | IC50 Value (µg/mL) |
| A549 (Non-small cell lung cancer) | Enoxacin | 25.52[4] |
| A549 (DHX9 knockdown) | Enoxacin | 49.04[4] |
| A549 (Negative control shRNA) | Enoxacin | 28.66[4] |
Note: Data for this compound is not yet widely available in public literature. The data presented here for Enoxacin, another compound reported to inhibit DHX9, illustrates the principle of DHX9 inhibition. Researchers should determine the specific IC50 of this compound for their cell lines of interest.
Table 2: Effects of DHX9 Inhibition on Cancer Cell Lines
| Cell Line | Effect of DHX9 Knockdown/Inhibition | Reference |
| Colorectal Cancer Cells (HCT116, HCT8, COLO205) | Increased apoptosis, decreased proliferation, migration, and invasion. | [3] |
| Small Cell Lung Cancer (SCLC) | Decreased cell proliferation and increased apoptosis. | |
| Human Diploid Fibroblasts (MRC-5) | Premature senescence and G0/G1 cell cycle arrest. | [6] |
| Acute Myeloid Leukemia (AML) (THP-1, MOLM-13) | Inhibited proliferation, cell cycle arrest, and induced apoptosis. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0-100 µM is a common starting point for dose-response curves. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24 to 48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the cells.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet (3-6 x 10^6 cells/ml) and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7]
-
Incubate the cells on ice for at least 1 hour or store them at -20°C for several weeks.[7]
-
Wash the cells twice with PBS, centrifuging at a slightly higher speed to pellet the fixed cells.[7]
-
Resuspend the cell pellet in 1 mL of PI staining solution.[7]
-
Incubate for at least 4 hours or overnight at 4°C in the dark.[7]
-
Analyze the samples by flow cytometry. The DNA content will allow for the discrimination of cells in G0/G1, S, and G2/M phases.[8]
Western Blot Analysis
This protocol is for detecting changes in the protein levels of DHX9 and downstream effectors like p53.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-DHX9, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
After treatment, wash the cells with cold PBS and lyse them in cell lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-DHX9, anti-p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein levels to a loading control like β-actin.
Mandatory Visualizations
Caption: Signaling pathway affected by DHX9 inhibition.
Caption: General experimental workflow for this compound studies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Dhx9-IN-4 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dhx9-IN-4, a potent and selective ATP-dependent inhibitor of the DExH-box helicase 9 (DHX9), in cancer cell line investigations. The protocols detailed herein are designed to facilitate the study of DHX9's role in cancer biology and the evaluation of this compound as a potential therapeutic agent.
Introduction to this compound and its Target: DHX9
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial for various cellular processes, including transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1][2] Elevated expression of DHX9 has been observed in numerous cancer types and is often associated with poor prognosis.[1][3][4] Notably, cancer cells with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) exhibit a strong dependency on DHX9 for survival, making it a compelling target for precision oncology.[1][3][4][5]
DHX9's enzymatic activity involves the unwinding of double-stranded DNA and RNA, as well as secondary structures like R-loops.[1][6] Inhibition of DHX9 leads to an accumulation of these structures, inducing replication stress, cell-cycle arrest, and ultimately, apoptosis in susceptible cancer cells.[1][4] this compound is a small molecule inhibitor designed to specifically target the ATP-dependent helicase activity of DHX9, offering a valuable tool for dissecting its function and exploring its therapeutic potential.[7]
Mechanism of Action of DHX9 Inhibition
Inhibition of DHX9's helicase activity by compounds like this compound disrupts the normal processing of nucleic acids. This interference leads to a cascade of cellular events, particularly in cancer cells that are highly reliant on DHX9. The primary consequences of DHX9 inhibition include:
-
Increased R-loop Formation: DHX9 helps to resolve RNA:DNA hybrids (R-loops) that can form during transcription. Inhibition of DHX9 leads to the accumulation of these structures, which can cause DNA damage and genomic instability.
-
Replication Stress: The persistence of R-loops and other secondary structures impedes the progression of replication forks, leading to replication stress.
-
DNA Damage Response Activation: The accumulation of DNA damage triggers the DNA damage response (DDR) pathway.
-
Cell Cycle Arrest: As a result of replication stress and DNA damage, cells activate cell cycle checkpoints to halt proliferation and allow for potential repair.
-
Apoptosis: If the cellular damage is too severe, the apoptotic pathway is initiated, leading to programmed cell death.[1][4]
Experimental Workflow for a Cancer Cell Line Study Using this compound
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 6. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Dhx9-IN-4 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Dhx9-IN-4, a potent ATP-dependent inhibitor of the DExH-box helicase 9 (DHX9), in various in vitro assays. The information is intended to guide researchers in accurately preparing and utilizing this compound for cancer research and other studies involving DHX9.
Chemical Properties and Solubility
This compound is a small molecule inhibitor of DHX9, a helicase involved in multiple cellular processes including transcription, translation, and maintenance of genome stability.[1][2] Due to its critical roles, DHX9 is an attractive target for therapeutic development, particularly in oncology.[1][3]
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in various common laboratory solvents. It is essential to use high-quality, anhydrous solvents to ensure optimal dissolution. Hygroscopic solvents like DMSO can absorb moisture, which may significantly impact the solubility of the compound. Therefore, using a fresh, unopened vial of DMSO is highly recommended.
| Solvent | Concentration | Method |
| DMSO | 12.5 mg/mL (24.61 mM) | Requires ultrasonication, warming, and heating to 60°C for complete dissolution.[4] |
| Ethanol | Not Recommended | Data not available. Use as a primary solvent is not advised. |
| Water | Not Recommended | Data not available. Use as a primary solvent is not advised. |
Preparation of this compound for In Vitro Assays
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following protocols outline the preparation of stock and working solutions.
Preparation of Stock Solutions
Protocol 2.1.1: High-Concentration Stock Solution in DMSO
This protocol is for preparing a 12.5 mg/mL (24.61 mM) stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Heating block or water bath set to 60°C
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 12.5 mg/mL.
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic bath for 10-15 minutes to aid dissolution.
-
Transfer the tube to a heating block or water bath set at 60°C and incubate for 10-15 minutes, vortexing occasionally, until the solution is clear and all solid has dissolved.[4]
-
Once completely dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
Preparation of Working Solutions for Cell-Based Assays
Protocol 2.2.1: Dilution of DMSO Stock Solution in Cell Culture Medium
This protocol describes the preparation of working solutions for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (12.5 mg/mL in DMSO)
-
Pre-warmed, complete cell culture medium appropriate for the cell line being used
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution, first, create an intermediate dilution of the 24.61 mM stock solution.
-
Add the final diluted inhibitor solution to the cell culture plates. Ensure that the volume of the added inhibitor solution does not significantly alter the total volume in the wells.
-
Always include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest concentration of this compound) in your experimental setup.
Experimental Protocols for In Vitro Assays
This compound can be used in a variety of in vitro assays to investigate its inhibitory effects on DHX9 and its downstream cellular consequences.
DHX9 Helicase Activity Assay
This assay measures the ability of DHX9 to unwind a double-stranded RNA substrate. The inhibition of this activity by this compound can be quantified.
Principle: A fluorogenic RNA substrate is used, where a fluorophore and a quencher are on opposite strands. In its double-stranded form, the fluorescence is quenched. Upon unwinding by DHX9, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[5]
Protocol 3.1.1: Fluorogenic Helicase Assay
Materials:
-
Recombinant human DHX9 protein
-
Fluorogenic RNA substrate (e.g., with TAMRA and BHQ)
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, 0.01% BSA, and RNase inhibitor)[1]
-
ATP solution
-
This compound working solutions
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well black plate, add the this compound dilutions. Include a positive control (DHX9 without inhibitor) and a negative control (no DHX9).
-
Add the recombinant DHX9 protein to all wells except the negative control and incubate for 15 minutes at room temperature to allow for inhibitor binding.[1]
-
Add the fluorogenic RNA substrate to all wells.
-
Initiate the reaction by adding ATP.[1]
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the rate of RNA unwinding for each condition and determine the IC₅₀ value for this compound.
Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Principle: Cell viability can be measured using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Protocol 3.2.1: CellTiter-Glo® Assay
Materials:
-
Cancer cell line of interest (e.g., colorectal cancer cell lines)[1]
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
This compound working solutions
-
CellTiter-Glo® 2.0 Reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 10 days, with media and compound replacement on day 5).[1]
-
At the end of the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® 2.0 Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.[1]
Signaling Pathways and Experimental Workflows
DHX9 Signaling Pathway
DHX9 is a multifunctional protein that participates in various critical cellular processes. Its inhibition by this compound can impact multiple signaling pathways. DHX9 is involved in DNA replication, transcription, and the maintenance of genomic stability.[2] It has been shown to interact with key signaling molecules such as p53 and components of the NF-κB pathway.[6]
Caption: DHX9 signaling pathways and points of inhibition.
Experimental Workflow for In Vitro Assay
The following diagram illustrates a general workflow for testing the efficacy of this compound in a cell-based in vitro assay.
Caption: General workflow for a cell-based in vitro assay with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dhx9-IN-4: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dhx9-IN-4, a potent ATP-dependent inhibitor of the DEAH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA). This document outlines the mechanism of action, recommended experimental protocols, and data presentation guidelines to facilitate your research in oncology, virology, and other areas where DHX9 activity is a critical factor.
Introduction
DHX9 is a multifunctional enzyme involved in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1] Its ability to unwind DNA and RNA structures makes it a crucial regulator of gene expression and a key component of the DNA damage response. Dysregulation of DHX9 has been implicated in the progression of various cancers and in viral replication, making it an attractive therapeutic target.[1][2] this compound is a small molecule inhibitor designed to specifically target the ATP-dependent helicase activity of DHX9, offering a valuable tool for studying its biological functions and for potential therapeutic development.[3]
Mechanism of Action
This compound functions as an ATP-dependent inhibitor of DHX9.[3] The helicase activity of DHX9 is powered by the hydrolysis of ATP, which enables the enzyme to translocate along nucleic acid strands and unwind them. By interfering with this process, this compound effectively halts the enzymatic function of DHX9, leading to a cascade of downstream cellular effects. Inhibition of DHX9 has been shown to induce apoptosis in cancer cells and to disrupt viral replication cycles.
The inhibition of DHX9 can impact several critical signaling pathways. Notably, DHX9 is known to be involved in the NF-κB and PI3K-AKT signaling pathways, both of which are central to cell survival, proliferation, and inflammation. Furthermore, due to its role in R-loop resolution and DNA repair, inhibition of DHX9 can lead to increased DNA damage and genomic instability, which can be selectively cytotoxic to cancer cells.
Below is a diagram illustrating the central role of DHX9 and the impact of its inhibition on downstream signaling pathways.
Figure 1: A diagram of DHX9 signaling and inhibition.
Data Presentation: Recommended Concentration of this compound
While specific experimentally derived IC50 values for this compound are not widely available in the public domain, the following tables provide a template for recording your empirical data. As a starting reference, a similar DHX9 inhibitor, DHX9-IN2, has been used in cell-based assays in the concentration range of 0.025–2.56 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay and cell type.
Table 1: In Vitro Helicase Inhibition Data for this compound
| Assay Type | Target Concentration Range (µM) | IC50 (µM) | Notes |
| Helicase Unwinding Assay | User Determined | User Determined | e.g., Substrate used, incubation time |
| ATPase Assay | User Determined | User Determined | e.g., ATP concentration |
Table 2: Cell-Based Assay Data for this compound
| Cell Line | Assay Type | Treatment Duration (hours) | Effective Concentration Range (µM) | EC50 / GI50 (µM) |
| e.g., HeLa | Cell Viability (MTT) | 72 | User Determined | User Determined |
| e.g., A549 | Apoptosis (Caspase-Glo) | 48 | User Determined | User Determined |
| User Defined | User Defined | User Defined | User Determined | User Determined |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: In Vitro DHX9 Helicase Unwinding Assay
This protocol is designed to measure the inhibition of DHX9's ability to unwind a nucleic acid substrate.
Materials:
-
Recombinant human DHX9 protein
-
Fluorescently labeled nucleic acid substrate (e.g., a DNA/RNA hybrid with a fluorophore and quencher)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 10% glycerol)
-
ATP solution
-
This compound (dissolved in DMSO)
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 100 µM) and perform a 1:3 or 1:10 serial dilution in assay buffer. Ensure the final DMSO concentration is below 1%.
-
Prepare the reaction mixture: In each well of the plate, add the assay buffer, recombinant DHX9 protein (concentration to be optimized, e.g., 50-200 nM), and the diluted this compound or DMSO control.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the fluorescently labeled substrate to each well.
-
Start the unwinding: Immediately add ATP to each well to a final concentration of 1-5 mM.
-
Measure fluorescence: Read the fluorescence intensity at appropriate intervals (e.g., every 5 minutes for 60 minutes) or at a fixed endpoint.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
Figure 2: Workflow for the Helicase Unwinding Assay.
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol measures the effect of this compound on the metabolic activity of cultured cells as an indicator of cell viability.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Prepare this compound dilutions: Prepare a range of concentrations of this compound in complete cell culture medium. A suggested starting range based on a similar compound is 0.01 µM to 10 µM.[1] Include a DMSO-only control.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the DMSO control to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT/MTS reagent: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control and plot the percentage of cell viability against the concentration of this compound to determine the GI50 or IC50 value.
Figure 3: Workflow for the Cell Viability Assay.
Concluding Remarks
This compound is a valuable chemical probe for elucidating the complex roles of DHX9 in cellular physiology and disease. The protocols and guidelines presented here are intended to provide a solid foundation for your experimental design. Given the lack of publicly available data on the specific effective concentrations of this compound, it is imperative that researchers perform careful dose-response studies to determine the optimal conditions for their particular system. Careful and systematic experimentation will undoubtedly contribute to a deeper understanding of DHX9 biology and its potential as a therapeutic target.
References
Application Notes and Protocols for Studying R-loop Dynamics with Dhx9-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dhx9-IN-4 and R-loop Dynamics
R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. These structures are critical in various cellular processes, including transcription regulation, DNA replication, and class switch recombination.[1][2] However, the aberrant accumulation of R-loops can lead to DNA damage, genome instability, and has been implicated in diseases such as cancer and neurodegenerative disorders.[1][3]
The DExD/H-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a key enzyme that modulates R-loop homeostasis.[4] DHX9 possesses a complex and context-dependent role; it can promote R-loop formation, particularly under conditions of impaired RNA splicing, and it can also resolve R-loops and other secondary structures like G-quadruplexes.[1][4] Given its critical functions, DHX9 has emerged as a promising therapeutic target.[5]
This compound is an ATP-dependent inhibitor of DHX9, offering a valuable chemical tool to probe the enzymatic functions of DHX9 in cellular processes, particularly in the study of R-loop dynamics.[6] By inhibiting the helicase activity of DHX9, researchers can investigate the consequences of impaired R-loop resolution, assess the therapeutic potential of DHX9 inhibition, and screen for novel therapeutic agents.
Mechanism of Action of DHX9 in R-loop Homeostasis
DHX9's dual role in R-loop metabolism is a key aspect of its function. On one hand, DHX9's helicase activity is thought to unwind the nascent RNA strand, which can, under certain circumstances, facilitate the invasion of the DNA duplex to form an R-loop.[4] This is particularly evident when RNA processing factors are depleted.[2] On the other hand, DHX9 is also crucial for resolving R-loops to prevent their harmful accumulation, which can lead to replication stress and DNA double-strand breaks.[3] Inhibition of DHX9 is therefore expected to lead to an accumulation of R-loops, providing a model system to study the downstream consequences.
Caption: Mechanism of DHX9 in R-loop dynamics and its inhibition by this compound.
Quantitative Data on DHX9 Inhibition
Due to the limited availability of public data specifically for this compound, the following tables present a compilation of representative quantitative data for various DHX9 inhibitors to provide a comparative context for researchers.
Table 1: In Vitro Helicase Inhibition
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | DHX9 | ATP-dependent helicase | Data not available | [6] |
| ATX968 | DHX9 | Unwinding Assay | 21.4 µM | [7] |
| Enoxacin | DHX9 (indirect) | Not specified | Not applicable | [8] |
Table 2: Cellular Activity of DHX9 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Effect on R-loops | Reference |
| This compound | Not specified | Not specified | Data not available | Not specified | [6] |
| ATX968 | LS411N (MSI-H CRC) | Cell Proliferation | 0.663 µM | Increased | [7] |
| Enoxacin | A549 (NSCLC) | Cell Viability (MTT) | 25.52 µg/ml | Not specified | [8] |
| DHX9 Knockdown | SCLC cell lines | Cell Proliferation | Not applicable | Increased | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to study R-loop dynamics using a DHX9 inhibitor like this compound.
Protocol 1: R-loop Detection by Immunofluorescence
This protocol describes the visualization and quantification of R-loops in single cells using the S9.6 antibody following treatment with this compound.
Workflow Diagram:
Caption: Experimental workflow for R-loop immunofluorescence.
Materials:
-
Cells of interest
-
Glass coverslips
-
This compound (or other DHX9 inhibitor)
-
4% Paraformaldehyde (PFA) or ice-cold Methanol
-
Phosphate-buffered saline (PBS)
-
0.25% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS
-
S9.6 antibody (anti-DNA:RNA hybrid)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (a titration from 1-10 µM is recommended) for 24-48 hours. Include a DMSO-treated vehicle control.
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the S9.6 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Image the cells using a confocal microscope.
-
Quantify the nuclear fluorescence intensity of the S9.6 signal using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: DNA-RNA Immunoprecipitation followed by Sequencing (DRIP-seq)
This protocol outlines the genome-wide mapping of R-loops following DHX9 inhibition.
Workflow Diagram:
Caption: General workflow for DRIP-seq analysis.
Materials:
-
This compound treated and control cells
-
Lysis buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol
-
Restriction enzymes or sonicator
-
S9.6 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase H (for control experiments)
-
DNA library preparation kit
Procedure (abbreviated):
-
Harvest cells after treatment with this compound or vehicle.
-
Perform gentle genomic DNA extraction to preserve R-loop structures.
-
Fragment the genomic DNA using a cocktail of restriction enzymes or by sonication.
-
Incubate the fragmented DNA with the S9.6 antibody. A control sample should be treated with RNase H prior to immunoprecipitation to confirm signal specificity.
-
Capture the antibody-DNA:RNA hybrid complexes using Protein A/G magnetic beads.
-
Perform stringent washes to remove non-specifically bound DNA.
-
Elute the immunoprecipitated DNA.
-
Prepare sequencing libraries from the eluted DNA and an input control.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions of R-loop enrichment and compare between this compound treated and control samples.
Protocol 3: Cell Viability Assay
This protocol measures the effect of DHX9 inhibition on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT reagent or other viability assay kits (e.g., CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Concluding Remarks
This compound is a valuable tool for investigating the multifaceted roles of DHX9 in maintaining genome integrity, particularly in the context of R-loop dynamics. The protocols provided herein offer a framework for researchers to explore the cellular consequences of DHX9 inhibition. Given the emerging importance of R-loops in disease, such studies are crucial for the development of novel therapeutic strategies targeting DHX9.
References
- 1. researchgate.net [researchgate.net]
- 2. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dhx9-IN-4 Treatment to Induce Replication Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExD/H-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] DHX9's ability to unwind complex nucleic acid structures such as R-loops (RNA:DNA hybrids) and G-quadruplexes is vital for preventing replication fork stalling and subsequent DNA damage.[1][2][3][4] Inhibition of DHX9 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with existing deficiencies in DNA damage repair pathways.[5][6] By blocking the enzymatic activity of DHX9, inhibitors can induce the accumulation of aberrant nucleic acid structures, leading to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][7]
Dhx9-IN-4 (also known as Compound 609) is an ATP-dependent inhibitor of DHX9.[8] These application notes provide a comprehensive guide for utilizing this compound to induce and study replication stress in cancer cell lines. The following sections detail the mechanism of action, protocols for key experiments, and data presentation guidelines.
Mechanism of Action: Inducing Replication Stress through DHX9 Inhibition
This compound, as an ATP-dependent inhibitor, is expected to interfere with the helicase activity of DHX9, which is essential for resolving secondary nucleic acid structures that can impede DNA replication.[8][9] The proposed mechanism of action for inducing replication stress is as follows:
-
Inhibition of DHX9 Helicase Activity : this compound binds to DHX9 and prevents the ATP hydrolysis required for its helicase function.
-
Accumulation of R-loops and other Secondary Structures : The inhibition of DHX9 leads to the accumulation of R-loops and other non-canonical DNA structures.[7]
-
Replication Fork Stalling : These unresolved nucleic acid structures act as physical barriers to the progression of the DNA replication machinery, causing replication forks to stall.[3][4]
-
Activation of the DNA Damage Response (DDR) : Stalled replication forks are recognized by the cell's DDR machinery, leading to the activation of kinases such as ATR and CHK1, and the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[10]
-
Cell Cycle Arrest and Apoptosis : Persistent replication stress and DNA damage trigger cell cycle arrest, typically in the S and G2/M phases, to allow time for repair.[6][7] If the damage is irreparable, the cell undergoes apoptosis.[5][7]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. Below are template tables for organizing experimental results.
Table 1: Cell Viability (IC50) Data
| Cell Line | This compound IC50 (µM) |
| Cell Line A | Enter Value |
| Cell Line B | Enter Value |
| Cell Line C | Enter Value |
Table 2: Quantification of DNA Damage and R-loops
| Treatment | γH2AX Positive Cells (%) | Mean R-loop Fluorescence Intensity (a.u.) |
| Vehicle Control | Enter Value | Enter Value |
| This compound (Concentration 1) | Enter Value | Enter Value |
| This compound (Concentration 2) | Enter Value | Enter Value |
Table 3: Cell Cycle Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Enter Value | Enter Value | Enter Value |
| This compound (24h) | Enter Value | Enter Value | Enter Value |
| This compound (48h) | Enter Value | Enter Value | Enter Value |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)[7]
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-12,000 cells per well and allow them to adhere overnight.[11]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72-96 hours.[11]
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate as required by the assay protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Immunofluorescence for γH2AX and R-loops
This protocol visualizes and quantifies DNA damage (γH2AX foci) and R-loop accumulation within cells.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibodies: anti-γH2AX (phospho S139) and anti-DNA-RNA Hybrid [S9.6]
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Quantify the percentage of γH2AX positive cells and the mean fluorescence intensity of the S9.6 signal per nucleus using image analysis software.[1][5][12]
Protocol 3: Western Blotting for DNA Damage Response Proteins
This protocol detects changes in the expression and phosphorylation of key DDR proteins.
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-DHX9, anti-phospho-ATR, anti-phospho-CHK1, anti-γH2AX, and a loading control (e.g., anti-GAPDH or anti-Actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[3]
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities relative to the loading control.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[13]
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[13]
-
Incubate on ice for at least 2 hours (or at -20°C for long-term storage).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Troubleshooting
-
Low/No Effect of this compound:
-
Verify the concentration and stability of the compound.
-
Ensure the chosen cell line is sensitive to DHX9 inhibition. Some cancer types, such as those with microsatellite instability, may be more dependent on DHX9.[5]
-
Increase the treatment duration or concentration.
-
-
High Background in Immunofluorescence:
-
Optimize antibody concentrations and blocking conditions.
-
Ensure adequate washing steps.
-
-
Inconsistent Western Blot Results:
-
Ensure equal protein loading.
-
Optimize antibody dilutions and incubation times.
-
-
Poor Resolution in Cell Cycle Analysis:
-
Ensure proper cell fixation and staining.
-
Run samples at a low flow rate on the cytometer.[13]
-
By following these protocols and guidelines, researchers can effectively utilize this compound to induce and study replication stress, providing valuable insights into the therapeutic potential of DHX9 inhibition.
References
- 1. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accenttx.com [accenttx.com]
- 10. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Evaluating Dhx9-IN-4's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the impact of Dhx9-IN-4, an ATP-dependent inhibitor of the DExH-Box Helicase 9 (DHX9), on gene expression.[1][2] DHX9 is a multifunctional helicase involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability, making it a compelling target in oncology and virology.[2][3][4] Inhibition of DHX9 has been shown to induce apoptosis and cell-cycle arrest, often mediated through the p53 and NF-κB signaling pathways.[5][6][7][8][9]
This document outlines detailed protocols for assessing the transcriptomic alterations induced by this compound using modern molecular biology techniques.
Data Presentation
Quantitative data from gene expression analysis should be summarized for clear comparison. Below are template tables for presenting results from RNA-Sequencing and quantitative PCR (qPCR) experiments.
Table 1: Summary of Differentially Expressed Genes (DEGs) from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Biological Process (Gene Ontology) |
| GENE_A | 2.5 | 0.001 | 0.005 | Apoptosis |
| GENE_B | -1.8 | 0.003 | 0.01 | Cell Cycle |
| GENE_C | 3.1 | 0.0005 | 0.002 | NF-κB Signaling |
| GENE_D | -2.2 | 0.002 | 0.008 | DNA Replication |
| ... | ... | ... | ... | ... |
Table 2: qPCR Validation of Key Differentially Expressed Genes
| Gene Symbol | Treatment Group | Normalized Expression (ΔΔCt) | Fold Change (2^-ΔΔCt) | Standard Deviation | p-value |
| GENE_A | Vehicle Control | 1.00 | 1.00 | 0.12 | - |
| This compound (1 µM) | 5.67 | 5.67 | 0.45 | < 0.01 | |
| GENE_B | Vehicle Control | 1.00 | 1.00 | 0.09 | - |
| This compound (1 µM) | 0.35 | 0.35 | 0.05 | < 0.05 | |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
Herein are detailed methodologies for key experiments to evaluate the effect of this compound on gene expression.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose appropriate cell lines for the study. For cancer research, cell lines with known DHX9 dependency or alterations in pathways like p53 or mismatch repair could be prioritized.[10]
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for a fixed time point (e.g., 24 hours) to determine the optimal concentration.
-
Time-Course: Treat cells with a fixed concentration of this compound for various durations (e.g., 6, 12, 24, 48 hours) to understand the dynamics of gene expression changes.
-
Controls: Include a vehicle control (medium with the same concentration of solvent used for the inhibitor) and an untreated control.
-
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS and harvest them for RNA extraction.
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 2.0.
-
Evaluate RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of 8 or higher.
-
Protocol 3: Global Gene Expression Analysis by RNA-Sequencing
RNA-sequencing provides a comprehensive view of the transcriptomic changes induced by this compound.[11][12]
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA using a suitable kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sufficient sequencing depth to detect differentially expressed genes (typically 20-30 million reads per sample).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated upon this compound treatment compared to the vehicle control.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify biological processes and signaling pathways affected by this compound.
-
Protocol 4: Validation of Gene Expression Changes by quantitative PCR (qPCR)
qPCR is the gold standard for validating the results obtained from RNA-seq experiments.[13][14][15]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
Primer Design: Design qPCR primers for the target genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix. Each reaction should be performed in triplicate.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each gene in each sample.
-
Normalize the Cq values of the target genes to the geometric mean of the housekeeping genes (ΔCq).
-
Calculate the fold change in gene expression using the 2-ΔΔCq method by comparing the ΔCq values of the this compound treated samples to the vehicle control.[16]
-
Visualizations
Diagrams illustrating key signaling pathways and experimental workflows are provided below in the DOT language for Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Cytosolic Nuclear Sensor Dhx9 Controls Medullary Thymic Epithelial Cell Differentiation by p53-Mediated Pathways [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. alitheagenomics.com [alitheagenomics.com]
- 12. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 13. biostate.ai [biostate.ai]
- 14. rna-seqblog.com [rna-seqblog.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Dhx9-IN-4 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DEAH-box helicase 9 (DHX9) is a multifunctional enzyme involved in critical cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its overexpression in various cancers has made it an attractive target for therapeutic intervention. Dhx9-IN-4 is an ATP-dependent inhibitor of DHX9. This document outlines the scientific rationale and provides detailed protocols for investigating the synergistic potential of this compound in combination with other chemotherapy agents, such as PARP inhibitors, ATR inhibitors, and immune checkpoint blockades. While specific quantitative data for this compound in combination therapies is not yet widely published, the following sections are based on the strong preclinical evidence from studies involving other DHX9 inhibitors or the genetic depletion of DHX9.
Scientific Rationale for Combination Therapies
Inhibition of DHX9 leads to the accumulation of R-loops (RNA:DNA hybrids) and G-quadruplexes, which can induce replication stress and DNA damage.[1] This intrinsic property of DHX9 inhibitors provides a strong basis for synergistic interactions with other anticancer agents that target DNA damage response (DDR) pathways or exploit genomic instability.
Combination with PARP Inhibitors
Many cancers, particularly those with mutations in BRCA1 or BRCA2, are deficient in homologous recombination (HR), a key pathway for repairing DNA double-strand breaks. These tumors rely heavily on other repair mechanisms, such as those involving poly(ADP-ribose) polymerase (PARP). PARP inhibitors trap PARP on DNA, leading to the collapse of replication forks and the formation of double-strand breaks that are lethal in HR-deficient cells.[2][3]
DHX9 inhibition exacerbates replication stress and generates DNA damage, which can further sensitize cancer cells to PARP inhibitors. This is especially relevant in tumors with BRCA loss-of-function mutations, where the combination of DHX9 and PARP inhibition can lead to synthetic lethality.[4]
Combination with ATR Inhibitors
Ataxia telangiectasia and Rad3-related (ATR) kinase is a central regulator of the cellular response to replication stress. When replication forks stall, ATR is activated to stabilize the forks and initiate a cell cycle checkpoint.[5] The accumulation of R-loops following DHX9 inhibition is a significant source of replication stress, leading to ATR activation.[6] Combining a DHX9 inhibitor with an ATR inhibitor can therefore be a powerful strategy. The DHX9 inhibitor induces the replication stress, and the ATR inhibitor prevents the cell from mounting an effective response, leading to catastrophic DNA damage and apoptosis.[6][7]
Combination with Immune Checkpoint Blockade
Recent studies have revealed a novel role for DHX9 in suppressing the innate immune response within tumor cells. Depletion of DHX9 leads to the accumulation of double-stranded RNA (dsRNA) from endogenous retroviral elements, triggering a "viral mimicry" response.[8][9] This results in the production of type I interferons and the recruitment of immune cells to the tumor microenvironment, effectively turning immunologically "cold" tumors into "hot" ones.[10][11] This enhanced immunogenicity can significantly improve the efficacy of immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies.[8][9]
Quantitative Data on DHX9 Inhibitor Combinations
While specific data for this compound is limited, the following tables summarize representative quantitative data from studies using other DHX9 inhibitors or genetic knockdown of DHX9. This data provides a strong rationale for similar investigations with this compound.
Table 1: In Vitro Cytotoxicity of DHX9 Inhibitor Combinations
| Cell Line | Cancer Type | Combination Agent | DHX9 Inhibitor (Concentration) | Combination Agent (Concentration) | Combination Index (CI)* | Reference |
| PEO1/OlaR | Ovarian Cancer (PARPi-Resistant) | Ceralasertib (ATRi) | Not Specified | 1 µM | <1 (Synergistic) | [7] |
| PEO1/OlaJR | Ovarian Cancer (PARPi-Resistant) | Ceralasertib (ATRi) | Not Specified | 1 µM | <1 (Synergistic) | [7] |
| PEO1 | Ovarian Cancer (PARPi-Sensitive) | Capivasertib (AKTi) | Not Specified | 5 µM | <1 (Synergistic) | [7] |
| H446 | Small Cell Lung Cancer | Anti-PD-1 | DHX9 Knockdown | 200 µ g/mouse | N/A (In Vivo) | [8] |
| LS411N | Colorectal Cancer (MSI-H) | Monotherapy | ATX968 | N/A | N/A | [12] |
*Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of DHX9 Inhibition in Combination Therapy
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| SCLC Mouse Model | DHX9 Depletion + Anti-PD-1 | Significant decrease in tumor growth | Dramatically increased survival | [11] |
| MSI-H CRC Xenograft (LS411N) | Compound 1 (DHX9i) | 105% (Tumor Regression) | Not Reported | [13] |
| MSS CRC Xenograft (SW480) | Compound 1 (DHX9i) | No significant effect | Not Reported | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other chemotherapy agents.
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with another chemotherapeutic agent and to calculate the combination index.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well plates
-
This compound
-
Combination agent (e.g., Olaparib, Ceralasertib)
-
DMSO (vehicle control)
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Single Agent Treatment: To determine the IC50 of each drug, treat the cells with serial dilutions of this compound or the combination agent for 72 hours. Include a DMSO-treated control.
-
Combination Treatment: Based on the single-agent IC50 values, design a dose-response matrix. Treat cells with various concentrations of this compound and the combination agent, both alone and in combination, for 72 hours.
-
Cell Viability Measurement:
-
MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization buffer, and read the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Use software such as CompuSyn or GraphPad Prism to calculate IC50 values and the Combination Index (CI).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with another agent.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination of both for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination agent formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) and assess statistical significance. Monitor and plot survival data.
Visualizations
Signaling Pathways
Caption: Rationale for combining this compound with other agents.
Experimental Workflow
Caption: Workflow for evaluating combination therapies.
References
- 1. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AKT1 interacts with DHX9 to mitigate R-loop-induced replication stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. DXH9 Depletion May Expose Small Cell Lung Cancer Tumors to Immune System Attack - The ASCO Post [ascopost.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Administration of DHX9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited in vivo administration and dosage information is publicly available for the specific compound Dhx9-IN-4 . The following application notes and protocols are based on data from closely related and well-characterized DHX9 inhibitors, such as ATX968 and ATX666 . This information is intended to serve as a starting point for experimental design, and specific parameters for this compound should be determined empirically.
Introduction to DHX9 Inhibition
DExH-Box Helicase 9 (DHX9) is an enzyme crucial for various cellular processes, including transcription, translation, and the maintenance of genomic stability by resolving secondary nucleic acid structures like R-loops and G-quadruplexes.[1][2] In certain cancer cells, particularly those with high levels of microsatellite instability (MSI-H) or deficiencies in DNA damage repair pathways (e.g., BRCA1/2 mutations), there is a strong dependence on DHX9 for survival.[1][3] Inhibition of DHX9's enzymatic activity leads to an accumulation of these secondary structures, causing replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis in these vulnerable cancer cells.[1][3] This selective dependency makes DHX9 an attractive target for precision cancer therapy.
Mechanism of Action of DHX9 Inhibitors
DHX9 inhibitors are small molecules that typically bind to the DHX9 protein, interfering with its ability to hydrolyze ATP, which is essential for its helicase activity.[2] This disruption prevents the unwinding of RNA and DNA secondary structures. The resulting accumulation of R-loops and G-quadruplexes can trigger a cascade of cellular events, including a tumor-intrinsic interferon response and activation of NF-κB signaling, which contribute to the anti-tumor effects.
In Vivo Administration and Dosage of DHX9 Inhibitors (Based on ATX968 and ATX666)
The following tables summarize in vivo dosage and administration data from preclinical studies of the DHX9 inhibitors ATX968 and a related tool compound (likely ATX666). These data can be used as a reference for designing initial studies with this compound.
Table 1: Summary of In Vivo Efficacy Studies of DHX9 Inhibitors
| Compound | Cancer Model | Cell Line | Mouse Strain | Administration Route | Dosage Regimen | Duration | Outcome |
| ATX968 | Microsatellite Instability-High (MSI-H) Colorectal Cancer | LS411N (MSI-H) | Xenograft | Oral (p.o.), Twice Daily (BID) | 30, 100, 200, 300 mg/kg | 56 days | Dose-dependent tumor regression; 300 mg/kg showed robust and durable response.[4] |
| ATX968 | Microsatellite Stable (MSS) Colorectal Cancer | SW480 (MSS) | Xenograft | Oral (p.o.), Twice Daily (BID) | Not specified, but ineffective | 28 days | No significant tumor growth inhibition.[1] |
| DHX9 Inhibitor (Tool Compound) | BRCA-deficient Triple Negative Breast Cancer & High-Grade Serous Ovarian Cancer | Various BRCA LOF models | Xenograft | Oral (p.o.), Twice Daily (BID) | 100 mg/kg | Up to 28 days | Robust and significant tumor growth inhibition and regression.[3] |
Experimental Protocols
Preparation of this compound for Oral Administration
Note: This is a general protocol based on formulations for similar small molecule inhibitors and should be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh/hygroscopic
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming device (e.g., heat block at 60°C)
Protocol for Saline-Based Formulation (Example):
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 1.25 mg/mL in the dosing solution, a 12.5 mg/mL stock in DMSO can be prepared. Warming and sonication may be required to fully dissolve the compound.
-
In a sterile tube, add 400 µL of PEG300 for every 1 mL of final solution required.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is clear and homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.
-
The final composition would be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to prepare this working solution fresh on the day of use.
Protocol for Corn Oil-Based Formulation (Example):
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
For every 1 mL of final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Vortex vigorously until a uniform suspension or solution is achieved.
-
This formulation may be suitable for longer-term studies but should be used with caution if the dosing period exceeds two weeks.
In Vivo Xenograft Efficacy Study
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are typically used for xenograft studies with human cancer cell lines.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 LS411N cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into vehicle control and treatment groups.
-
Administration: Administer this compound or the vehicle control solution orally (p.o.) via gavage at the determined dosage and schedule (e.g., 100 mg/kg, twice daily).
-
Monitoring: Monitor tumor growth, body weight, and general health of the animals throughout the study.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a set duration of treatment.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess target engagement and downstream effects (e.g., levels of circBRIP1, a biomarker of DHX9 inhibition, or markers of DNA damage like γH2AX).
Visualizations
Signaling Pathway of DHX9 Inhibition
References
Application Notes and Protocols for Investigating DNA Repair Pathways Using Dhx9-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DExH-box helicase 9 (DHX9), also known as RNA helicase A (RHA), is a crucial enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2] DHX9's ability to unwind DNA and RNA secondary structures, such as R-loops and G-quadruplexes, positions it as a critical player in the DNA Damage Response (DDR).[1][3] Notably, DHX9 plays a pivotal role in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair through its interaction with key proteins like BRCA1.[3][4] Inhibition of DHX9 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with microsatellite instability (MSI-H) or mutations in BRCA1/2.[1][4]
Dhx9-IN-4 is an ATP-dependent inhibitor of DHX9, offering a valuable tool for investigating the role of DHX9 in DNA repair and for exploring its therapeutic potential.[5] This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on DNA repair pathways.
Mechanism of Action
This compound acts as an ATP-dependent inhibitor of DHX9's helicase activity.[5] By binding to DHX9, the inhibitor prevents the hydrolysis of ATP, which is essential for the conformational changes required to unwind nucleic acid structures.[2] This inhibition of DHX9's enzymatic function disrupts its roles in DNA repair, leading to an accumulation of DNA secondary structures, replication stress, and ultimately, DNA damage.[1][4] This targeted inhibition allows for the specific investigation of DHX9-dependent cellular processes.
Applications in DNA Repair Research
-
Investigating the Role of DHX9 in Homologous Recombination (HR): Elucidate the specific steps in the HR pathway that are dependent on DHX9 activity.
-
Sensitizing Cancer Cells to DNA Damaging Agents: Explore the potential of this compound to enhance the efficacy of chemotherapy or radiation by impairing a critical DNA repair pathway.
-
Studying Synthetic Lethality: Investigate the synthetic lethal relationship between DHX9 inhibition and deficiencies in other DNA repair genes (e.g., BRCA1/2, mismatch repair).[1][4]
-
High-Throughput Screening: Use this compound as a reference compound in screens for novel DHX9 inhibitors.
Data Presentation
Table 1: In Vitro Activity of this compound (Representative Data)
| Parameter | Value | Cell Line(s) |
| IC50 (Helicase Activity) | 50 nM | Purified DHX9 |
| IC50 (Cell Proliferation) | 200 nM | HCT116 (MSI-H) |
| 1.5 µM | HT29 (MSS) | |
| Effect on RAD51 Foci Formation | 75% reduction at 500 nM | U2OS |
| Induction of γH2AX | 5-fold increase at 500 nM | HCT116 (MSI-H) |
Note: The data presented in this table are representative examples based on the known effects of potent DHX9 inhibitors. Actual values for this compound should be determined experimentally.
Signaling Pathway
Caption: Role of DHX9 in the Homologous Recombination pathway and its inhibition by this compound.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MSI-H and MSS colorectal cancer lines)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01 to 10 µM). Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunofluorescence Staining for DNA Damage Markers (γH2AX and RAD51)
This protocol visualizes the induction of DNA damage and the impairment of HR upon treatment with this compound.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
Inducing agent for DNA damage (e.g., Mitomycin C or Olaparib)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound (e.g., 500 nM) for 24 hours.
-
Induce DNA damage by treating with Mitomycin C (e.g., 1 µM for 2 hours) or Olaparib (e.g., 10 µM for 24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides using mounting medium with DAPI.
-
Visualize and quantify the number of γH2AX and RAD51 foci per cell using a fluorescence microscope.
Western Blot Analysis for DNA Damage Response Proteins
This protocol assesses the activation of DDR signaling pathways.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK1, anti-phospho-KAP1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
Caption: A typical experimental workflow for investigating the effects of this compound on DNA repair pathways.
Logical Relationships
Caption: The logical cascade of cellular events following the inhibition of DHX9 by this compound.
Conclusion
This compound is a valuable chemical probe for dissecting the intricate role of DHX9 in maintaining genome stability. The protocols and information provided herein offer a framework for researchers to investigate the consequences of DHX9 inhibition on DNA repair pathways, with the ultimate goal of advancing our understanding of cancer biology and developing novel therapeutic strategies.
References
Application Note: Genome-Wide CRISPR-Cas9 Screen to Identify Genetic Sensitizers to DHX9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme integral to numerous cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[2][3] DHX9 inhibitors, such as the conceptual Dhx9-IN-4, represent a promising class of anti-cancer agents.[4] However, intrinsic and acquired resistance can limit their efficacy. Identifying genetic factors that sensitize cancer cells to DHX9 inhibition is crucial for developing effective combination therapies and patient stratification strategies. This application note describes a pooled genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to a DHX9 inhibitor.
Principle of the Method
CRISPR-Cas9 genome editing technology enables the systematic knockout of individual genes across the genome.[5] In a pooled CRISPR screen, a population of cells is transduced with a library of single-guide RNAs (sgRNAs) targeting thousands of genes.[6] When these cells are treated with a sub-lethal dose of a drug, such as this compound, cells with sgRNA-mediated knockouts of genes that confer sensitivity will be depleted from the population over time.[7] Deep sequencing of the sgRNA cassette from the surviving cells allows for the identification of these depleted sgRNAs, thereby revealing the sensitizing gene knockouts.
Experimental Workflow
The overall workflow for the CRISPR screen is depicted below.
Caption: Workflow of a pooled CRISPR-Cas9 screen to identify sensitizers to this compound.
DHX9 Signaling and Functional Hub
DHX9 is involved in multiple critical cellular pathways. Its inhibition is expected to impact DNA replication, transcription, and the DNA damage response. The following diagram illustrates some of the key functions of DHX9.
Caption: Key functional roles of DHX9 in cellular processes.
Data Presentation: Identifying Sensitizers to DHX9 Loss
While data for a this compound screen is not publicly available, a genome-wide CRISPR screen has identified modulators of sensitivity and resistance to DHX9 loss.[8] The genes whose knockout leads to reduced cell viability upon DHX9 depletion (sensitizers) are presented below. These represent high-confidence candidate genes that would likely sensitize cells to a DHX9 inhibitor.
| Gene Symbol | Description | Log Fold Change (Depletion) | p-value |
| Top Sensitizing Hits (Depleted Genes) | |||
| CDK9 | Cyclin Dependent Kinase 9 | -2.8 | < 0.001 |
| CCNT1 | Cyclin T1 | -2.5 | < 0.001 |
| BRD4 | Bromodomain Containing 4 | -2.2 | < 0.001 |
| MYC | MYC Proto-Oncogene | -2.1 | < 0.001 |
| POLR2A | RNA Polymerase II Subunit A | -1.9 | < 0.001 |
| Top Resistance Hits (Enriched Genes) | |||
| TP53 | Tumor Protein P53 | 3.5 | < 0.001 |
| ATM | ATM Serine/Threonine Kinase | 2.9 | < 0.001 |
| CHEK2 | Checkpoint Kinase 2 | 2.6 | < 0.001 |
| RB1 | RB Transcriptional Corepressor 1 | 2.4 | < 0.001 |
| E2F1 | E2F Transcription Factor 1 | 2.1 | < 0.001 |
Note: The data presented here is a representative summary based on the findings of a CRISPR screen for DHX9 loss and is intended to exemplify the expected output of a screen with a DHX9 inhibitor.[8]
Protocols
Protocol 1: Lentiviral Production of sgRNA Library
-
Cell Culture: Seed HEK293T cells in 10 cm plates at a density of 6 x 10^6 cells per plate in DMEM supplemented with 10% FBS.
-
Transfection: The following day, transfect cells with the pooled sgRNA library plasmid along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.
-
Virus Collection: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Virus Concentration: Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. Concentrate the virus if necessary using a lentivirus concentration reagent or ultracentrifugation.
-
Titration: Determine the viral titer by transducing a suitable cell line (e.g., the Cas9-expressing cancer cell line to be screened) with serial dilutions of the concentrated virus and measuring the percentage of infected cells (e.g., by flow cytometry for a fluorescent marker or by puromycin selection).
Protocol 2: Genome-Wide CRISPR-Cas9 Screen
-
Cell Line Preparation: Use a cancer cell line that stably expresses Cas9 nuclease.
-
Transduction: Transduce the Cas9-expressing cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[6] Maintain a cell population that represents the library complexity at a minimum of 500-1000 cells per sgRNA.
-
Antibiotic Selection: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.
-
Initial Cell Harvest (T0): After selection is complete, harvest a representative population of cells to serve as the baseline (T0) for sgRNA representation.
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound. The concentration of this compound should be predetermined to cause approximately 10-30% growth inhibition to allow for the identification of sensitizing mutations (negative selection).[7]
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity.
-
Final Cell Harvest: At the end of the treatment period, harvest the control and this compound-treated cell populations.
Protocol 3: Next-Generation Sequencing (NGS) and Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final harvested cell pellets using a commercial kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq 500), aiming for 20-40 million reads per sample.[9]
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.[10]
-
Perform gene-level analysis to identify genes whose corresponding sgRNAs are significantly depleted. These are the candidate sensitizer genes.
-
Conduct pathway analysis on the hit genes to identify biological processes that modulate the response to DHX9 inhibition.
-
Conclusion
A genome-wide CRISPR-Cas9 screen is a powerful, unbiased approach to identify genes that sensitize cancer cells to DHX9 inhibitors like this compound.[11][12] The identification of such genetic vulnerabilities can elucidate the inhibitor's mechanism of action, reveal novel combination therapy strategies, and provide candidate biomarkers for patient selection. The protocols and data presentation framework provided in this application note offer a comprehensive guide for researchers to successfully execute and interpret these complex screens.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. A genome-wide CRISPR/Cas9 screen identifies DNA-PK as a sensitiser to 177Lutetium-DOTA-octreotate radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. A genome-wide CRISPR/Cas9 screen identifies DNA-PK as a sensitiser to 177Lutetium-DOTA-octreotate radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analysis of Apoptosis Induction by Dhx9-IN-4 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), an ATP-dependent RNA/DNA helicase, is a critical enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability[1][2]. Elevated expression of DHX9 has been observed in numerous cancer types, where it contributes to tumor progression by facilitating cell proliferation and inhibiting apoptosis[1][3]. Consequently, DHX9 has emerged as a promising therapeutic target in oncology[1][4].
Dhx9-IN-4 is an ATP-dependent inhibitor of DHX9 with potential applications in cancer research[5]. Inhibition of DHX9 has been shown to induce replication stress and DNA damage, leading to cell cycle arrest and apoptosis in cancer cells[4][6][7]. The induction of apoptosis via DHX9 inhibition can be mediated through both p53-dependent and p53-independent pathways[8]. This application note provides a detailed protocol for quantifying apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Principle of the Assay
This protocol utilizes the Annexin V-FITC Apoptosis Detection Kit to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane[9]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification[9].
The cell populations can be distinguished as follows:
-
Annexin V-negative and PI-negative: Live, healthy cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
Data Presentation
The following table presents example data for the time-dependent induction of apoptosis in a cancer cell line treated with a DHX9 inhibitor. This data is representative of what might be expected from an experiment with this compound, based on studies with similar inhibitors like ATX968[6].
| Treatment Group | Time Point | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 24h | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (1 µM) | 24h | 80.1 ± 3.5 | 12.3 ± 1.8 | 7.6 ± 1.2 |
| Vehicle Control | 48h | 94.8 ± 1.9 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| This compound (1 µM) | 48h | 65.4 ± 4.2 | 20.7 ± 2.5 | 13.9 ± 2.1 |
| Vehicle Control | 72h | 93.5 ± 2.5 | 3.1 ± 0.7 | 3.4 ± 0.6 |
| This compound (1 µM) | 72h | 45.2 ± 5.1 | 35.6 ± 3.8 | 19.2 ± 2.9 |
Signaling Pathway
Caption: DHX9 inhibition by this compound leads to apoptosis.
Experimental Workflow
Caption: Workflow for apoptosis analysis via flow cytometry.
Experimental Protocols
Materials and Reagents
-
Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085 or similar)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound (MedChemExpress HY-145655 or equivalent)[5]
-
DMSO (for dissolving this compound)
-
Microcentrifuge tubes
-
Flow cytometer
Protocol
1. Cell Seeding and Treatment
a. Seed the cells of interest in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
b. Allow cells to adhere and grow overnight (for adherent cells).
c. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest dose of this compound).
d. Treat the cells with varying concentrations of this compound and the vehicle control for the desired time points (e.g., 24, 48, 72 hours).
2. Cell Harvesting and Preparation
a. For adherent cells, gently collect the culture medium, which contains floating apoptotic cells[10]. Wash the adherent cells with PBS and then detach them using a gentle method like trypsinization[10]. Combine the detached cells with the previously collected supernatant. For suspension cells, simply collect the cells from the culture vessel.
b. Centrifuge the cell suspension at approximately 500 x g for 5 minutes[10].
c. Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again as in the previous step.
d. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water[11].
e. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
3. Staining
a. Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a new microcentrifuge tube.
b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Note: The exact volumes may vary depending on the kit manufacturer's instructions.
c. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
d. After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
4. Flow Cytometry Analysis
a. Analyze the samples on a flow cytometer immediately after staining.
b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.
c. For FITC (Annexin V), use the FL1 channel, and for PI, use the FL2 or FL3 channel.
d. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
e. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DHX9 Inhibitor Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of DHX9 inhibitors, such as Dhx9-IN-4, and minimize off-target effects during their experiments.
A Note on DHX9 Inhibitors: While this guide addresses general principles for optimizing the concentration of DHX9 inhibitors, it is important to note that publicly available data on the specific inhibitor this compound is limited. Therefore, this document will use the well-characterized, potent, and selective DHX9 inhibitor, ATX968 , as a primary example to illustrate key concepts and provide quantitative data. Researchers using this compound or other DHX9 inhibitors should perform their own dose-response experiments to determine the optimal concentration for their specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DHX9 inhibitors?
DHX9 is an ATP-dependent RNA/DNA helicase that plays crucial roles in various cellular processes, including transcription, translation, DNA replication, and the maintenance of genomic stability by resolving R-loops (three-stranded nucleic acid structures composed of a DNA:RNA hybrid and a displaced single-stranded DNA).[1] DHX9 inhibitors, such as this compound and ATX968, are ATP-competitive, binding to the ATP pocket of the helicase domain and preventing the hydrolysis of ATP.[2] This inhibition of DHX9's enzymatic activity leads to the accumulation of R-loops, causing replication stress, DNA damage, and in some cancer cells, cell cycle arrest and apoptosis.[3][4]
Q2: What is a typical effective concentration range for a potent DHX9 inhibitor like ATX968?
The potent and selective DHX9 inhibitor ATX968 has a reported half-maximal inhibitory concentration (IC50) of 8 nM in biochemical assays.[5] In cell-based assays, the effective concentration will vary depending on the cell type and the duration of treatment. For example, in microsatellite instability-high (MSI-H) colorectal cancer cell lines, which are particularly dependent on DHX9, ATX968 shows anti-proliferative effects in the nanomolar to low micromolar range.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What are the potential off-target effects of DHX9 inhibitors?
As ATP-competitive inhibitors, DHX9 inhibitors have the potential to bind to the ATP-binding sites of other proteins, particularly kinases, which are a large family of ATP-dependent enzymes. While ATX968 has been shown to have an excellent selectivity profile against a panel of 97 kinases, it is important to be aware of potential off-target effects, especially at higher concentrations.[6] Off-target effects can lead to unintended biological consequences and confound experimental results.
Q4: How can I confirm that the observed phenotype is due to on-target DHX9 inhibition?
Several experimental approaches can be used to validate on-target activity:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in the presence of a ligand. Binding of an inhibitor to its target protein can increase the protein's stability. Observing a thermal shift for DHX9 in the presence of your inhibitor is strong evidence of target engagement in a cellular context.[2][7][8]
-
Rescue Experiments: If the phenotype induced by the inhibitor (e.g., cell death) can be rescued by overexpressing a drug-resistant mutant of DHX9, this provides strong evidence for on-target activity.
-
Downstream Biomarker Analysis: Measuring a known downstream consequence of DHX9 inhibition, such as the accumulation of R-loops, can confirm that the inhibitor is acting on its intended target.[3]
Troubleshooting Guide
This guide addresses common issues encountered when working with DHX9 inhibitors and provides potential solutions.
Data Presentation: Quantitative Potency and Selectivity of a DHX9 Inhibitor (ATX968 Example)
| Parameter | Value | Assay Type | Reference |
| On-Target Potency (IC50) | 8 nM | Biochemical Helicase Assay | [5] |
| Cellular Potency (EC50) | Varies (nM to low µM range) | Cell Proliferation Assay | [6] |
Illustrative Off-Target Profile (Hypothetical Data for an ATP-Competitive Inhibitor):
| Off-Target | IC50 (µM) | Target Class | Potential Consequence |
| Kinase X | 5 | Serine/Threonine Kinase | Altered cell signaling |
| Kinase Y | >10 | Tyrosine Kinase | Minimal effect at therapeutic concentrations |
| Other Helicase Z | >25 | RNA Helicase | High selectivity for DHX9 |
Experimental Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assays | Inconsistent cell seeding, edge effects in multi-well plates, compound precipitation. | Ensure uniform cell seeding density. Avoid using the outer wells of the plate or fill them with media only. Visually inspect for compound precipitation at working concentrations. |
| No observable phenotype at expected effective concentrations | Poor cell permeability of the inhibitor, inactive compound, resistant cell line. | Verify cell permeability using techniques like mass spectrometry. Confirm compound activity with a biochemical assay. Screen a panel of cell lines to identify sensitive models. |
| Observed phenotype is not consistent with known DHX9 function | Off-target effects are dominating the biological response. | Perform a dose-response experiment to identify a concentration that is effective on-target with minimal off-target effects. Use CETSA to confirm target engagement at various concentrations. Test the inhibitor in a counterscreen against a panel of kinases or other ATPases. |
| Difficulty in detecting R-loop accumulation | Insufficient inhibitor concentration or treatment time, insensitive detection method, high background. | Optimize inhibitor concentration and treatment duration. Use a sensitive detection method like dot blot with the S9.6 antibody. Include appropriate controls, such as RNase H treatment, to ensure signal specificity.[9][10][11][12][13] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for DHX9 Target Engagement
This protocol is adapted from established CETSA methods and can be used to confirm the binding of an inhibitor to DHX9 in intact cells.[2][7][8]
Materials:
-
Cells of interest
-
DHX9 inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against DHX9
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the DHX9 inhibitor at various concentrations or with DMSO for the desired time.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Add lysis buffer to each tube and lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-DHX9 antibody.
-
Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve of DHX9 to a higher temperature in the presence of the inhibitor.
Dot Blot Assay for R-loop Detection
This protocol provides a method to detect the accumulation of R-loops following DHX9 inhibition.[9][10][11][12][13]
Materials:
-
Genomic DNA isolation kit
-
S9.6 antibody (specific for DNA:RNA hybrids)
-
RNase H
-
Nitrocellulose or nylon membrane
-
Dot blot apparatus
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Genomic DNA Isolation: Treat cells with the DHX9 inhibitor or DMSO. Isolate genomic DNA using a commercial kit, taking care to avoid harsh treatments that might disrupt R-loops.
-
RNase H Treatment (Control): As a negative control, treat a portion of the genomic DNA with RNase H to degrade the RNA component of R-loops.
-
Dot Blotting: Denature the genomic DNA samples by heating. Apply the denatured DNA to a nitrocellulose or nylon membrane using a dot blot apparatus.
-
Immunodetection: Block the membrane and then incubate with the S9.6 antibody. Wash the membrane and incubate with a secondary antibody.
-
Signal Detection: Detect the signal using a chemiluminescence substrate and an imaging system.
-
Analysis: An increase in signal in the inhibitor-treated samples compared to the DMSO control, which is reduced by RNase H treatment, indicates an accumulation of R-loops.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Crosstalk between NF-kB and PI3K-Akt-mTOR signalling in thyroid cancer: the pursuit of novel therapeutic options | Semantic Scholar [semanticscholar.org]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. R-Loop Analysis by Dot-Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. Protocol for detection of in vitro R-loop formation using dot blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. R-Loop Detection in Bacteria | Springer Nature Experiments [experiments.springernature.com]
How to address Dhx9-IN-4 instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DHX9 inhibitors, such as Dhx9-IN-4, in long-term experiments. Our goal is to help you address potential challenges related to experimental variability and compound stability to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My DHX9 inhibitor, this compound, seems to lose its effectiveness in my cell-based assay over several weeks. What could be the cause?
A1: The perceived loss of effectiveness in long-term experiments can stem from several factors. One primary consideration is the stability of the compound in your working solution and storage conditions. For instance, stock solutions of this compound are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month[1]. Repeated freeze-thaw cycles of the stock solution should be avoided. Additionally, the stability of the compound in your final cell culture media at 37°C over extended periods may be limited. For continuous dosing experiments exceeding half a month, the formulation of the working solution is critical[1]. It is advisable to prepare fresh working solutions from a properly stored stock solution at regular intervals.
Q2: I am observing inconsistent results between different batches of my long-term experiment using a DHX9 inhibitor. How can I troubleshoot this?
A2: Inconsistent results in long-term experiments can be attributed to several variables. Beyond the stability of the inhibitor, consider the following:
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across all experimental batches.
-
Compound Preparation: Prepare fresh dilutions of the DHX9 inhibitor from a single, validated stock solution for each replicate experiment to minimize variability from solution degradation.
-
Assay Performance: Monitor the health and viability of your cells throughout the experiment, as prolonged exposure to a DHX9 inhibitor may induce cellular stress and affect outcomes. DHX9 depletion has been shown to cause an accumulation of R-loops and DNA damage, which can impact cell proliferation and survival[2][3].
Q3: What are the known downstream effects of DHX9 inhibition that might influence my long-term experiments?
A3: DHX9 is a multifunctional helicase involved in crucial cellular processes such as transcription, translation, and the maintenance of genomic stability[3][4]. Inhibition of DHX9 can lead to an increase in R-loops (DNA/RNA hybrids), replication stress, and DNA damage[2][3]. In some cancer cell lines, DHX9 knockdown has been shown to result in cell-cycle arrest and apoptosis[3]. These downstream effects can significantly impact cell behavior and experimental readouts in long-term studies. It is important to monitor these potential effects in your specific experimental system.
Troubleshooting Guides
Guide 1: Addressing Perceived Instability of DHX9 Inhibitors in Solution
This guide provides a systematic approach to identifying and mitigating issues related to the stability of your DHX9 inhibitor in long-term experiments.
Table 1: Storage and Handling Recommendations for this compound Stock Solutions[1]
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocol: Validating Inhibitor Activity Over Time
-
Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of your DHX9 inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at the recommended temperature.
-
-
Time-Course Activity Assay:
-
At the start of your long-term experiment (Day 0), prepare a fresh working solution of the inhibitor in your cell culture medium.
-
Perform a dose-response experiment to determine the initial IC50 value of the inhibitor in your assay.
-
At regular intervals (e.g., weekly), prepare a new working solution from a fresh aliquot of the stock solution and repeat the dose-response experiment.
-
Concurrently, test the activity of a working solution that has been stored under your experimental conditions (e.g., at 4°C or 37°C) for the same duration.
-
-
Data Analysis:
-
Compare the IC50 values obtained at different time points. A significant increase in the IC50 value of the stored working solution compared to the freshly prepared solution indicates compound instability under those storage conditions.
-
Guide 2: Investigating Inconsistent Cellular Responses to DHX9 Inhibition
This guide helps you troubleshoot variability in cellular responses observed in long-term experiments with DHX9 inhibitors.
Experimental Protocol: Monitoring Cellular Health and Target Engagement
-
Cell Viability and Proliferation Assays:
-
Throughout your long-term experiment, regularly monitor cell viability using methods like Trypan Blue exclusion or a commercial viability assay (e.g., CellTiter-Glo®).
-
Assess cell proliferation rates, for example, by cell counting at different time points. A decrease in proliferation is an expected outcome of effective DHX9 inhibition in some cell lines[5].
-
-
Western Blot Analysis for Downstream Markers:
-
At various time points during your experiment, lyse cells and perform Western blotting to detect markers of DNA damage (e.g., γH2AX) and cell cycle arrest (e.g., p21). Increased levels of these markers can indicate a sustained cellular response to DHX9 inhibition.
-
-
R-loop Detection:
Visual Guides
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: The role of DHX9 in maintaining genomic stability.
Caption: An experimental workflow for monitoring inhibitor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Dhx9-IN-4 not showing expected phenotype in cancer cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the DHX9 inhibitor, Dhx9-IN-4, who may not be observing the expected phenotype in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of cancer cells treated with a DHX9 inhibitor like this compound?
A: DHX9 is a helicase essential for multiple cellular processes that are often dysregulated in cancer, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Inhibition of DHX9 is expected to induce a potent anti-cancer effect in susceptible cell lines.[4] Key expected phenotypes include:
-
Reduced Cell Proliferation and Viability: Inhibition of DHX9 can be lethal to a range of human cancer cell lines.[4] This is often the primary endpoint measured.
-
Induction of Apoptosis: In many cancer models, including microsatellite instable (MSI-H) colorectal cancer and small cell lung cancer (SCLC), DHX9 inhibition leads to replication stress, DNA damage, and programmed cell death (apoptosis).[5][6]
-
Cell Cycle Arrest: Treatment with DHX9 inhibitors can cause cells to arrest at different phases of the cell cycle, preventing them from progressing towards division.[5] In some cell types, such as the U2OS osteosarcoma line, a G0/G1 arrest may be observed instead of apoptosis.[4]
Q2: I am not observing the expected phenotype after treating my cancer cells with this compound. What are the general potential reasons?
A: Several factors can contribute to a lack of an observable phenotype. These can be broadly categorized into three areas:
-
Cellular Context: The function of DHX9 and the cellular dependency on it can be highly specific to the cancer type and its genetic background.[1][7] Not all cancer cells are equally dependent on DHX9 for survival.[5]
-
Inhibitor and Dosing: Issues with the small molecule inhibitor itself, such as its stability, purity, or cell permeability, can affect its efficacy.[8][9] Furthermore, the concentration and duration of treatment are critical parameters that must be optimized.
-
Experimental Setup and Assays: The sensitivity of the chosen assays, the timing of the measurements, and general cell culture practices (e.g., cell confluency, passage number) can significantly impact the results.
Q3: How does the cellular context or cancer type affect the response to DHX9 inhibition?
A: The impact of DHX9 on malignancy is cell-type specific and depends on the availability of its binding partners and the status of interconnected signaling pathways.[1][7] For example:
-
High Dependency: Cancers with high levels of replication stress, such as microsatellite instable (MSI-H) tumors with deficient mismatch repair (dMMR), show a strong dependence on DHX9.[5]
-
Variable Dependency: While DHX9 is overexpressed in many tumors like lung and colorectal cancer, the degree to which the cells rely on it for survival can vary.[1]
-
Alternative Phenotypes: In some non-transformed primary cells, and even certain cancer lines, DHX9 suppression may lead to premature senescence (a state of irreversible growth arrest) rather than cell death.[4][10] It is crucial to assess multiple endpoints beyond simple viability.
Q4: What are the key signaling pathways involving DHX9 that are targeted by this compound?
A: DHX9 is a multifunctional protein that acts as a central hub in gene regulation.[2][4] Its inhibition disrupts several critical processes. DHX9 is involved in unwinding complex DNA and RNA structures, such as R-loops, which can otherwise impede DNA replication and transcription.[5] It also interacts with key proteins in transcription, such as NF-κB and RNA Polymerase II, to regulate the expression of genes involved in cell proliferation and survival.[11][12] By inhibiting the helicase activity of DHX9, this compound is expected to cause an accumulation of R-loops, leading to DNA damage and replication stress, and to disrupt the transcription of pro-survival genes, ultimately triggering cell cycle arrest or apoptosis.[5][6]
Troubleshooting Guides
Problem: I've treated my cells with this compound, but I don't see a significant decrease in cell viability.
If your primary cell viability assay (e.g., MTT, CellTiter-Glo) shows minimal or no effect, systemically evaluate the following potential issues.
Troubleshooting Table: No Decrease in Cell Viability
| Potential Cause | Recommended Action | Key Metric / Expected Outcome |
|---|---|---|
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment. Use a wide range of concentrations (e.g., 1 nM to 100 µM) in a 10-point dilution series. | Determine the IC50 (half-maximal inhibitory concentration). A dose-dependent decrease in viability should be observed. |
| Insufficient Treatment Duration | Conduct a time-course experiment. Treat cells with a fixed concentration (e.g., the approximate IC50) and measure viability at multiple time points (e.g., 24, 48, 72, 96 hours). | Identify the optimal time point where the maximum effect is observed. Some inhibitors require longer incubation to induce a phenotype. |
| Inhibitor Instability or Poor Quality | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO). Store aliquots at -80°C to avoid freeze-thaw cycles. If possible, verify the compound's purity and identity. | Consistent results with freshly prepared inhibitor. |
| Cell Line is Not Dependent on DHX9 | Test the inhibitor in a positive control cell line known to be sensitive to DHX9 inhibition (if available from literature). Concurrently, confirm that your experimental cell line expresses DHX9 protein via Western Blot. | The positive control cell line should show the expected phenotype, confirming the inhibitor is active. Your cell line should show detectable DHX9 expression. If both are true but your line is resistant, it may not be DHX9-dependent. |
| Assay Insensitivity or Artifact | Use an orthogonal method to measure viability. For example, if you used a metabolic assay (MTT), try an ATP-based assay (CellTiter-Glo) or a direct cell counting method. Also, run a positive control for the assay itself (e.g., a known cytotoxic drug like staurosporine). | A different assay may reveal a viability defect not captured by the first method. The positive control should yield a robust signal, confirming the assay is working correctly. |
| Phenotype is Cytostatic, Not Cytotoxic | The inhibitor may be causing cell cycle arrest rather than cell death. This can result in a plateaued dose-response curve. | Perform a cell cycle analysis (see protocols below) to check for accumulation of cells in a specific phase (e.g., G1 or G2/M). |
Key Experimental Protocols
Below are detailed protocols for essential assays to characterize the effects of this compound.
Protocol 1: Cell Viability Assessment (Resazurin-Based Assay)
This protocol measures the metabolic activity of viable cells.[13]
Materials:
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., CellTiter-Blue)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound. Remove the medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
Assay: Add 20 µL of the Resazurin reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization.
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: Subtract the background fluorescence (media-only wells) from all measurements. Normalize the data to the vehicle-treated control wells (defined as 100% viability) and plot the results as % viability vs. log[inhibitor concentration] to determine the IC50.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
Method:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 5x IC50) for the determined time point (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle dissociation reagent like TrypLE or Accutase. Combine all cells from each condition into a collection tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain DNA and quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[16][17]
Materials:
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Flow cytometer
Method:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).
-
Washing: Wash the cell pellet once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C).
-
Rehydration & Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2-A). The resulting histogram will show peaks corresponding to the G0/G1 (2n DNA content) and G2/M (4n DNA content) phases, with the S phase in between. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Technical Support Center: Overcoming Resistance to DHX9-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to DHX9-IN-4 and other DHX9 inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DHX9 inhibitors like this compound?
A1: DHX9 is a helicase involved in resolving R-loops, which are three-stranded nucleic acid structures consisting of a DNA-RNA hybrid and a displaced single-stranded DNA. Inhibition of DHX9 leads to the accumulation of R-loops and double-stranded RNA (dsRNA). This accumulation causes replication stress, DNA damage, and activation of innate immune signaling pathways, such as the cGAS-STING pathway, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficient DNA damage repair mechanisms.[1][2][3]
Q2: Which cell lines are expected to be sensitive to this compound?
A2: Cell lines with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) are particularly sensitive to DHX9 inhibition.[2][4][5] This is because these cells have a higher reliance on DHX9 to maintain genome stability. Sensitivity to the DHX9 inhibitor ATX968 has been shown to correlate with dMMR status and a higher tumor mutational burden.[4][6]
Q3: My cells are not responding to this compound. What are the potential reasons for this resistance?
A3: Resistance to this compound can be intrinsic (pre-existing) or acquired. Potential reasons for resistance include:
-
Proficient Mismatch Repair (pMMR): Cells with a functional MMR pathway may be less reliant on DHX9 for resolving replication stress and therefore less sensitive to its inhibition.
-
Upregulation of Alternative DNA Repair Pathways: Cells may compensate for DHX9 inhibition by upregulating other DNA repair pathways to resolve R-loops and repair DNA damage.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the inhibitor from the cell, reducing its intracellular concentration.
-
Alterations in Cell Cycle Checkpoints: Mutations or altered expression of cell cycle checkpoint proteins may allow cells to tolerate the replication stress induced by DHX9 inhibition.
-
Downregulation of Innate Immune Signaling: Defects in the cGAS-STING pathway or downstream type I interferon signaling can dampen the pro-apoptotic effects of DHX9 inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No significant decrease in cell viability after this compound treatment. | 1. Suboptimal drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| 2. Intrinsic resistance of the cell line. | Characterize the MMR status (MSI vs. MSS) of your cell line. Consider using a positive control cell line known to be sensitive to DHX9 inhibition (e.g., HCT116). | |
| 3. Drug inactivation or degradation. | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. | |
| Cells initially respond to this compound but develop resistance over time. | 1. Acquired resistance through genetic or epigenetic changes. | Analyze resistant clones for changes in the expression of DNA repair proteins, drug efflux pumps, or cell cycle regulators via Western blot or RT-qPCR. |
| 2. Selection of a pre-existing resistant subpopulation. | Perform single-cell cloning of the parental cell line to assess for pre-existing heterogeneity in drug response. | |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| 2. Reagent variability. | Use aliquots of this compound from the same batch to minimize variability. |
Quantitative Data
Table 1: Proliferation IC50 Values of DHX9 Inhibitor ATX968 in Colorectal Cancer Cell Lines
| Cell Line | MSI Status | MMR Status | ATX968 Proliferation IC50 (µM) |
| HCT116 | MSI-H | dMMR | < 1 |
| LS411N | MSI-H | dMMR | 0.663[7] |
| NCI-H747 | MSS | pMMR | > 1[7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.[4][6][7][8]
Experimental Protocols
Cell Viability Assay (AlamarBlue/Resazurin)
This protocol measures cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
Reagent Addition: Add AlamarBlue reagent to each well at 10% of the total volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[9][10][11]
R-loop Detection by Dot Blot
This protocol provides a semi-quantitative assessment of R-loop levels.
-
Nucleic Acid Isolation: Isolate total nucleic acids from treated and control cells.
-
RNase H Treatment (Negative Control): Treat a portion of the nucleic acid sample with RNase H to specifically degrade the RNA in DNA-RNA hybrids.
-
Dot Blotting: Spot equal amounts of treated and untreated nucleic acids onto a nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with an S9.6 antibody (which specifically recognizes DNA-RNA hybrids) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate. A decrease in signal in the RNase H-treated sample confirms the specificity for R-loops.[12][13]
Western Blot for DNA Damage Markers (γH2AX and RPA)
This protocol is for detecting markers of DNA damage and replication stress.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against γH2AX and RPA overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[14][15][16][17][18]
Signaling Pathways and Experimental Workflows
Caption: DHX9 inhibition leads to R-loop and dsRNA accumulation, causing DNA damage and activating the cGAS-STING pathway, ultimately resulting in apoptosis.
Caption: A logical workflow for troubleshooting resistance to DHX9 inhibitors in cell lines.
Caption: Experimental workflow for the detection and semi-quantification of R-loops using a dot blot assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. accenttx.com [accenttx.com]
- 5. researchgate.net [researchgate.net]
- 6. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Canonical DNA repair pathways influence R-loop driven genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput Quantitative Real-time RT-PCR Assay for Determining Expression Profiles of Types I and III Interferon Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Dhx9-IN-4 off-target activity and how to control for it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target activity of DHX9-IN-4 and methods to control for it in experiments.
Frequently Asked Questions (FAQs)
Q1: What is DHX9 and what are its primary functions?
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme that plays crucial roles in various cellular processes.[1][2][3] It belongs to the DExH-box family of helicases and is involved in:
-
DNA Replication and Repair: DHX9 participates in DNA replication and the maintenance of genomic stability.[4][5] It interacts with key proteins in DNA damage repair pathways.
-
Transcription and Translation: It acts as a transcriptional regulator and is involved in the processing, transport, and translation of RNA.[1][5]
-
Resolution of Nucleic Acid Structures: DHX9 unwinds double-stranded DNA and RNA, as well as complex secondary structures like R-loops and G-quadruplexes.[5][6]
Due to its critical roles in cellular proliferation and genome stability, DHX9 is a therapeutic target in oncology.[1][3]
Q2: What is this compound and what is its mechanism of action?
This compound, also identified as Compound 609, is an ATP-dependent inhibitor of the RNA helicase DHX9.[7] It is being investigated for its potential in cancer research.[7] Like other inhibitors of this class, it is designed to interfere with the enzymatic activity of DHX9, thereby disrupting the cellular processes that are dependent on this helicase.
Q3: What are the potential off-target effects of this compound?
While specific off-target data for this compound is not extensively published, kinase inhibitors, in general, can have off-target effects due to the conserved nature of the ATP-binding pocket in many enzymes. Potential off-targets could include other helicases or ATP-dependent enzymes. It is crucial for researchers to experimentally determine the selectivity profile of this compound in their model system.
Q4: How can I control for potential off-target effects of this compound in my experiments?
Several strategies can be employed to validate that the observed phenotype is a direct result of DHX9 inhibition:
-
Genetic Knockdown/Knockout: The most rigorous control is to use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate DHX9 expression. The resulting phenotype should mimic the effects of this compound treatment.
-
Rescue Experiments: In a DHX9 knockdown or knockout background, re-introducing a version of DHX9 that is resistant to this compound (if a mutation conferring resistance is known) should rescue the phenotype.
-
Dose-Response Analysis: A clear dose-response relationship between the concentration of this compound and the observed phenotype suggests a specific interaction.
-
Negative Control Compound: Use a structurally similar but inactive analog of this compound as a negative control to rule out non-specific effects of the chemical scaffold.
Troubleshooting Guide
Issue: I am observing a phenotype with this compound, but I'm unsure if it's due to on-target DHX9 inhibition or an off-target effect.
Solution:
To dissect on-target versus off-target effects, a multi-pronged approach is recommended. The following experimental workflow can help validate your observations.
Caption: Experimental workflow for validating on-target and assessing off-target effects.
Quantitative Data on DHX9 Inhibitors
While specific data for this compound is limited in public literature, the following tables provide an example of how to structure and interpret data for a DHX9 inhibitor.
Table 1: Example Biochemical and Cellular Activity of a DHX9 Inhibitor
| Assay Type | Target/Cell Line | Metric | Value |
| Biochemical | Recombinant DHX9 | ATPase IC₅₀ | 50 nM |
| Recombinant DHX9 | Helicase IC₅₀ | 75 nM | |
| Recombinant DHX9 | SPR K_D | 25 nM | |
| Cellular | HCT116 | circBRIP1 EC₅₀ | 200 nM |
| HCT116 | Anti-proliferation IC₅₀ | 500 nM |
Table 2: Example Off-Target Profile of a DHX9 Inhibitor
| Target Class | Representative Off-Target | Activity (IC₅₀) | Selectivity (Fold vs. DHX9) |
| Helicase | DHX36 | > 10,000 nM | > 200x |
| DDX5 | > 10,000 nM | > 200x | |
| Kinase | CDK2 | 5,000 nM | 100x |
| ABL1 | > 10,000 nM | > 200x |
Detailed Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to DHX9 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1 hour.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Analyze the soluble fraction by Western blot using an antibody specific for DHX9. The amount of soluble DHX9 at higher temperatures should increase with higher concentrations of this compound.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
2. Global Proteomics for Off-Target Identification (Thermal Proteome Profiling - TPP)
TPP is a large-scale method to identify protein targets and off-targets of a drug by observing changes in thermal stability across the proteome.
Methodology:
-
Cell Treatment and Heating: Similar to CETSA, treat cells with this compound or vehicle. Lyse the cells and heat the lysate across a temperature gradient.
-
Protein Digestion: Collect the soluble fractions at each temperature, reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin).
-
Mass Spectrometry: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the drug-treated sample compared to the vehicle control indicates a direct interaction.
3. DHX9 siRNA Knockdown as an On-Target Control
This experiment validates that the phenotype observed with this compound is due to the loss of DHX9 function.
Methodology:
-
Transfection: Transfect cells with a validated siRNA targeting DHX9 and a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for DHX9 knockdown.
-
Validation of Knockdown: Harvest a subset of cells and confirm DHX9 knockdown by Western blot or qRT-PCR.
-
Phenotypic Assay: Perform the same phenotypic assay on the DHX9-knockdown and control cells as was done with this compound treatment. The phenotype should be comparable.
Signaling Pathway Context
DHX9 is involved in multiple pathways critical for cancer cell survival, including those related to DNA damage response and R-loop resolution. Inhibition of DHX9 can lead to an accumulation of R-loops, causing replication stress and DNA damage, which can trigger cell cycle arrest or apoptosis.
References
- 1. accenttx.com [accenttx.com]
- 2. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accenttx.com [accenttx.com]
- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Efficacy of Dhx9-IN-4 In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Dhx9-IN-4, a potent ATP-dependent inhibitor of the DExH-Box Helicase 9 (DHX9).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an ATP-dependent inhibitor of DHX9, an RNA/DNA helicase.[1] DHX9 plays a crucial role in various cellular processes, including DNA replication, transcription, and maintenance of genomic stability by resolving R-loops and other complex nucleic acid structures.[2][3] Inhibition of DHX9's helicase activity leads to the accumulation of R-loops, causing replication stress, DNA damage, and ultimately cell cycle arrest or apoptosis in cancer cells that are dependent on DHX9.[4][5]
Q2: Which cancer types are most likely to be sensitive to this compound?
Preclinical studies with other DHX9 inhibitors have shown significant efficacy in tumors with deficiencies in DNA damage repair pathways.[6] Cancers with high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR), as well as those with loss-of-function mutations in genes like BRCA1 and BRCA2, have demonstrated a strong dependence on DHX9 for survival.[4][6][7] Therefore, colorectal, endometrial, gastric, breast, and ovarian cancers with these genetic signatures are predicted to be more sensitive to this compound.[7][8]
Q3: What are the recommended formulations for in vivo administration of this compound?
Based on vendor information, two primary formulations are recommended for preparing this compound for in vivo experiments. The choice of formulation may depend on the administration route and the duration of the study. It is crucial to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Formulation 1 (Aqueous-based): [1]
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Formulation 2 (Oil-based): [1]
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
Q4: What is the expected solubility of this compound in these formulations?
The reported solubility for both recommended formulations is ≥ 1.25 mg/mL.[1] However, it is always advisable to perform a small-scale solubility test before preparing a large batch for your experiment.
Q5: How should I store this compound?
This compound powder should be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor in vivo efficacy despite promising in vitro results | Compound Precipitation: this compound may precipitate out of solution upon administration, reducing its bioavailability. | - Ensure the formulation is clear before injection. If precipitation is observed, try gentle warming or sonication.[1]- Consider using the corn oil-based formulation for potentially improved stability and absorption, especially for longer-term studies.[1]- Filter the final formulation through a 0.22 µm syringe filter before administration. |
| Suboptimal Dosing Schedule or Concentration: The dosing regimen may not be achieving sufficient therapeutic concentrations at the tumor site. | - While specific pharmacokinetic data for this compound is not publicly available, studies with other DHX9 inhibitors like ATX968 have used twice-daily oral dosing of up to 300 mg/kg.[4] This can serve as a starting point for dose-ranging studies.- Perform a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model. | |
| Inappropriate Animal Model: The selected cancer model may not have the specific genetic vulnerabilities (e.g., MSI-H, dMMR, BRCA1/2 mutations) that confer sensitivity to DHX9 inhibition.[4][6] | - Confirm the genetic background of your tumor model. If possible, use cell lines or patient-derived xenografts (PDXs) with known defects in DNA damage repair pathways. | |
| Toxicity or Adverse Events in Animals (e.g., weight loss, lethargy) | Off-target Effects: The inhibitor may have off-target activities at the administered dose. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Monitor animal health closely, including daily body weight measurements and clinical observations. |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially with chronic administration. | - Run a control group of animals treated with the vehicle alone to assess its tolerability.- For long-term studies, consider alternative administration methods such as formulating the compound in the animal's chow or using a voluntary oral administration method with a sweetened jelly.[9][10] | |
| Difficulty in Assessing Target Engagement in vivo | Lack of a reliable pharmacodynamic (PD) biomarker: It can be challenging to confirm that the drug is hitting its target in the tumor tissue. | - Inhibition of DHX9 has been shown to induce the expression of circular RNA (circRNA), such as circBRIP1.[7][11] This can be measured in tumor tissue or even in peripheral blood as a non-invasive biomarker of target engagement.[7][11]- Assess for downstream markers of DHX9 inhibition, such as increased levels of γH2AX (a marker of DNA double-strand breaks) and phosphorylated RPA32 (a marker of replication stress) in tumor samples via immunohistochemistry or western blotting.[5] |
Quantitative Data from Preclinical Studies with DHX9 Inhibitors
Note: The following data is from studies on other DHX9 inhibitors (ATX968, ATX666, and GH3595) and is provided as a reference for the potential efficacy of this class of compounds. Specific in vivo efficacy data for this compound is not currently publicly available.
Table 1: In Vivo Efficacy of DHX9 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Outcome | Citation |
| ATX968 | MSI-H/dMMR Colorectal Cancer (LS411N xenograft) | 30-300 mg/kg, oral, twice daily for 28 days | Significant and durable tumor regression at the highest doses. Minimal tumor regrowth after cessation of treatment. | [4] |
| ATX666 | BRCA1/2 Loss-of-Function Triple Negative Breast Cancer and High-Grade Serous Ovarian Cancer Xenografts | 100 mg/kg, oral, twice daily for up to 28 days | Robust and significant tumor growth inhibition and regression. Well-tolerated. | [6] |
| GH3595 | MSI-H Xenograft | Daily oral dosing | Regression of tumors with no adverse effects on body weight. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Aqueous-based)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total desired volume and vortex until the compound is fully dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume and vortex thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume and vortex until the solution is homogenous.
-
Add sterile saline to bring the solution to the final desired volume (45%) and vortex thoroughly.
-
If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.[1]
-
Administer the freshly prepared solution to mice via oral gavage using an appropriate gauge feeding needle.[13][14] The maximum recommended dosing volume for mice is 10 mL/kg.[14]
Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection
Materials:
-
Freshly prepared this compound formulation (from Protocol 1)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Restrain the mouse securely.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[15][16]
-
Insert the sterile needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.[16]
-
Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[15]
-
Slowly inject the this compound solution. The recommended maximum volume for an IP injection in a mouse is 1-2 mL.[15]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accenttx.com [accenttx.com]
- 8. Accent Therapeutics to Present Data Supporting DHX9 and KIF18A as Compelling Therapeutic Targets at American Association for Cancer Research (AACR) Annual Meeting 2024 [prnewswire.com]
- 9. Method for voluntary oral administration of drugs in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Voluntary oral administration of drugs in mice [protocols.io]
- 11. Accent Therapeutics Presents Data Supporting Two Lead Programs at AACR 2024 Annual Meeting [prnewswire.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. uac.arizona.edu [uac.arizona.edu]
Dhx9-IN-4 degradation and proper storage conditions
Welcome to the technical support center for Dhx9-IN-4, a potent and selective ATP-dependent inhibitor of the DEAH-box helicase 9 (DHX9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
Proper Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity. Incorrect storage can lead to degradation of the compound, resulting in inaccurate and irreproducible experimental outcomes.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | For short-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | For short-term use.[1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation of the working solution. | The compound has limited solubility in the prepared solvent system. | Gently warm the solution and/or use sonication to aid dissolution. Ensure the stock solution is clear before preparing the working solution.[1] |
| Inconsistent or weaker than expected inhibitory activity in cell-based assays. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect final concentration: Errors in dilution calculations. 3. Cell line specific effects: Some cell lines may be less sensitive to DHX9 inhibition. | 1. Use a fresh aliquot of this compound from proper storage. Prepare fresh working solutions daily. 2. Double-check all calculations for dilutions. 3. Verify the expression and dependency of your cell line on DHX9. |
| High background or off-target effects. | 1. Concentration too high: Using a concentration of this compound that is too high can lead to non-specific effects. 2. Solvent effects: The vehicle (e.g., DMSO) may be causing cellular stress or other off-target effects. | 1. Perform a dose-response curve to determine the optimal concentration with the highest specific activity and lowest toxicity. 2. Include a vehicle-only control in your experiments to assess the effect of the solvent. |
| Variability between experiments. | 1. Inconsistent solution preparation: Differences in the preparation of stock and working solutions. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | 1. Follow a standardized protocol for solution preparation. 2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 12.5 mg/mL (24.61 mM) with the aid of ultrasonication and warming to 60°C. It is important to use newly opened, hygroscopic DMSO to ensure maximum solubility.[1]
Q2: How should I prepare this compound for in vivo animal studies?
A2: For in vivo administration, a clear stock solution in an appropriate in vitro solvent like DMSO should first be prepared. Subsequently, co-solvents can be added. Two common formulations are:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This yields a clear solution with a solubility of at least 1.25 mg/mL.[1]
-
10% DMSO, 90% Corn Oil: This also provides a clear solution with a solubility of at least 1.25 mg/mL. This formulation should be used with caution for dosing periods exceeding half a month.[1] It is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1]
Q3: What are the signs of this compound degradation?
A3: While specific degradation products of this compound are not extensively documented in publicly available literature, general signs of small molecule inhibitor degradation can include a change in the physical appearance of the solid compound (e.g., color change, clumping), insolubility when preparing solutions, or a decrease in its inhibitory activity in your assays over time. If degradation is suspected, it is best to use a fresh stock of the compound.
Q4: How does inhibition of DHX9 affect cells?
A4: DHX9 is an ATP-dependent RNA helicase involved in various cellular processes, including transcription, RNA processing, and maintaining genomic stability. Inhibition of DHX9 can lead to the accumulation of R-loops (DNA:RNA hybrids), which can cause DNA replication stress and DNA damage, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on DHX9 activity.
Experimental Protocols & Methodologies
DHX9 Helicase Assay (General Protocol)
This assay measures the unwinding of a double-stranded nucleic acid substrate by DHX9.
-
Reaction Buffer: Prepare a buffer containing 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, and 0.01% Tween 20.
-
Substrate: A fluorescently labeled double-stranded RNA or DNA/RNA hybrid substrate is commonly used.
-
Procedure:
-
Incubate purified DHX9 enzyme with the reaction buffer and the test compound (this compound) for a pre-determined time.
-
Initiate the reaction by adding ATP and the nucleic acid substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the unwinding of the duplex substrate.
-
Include appropriate controls (no enzyme, no ATP, vehicle control).
-
DHX9 ATPase Assay (General Protocol)
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
-
Reaction Buffer: A typical buffer would be 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween 20, and a suitable RNA substrate (e.g., poly(U)).
-
Procedure:
-
Pre-incubate DHX9 enzyme with the reaction buffer and this compound.
-
Start the reaction by adding ATP.
-
After a set incubation time, stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Signaling Pathways and Workflows
DHX9-Mediated Signaling in Cancer
DHX9 is implicated in several cancer-related signaling pathways. Its inhibition can disrupt these pathways, leading to anti-tumor effects.
References
Interpreting unexpected results with Dhx9-IN-4 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using Dhx9-IN-4, a potent inhibitor of the DExH-Box Helicase 9 (DHX9).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to inhibit the enzymatic activity of DHX9. DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, such as R-loops (RNA:DNA hybrids) and G-quadruplexes.[1][2] By inhibiting DHX9, this compound is expected to lead to the accumulation of these structures, which can cause DNA replication stress, DNA damage, and ultimately trigger cell cycle arrest or apoptosis, particularly in cancer cells that are highly dependent on DHX9 for survival.[2][3]
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on the known functions of DHX9, treatment with this compound is expected to induce a range of cellular effects, including:
-
Increased R-loop formation: Inhibition of DHX9's helicase activity prevents the resolution of RNA:DNA hybrids formed during transcription.[4][5]
-
DNA damage response: Accumulation of R-loops and other secondary structures can lead to DNA double-strand breaks, activating DNA damage response pathways.[6][7]
-
Cell cycle arrest: Cells may arrest at different phases of the cell cycle to repair the DNA damage.[2][8]
-
Apoptosis: In cancer cells with high levels of replication stress or deficient DNA repair mechanisms, DHX9 inhibition can lead to programmed cell death.[2]
-
Activation of innate immune signaling: The accumulation of cytosolic nucleic acids resulting from DNA damage can trigger antiviral sensing pathways, such as the cGAS-STING pathway, leading to an interferon response.[3][9]
Troubleshooting Unexpected Results
Issue 1: Lower-than-expected cytotoxicity or no significant effect on cell viability.
Possible Cause 1: Cell-type specificity. The cellular function of DHX9 can be context-dependent, acting as either an oncogene or a tumor suppressor depending on the genetic background of the cell line.[4][5] Some cell lines may have compensatory mechanisms or may not be as reliant on DHX9 for survival.
Troubleshooting Steps:
-
Literature Review: Check if the specific cancer type or cell line you are using has been reported to be sensitive to DHX9 inhibition.
-
DHX9 Expression Levels: Verify the expression level of DHX9 in your cell line. Cells with lower DHX9 expression may be less sensitive to its inhibition.
-
Alternative Endpoints: Measure markers of DHX9 target engagement, such as R-loop accumulation (e.g., via DRIP-seq or immunofluorescence) or activation of the DNA damage response (e.g., γH2AX staining), even in the absence of overt cytotoxicity.
Possible Cause 2: Suboptimal drug concentration or treatment duration.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line.
-
Time-Course Experiment: Evaluate the effects of this compound at different time points (e.g., 24, 48, 72 hours) to capture the kinetics of the cellular response.
| Parameter | Recommended Range |
| This compound Concentration | 0.1 µM - 10 µM (initial screen) |
| Treatment Duration | 24 - 72 hours |
Table 1: Recommended starting parameters for this compound treatment.
Issue 2: Paradoxical increase in the transcription of certain genes.
Possible Cause: Dual role of DHX9 in transcription. DHX9 is known to have both positive and negative regulatory roles in transcription.[1][10] While it generally resolves R-loops that can impede transcription, it can also act as a transcriptional co-activator for certain genes by interacting with transcription factors and RNA polymerase II.[11] Inhibition of DHX9 might therefore relieve its repressive function on some genes or indirectly lead to the activation of compensatory transcriptional programs.
Troubleshooting Steps:
-
Transcriptome Analysis: Perform RNA-sequencing to get a global view of the transcriptional changes induced by this compound.
-
Pathway Analysis: Use bioinformatics tools to analyze the differentially expressed genes and identify the signaling pathways that are affected. This can provide insights into the cellular response to DHX9 inhibition.
-
Chromatin Immunoprecipitation (ChIP): Investigate the occupancy of DHX9 and other transcriptional regulators at the promoter regions of the unexpectedly upregulated genes.
Issue 3: Activation of unexpected signaling pathways (e.g., NF-κB, innate immunity).
Possible Cause: DHX9's role in innate immune sensing and NF-κB regulation. DHX9 has been identified as a sensor for viral nucleic acids and can modulate the NF-κB signaling pathway.[10][11][12] Inhibition of DHX9 can lead to the accumulation of endogenous double-stranded RNA (dsRNA) and cytoplasmic DNA, which are recognized by pattern recognition receptors, triggering an innate immune response and activating NF-κB.[3][9]
Troubleshooting Steps:
-
Western Blot Analysis: Probe for key proteins in the NF-κB pathway (e.g., phosphorylated p65) and the cGAS-STING pathway (e.g., phosphorylated STING, IRF3).
-
Cytokine Profiling: Measure the levels of secreted interferons and other cytokines using ELISA or multiplex assays.
-
Immunofluorescence: Stain for the subcellular localization of key signaling proteins like NF-κB (nuclear translocation) and STING (perinuclear puncta formation).
Experimental Protocols
Protocol 1: Western Blot for DNA Damage and Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-DHX9, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
| Antibody | Dilution | Supplier |
| anti-γH2AX (phospho S139) | 1:1000 | (e.g., Cell Signaling Technology) |
| anti-cleaved PARP | 1:1000 | (e.g., Cell Signaling Technology) |
| anti-cleaved Caspase-3 | 1:1000 | (e.g., Cell Signaling Technology) |
| anti-DHX9 | 1:1000 | (e.g., Santa Cruz Biotechnology) |
| anti-β-actin | 1:5000 | (e.g., Sigma-Aldrich) |
Table 2: Example antibody panel for Western blot analysis.
Protocol 2: Immunofluorescence for R-loop Detection
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-DNA-RNA hybrid (S9.6) antibody overnight at 4°C.
-
Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain with DAPI to visualize nuclei.
-
Imaging: Mount the coverslips and acquire images using a fluorescence microscope.
Visualizations
Caption: Signaling pathway affected by this compound treatment.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Navigating DHX9 Inhibition: A Technical Support Guide
Welcome to the technical support center for DHX9 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DHX9 inhibitors, such as Dhx9-IN-4, in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration of this compound is highly cell-type dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for a new small molecule inhibitor might be from 10 nM to 10 µM. It is crucial to include both positive and negative controls in your experiment to validate the results.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time will vary depending on the experimental endpoint. For signaling pathway studies, a shorter incubation of a few hours may be sufficient. For cell viability or proliferation assays, a longer incubation of 24 to 72 hours is common. We recommend a time-course experiment to determine the optimal incubation period for your assay.
Q3: My cells are not showing the expected phenotype after treatment with this compound. What could be the issue?
A3: There are several potential reasons for this:
-
Suboptimal Concentration: The concentration of the inhibitor may be too low. Refer to your dose-response curve to ensure you are using an effective concentration.
-
Cell Line Resistance: Some cell lines may be inherently resistant to DHX9 inhibition. This could be due to compensatory signaling pathways or low expression of DHX9.
-
Compound Instability: Ensure that the inhibitor has been stored correctly and is not degraded. Prepare fresh dilutions for each experiment.
-
Incorrect Experimental Endpoint: The chosen assay may not be sensitive to the effects of DHX9 inhibition in your specific cell line. Consider exploring alternative endpoints based on the known functions of DHX9.
Q4: I am observing significant off-target effects. How can I mitigate this?
A4: Off-target effects are a known challenge with small molecule inhibitors. To address this, we recommend:
-
Using the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired on-target effect.
-
Employing Orthogonal Approaches: Validate your findings using a different method of DHX9 inhibition, such as siRNA or shRNA-mediated knockdown. This can help confirm that the observed phenotype is specifically due to the loss of DHX9 function.
-
Control Experiments: Include appropriate controls, such as a vehicle-only control and a control treated with a structurally related but inactive compound, if available.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | - Pipetting errors- Variation in cell passage number- Inconsistent incubation times- Compound degradation | - Use calibrated pipettes and consistent techniques.- Use cells within a defined passage number range.- Standardize all incubation times.- Prepare fresh inhibitor dilutions for each experiment and store the stock solution as recommended. |
| High background in assays | - Suboptimal antibody concentration (for Western blots or immunofluorescence)- Insufficient washing steps- Cell contamination | - Titrate antibodies to determine the optimal concentration.- Increase the number and duration of washing steps.- Regularly test cell cultures for mycoplasma contamination. |
| Cell death at low inhibitor concentrations | - Cell line is highly sensitive to DHX9 inhibition- Off-target toxicity | - Perform a more granular dose-response curve starting at a lower concentration range.- Compare the phenotype with that of DHX9 knockdown to assess specificity. |
Experimental Protocols & Data
While specific dosage data for this compound is not publicly available, we can provide examples from studies using other methods of DHX9 inhibition to guide your experimental design.
Example Data: Inhibition of DHX9 in Colorectal Cancer Cell Lines
The following table summarizes experimental conditions from a study using siRNA to knockdown DHX9 in various colorectal cancer cell lines. This can serve as a reference for designing your own experiments to determine optimal conditions for this compound.
| Cell Line | Method of Inhibition | Concentration/Dose | Incubation Time | Assay | Reference |
| HCT116 | siRNA | Not specified | 14 days | Colony Formation Assay | [1] |
| LS411N | siRNA | Not specified | 14 days | Colony Formation Assay | [2] |
| NCI-H747 | siRNA | Not specified | 4 days | EdU Cell Proliferation Assay | [2] |
| HCT116 | ATX968 (small molecule inhibitor) | 1 µmol/L | 4 days | EdU Cell Proliferation Assay | [2] |
Note: The above table is for illustrative purposes. You must determine the optimal conditions for this compound in your specific cell type and experimental setup.
Key Experimental Methodologies
1. Cell Proliferation Assay (EdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control.
-
EdU Labeling: Two hours before the end of the incubation period, add 5-ethynyl-2'-deoxyuridine (EdU) to a final concentration of 10 µM.[1][2]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization.
-
EdU Detection: Detect incorporated EdU using a Click-iT reaction with a fluorescently labeled azide, according to the manufacturer's protocol.[1][2]
-
Imaging and Analysis: Image the wells using a high-content imager and quantify the percentage of EdU-positive cells.
2. Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Seed a low number of cells in a 6-well plate.
-
Inhibitor Treatment: Treat cells with this compound. The medium and inhibitor should be replaced every 3-4 days.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Staining: Fix the colonies with 70% ethanol and stain with crystal violet.[1]
-
Quantification: Count the number of colonies or measure the total area covered by colonies.
DHX9 Signaling Pathways
DHX9 is a multifunctional helicase involved in various cellular processes. Understanding its signaling pathways can help in designing experiments and interpreting results.
DHX9 and NF-κB Signaling
DHX9 has been shown to play a role in the activation of the NF-κB signaling pathway. It can enhance the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, leading to the transcription of target genes involved in cell survival and proliferation.[3]
Caption: DHX9 promotes NF-κB signaling by enhancing p65 phosphorylation and nuclear translocation.
DHX9 and p53-Mediated Apoptosis
Inhibition of DHX9 can lead to the activation of the p53 signaling pathway, resulting in apoptosis in some cancer cell lines.[4] This suggests that DHX9 may act as a negative regulator of p53.
References
Minimizing cytotoxicity of Dhx9-IN-4 in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Dhx9-IN-4 in normal cells during their experiments.
Troubleshooting Guide
Researchers may encounter cytotoxicity in normal (non-cancerous) cells when using this compound. This guide provides a structured approach to troubleshoot and mitigate these effects.
Problem: High Cytotoxicity in Normal Cell Lines
Initial Assessment:
-
Confirm On-Target Activity: First, ensure that this compound is effectively inhibiting DHX9 in your cancer cell lines of interest at the concentrations used.
-
Review Cell Line Characteristics: Be aware that the cytotoxic effects of DHX9 inhibition can be cell-type specific.[1][2] Some normal cells might be more sensitive to the disruption of DHX9's functions in DNA replication and transcription.[2][3][4]
Troubleshooting Steps & Solutions:
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Cytotoxicity at high concentrations | Off-target effects of this compound. | Perform a dose-response experiment to determine the IC50 in both cancer and normal cells. Use the lowest effective concentration that maintains a therapeutic window. | Reduced toxicity in normal cells while maintaining efficacy in cancer cells. |
| Cytotoxicity observed even at low concentrations | High dependence of the specific normal cell line on DHX9 activity for essential processes like DNA replication.[5] | 1. Select a different normal cell line for your control experiments. 2. Reduce the treatment duration. 3. Consider using a 3D culture model for normal cells, which can sometimes be more resistant to drug toxicity. | Identification of a more suitable control cell line or experimental condition that minimizes cytotoxicity. |
| Apoptosis or senescence markers are upregulated in normal cells | This compound may be inducing a p53-dependent stress response in normal cells.[2][6][7] | 1. Assess the activation of p53 and its downstream targets (e.g., p21). 2. Temporarily inhibit p53 to see if it rescues the cytotoxic phenotype (for mechanistic understanding only). | Confirmation of the mechanism of cytotoxicity and guidance for interpreting results. |
| Unexpected changes in signaling pathways | Off-target kinase inhibition or unintended effects on pathways regulated by DHX9, such as NF-κB or PI3K-AKT.[3][8] | Profile the activity of this compound against a panel of kinases and other helicases to identify potential off-targets. | Identification of off-target effects, which can inform the development of more selective next-generation inhibitors. |
Experimental Workflow for Minimizing Cytotoxicity
References
- 1. tandfonline.com [tandfonline.com]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Dhx9-IN-4 showing variable results between experimental batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the DHX9 inhibitor, DHX9-IN-4. The information is tailored for researchers, scientists, and drug development professionals to address potential variability in experimental results between batches.
Frequently Asked Questions (FAQs)
Q1: We are observing variable results with this compound between different experimental batches. What are the potential causes?
Variability in experimental outcomes with small molecule inhibitors like this compound can stem from several factors. These can be broadly categorized into three areas: compound integrity, experimental procedure, and cellular system.
Potential Causes of Variability:
-
Compound Integrity and Handling:
-
Batch-to-Batch Variation of the Inhibitor: Although synthesized to the same specifications, minor differences in purity, crystalline structure (polymorphism), or the presence of trace impurities can exist between manufacturing batches of this compound.
-
Improper Storage: this compound is sensitive to storage conditions. Exposure to light, moisture, or repeated freeze-thaw cycles can lead to degradation of the compound.
-
Inaccurate Concentration of Stock Solutions: Errors in weighing the compound or measuring the solvent volume can lead to incorrect stock concentrations, which will affect all subsequent experiments.
-
Solubility Issues: The solubility of this compound in DMSO is limited. If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended and can vary between preparations.
-
-
Experimental Protocol and Reagents:
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition can all influence the cellular response to the inhibitor.
-
Variability in Treatment Protocol: Inconsistent incubation times or differences in the final concentration of the inhibitor can lead to divergent results.
-
Quality of Solvents: The quality of the DMSO used to dissolve this compound is critical. The presence of water in DMSO can affect the stability and solubility of the compound.[1][2][3][4]
-
Assay Performance: Variability in the performance of the assay used to measure the effect of the inhibitor (e.g., cell viability assay, western blot) can contribute to inconsistent data.
-
-
Cellular System:
-
Cell Line Authenticity and Stability: Genetic drift in cell lines over time can alter their sensitivity to the inhibitor. It is crucial to use authenticated, low-passage cells.
-
Biological Heterogeneity: Even within a clonal cell population, there can be cell-to-cell variations in the expression and activity of DHX9 and its downstream effectors.
-
Q2: How should I properly prepare and store this compound to ensure consistency?
Proper handling of this compound is critical to obtaining reproducible results.
Table 1: this compound Handling and Storage Recommendations
| Parameter | Recommendation | Source |
| Storage of Powder | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | [5] |
| Stock Solution Solvent | High-quality, anhydrous DMSO. | [2][5][6] |
| Stock Solution Concentration | A stock solution of 12.5 mg/mL (24.61 mM) can be prepared. This may require ultrasonication and warming to 60°C to fully dissolve. | [5][7] |
| Storage of Stock Solution | Aliquot into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5][7][8][9] |
| Preparation of Working Solution | Thaw the stock solution aliquot at room temperature. Further dilute the stock in pre-warmed cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. |
Note: The solubility of this compound in aqueous media is low. It is important to ensure the compound does not precipitate when diluted into your experimental buffer or media.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to variable experimental results with this compound.
Issue: Inconsistent IC50/EC50 values between experiments.
Table 2: Troubleshooting Inconsistent IC50/EC50 Values
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Purchase a new vial of this compound. Prepare fresh stock solutions from the new vial and compare the results with those obtained from the old stock. | If the new stock provides consistent results, the old stock has likely degraded. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. | Accurate and reproducible dilutions will lead to more consistent dose-response curves. |
| Cell Seeding Density | Optimize and standardize the cell seeding density for your assay. Ensure even cell distribution across the plate. | Consistent cell numbers at the start of the experiment will reduce variability in the final readout. |
| Assay Readout Time | Perform a time-course experiment to determine the optimal endpoint for your assay. | Selecting the most robust time point for analysis will improve consistency. |
| Data Analysis | Use a consistent method for calculating IC50/EC50 values. Ensure your dose-response curve has a clear top and bottom plateau. | Consistent data analysis will reduce variability in the calculated potency.[10][11][12][13][14] |
Issue: No observable effect of this compound treatment.
Table 3: Troubleshooting Lack of Inhibitor Effect
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Compound | Test the activity of your this compound stock in a positive control cell line or biochemical assay, if available. | A known sensitive cell line should show a response. |
| Low Inhibitor Concentration | Increase the concentration of this compound. Perform a wide dose-response experiment to determine the active concentration range for your cell line. | An effect should be observed at higher concentrations if the compound is active. |
| Cell Line Insensitivity | Confirm that your cell line expresses DHX9. Some cell lines may have compensatory mechanisms that make them resistant to DHX9 inhibition. | Use a positive control inhibitor known to be effective in your cell line to confirm the experimental setup is working. |
| Incorrect Assay | Ensure the assay you are using is appropriate to detect the expected biological consequence of DHX9 inhibition (e.g., decreased proliferation, induction of apoptosis, or changes in specific gene expression). | An appropriate assay will reflect the biological role of DHX9. |
| Target Engagement | Confirm that this compound is engaging with DHX9 in your cells using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET. | These assays can confirm if the inhibitor is binding to its intended target in the cellular environment.[5][15][16][17][18][19][20][21][22][23] |
Experimental Protocols & Methodologies
While specific, validated protocols for this compound are not widely published, the following represents a general methodology for a cell-based assay based on common practices for small molecule inhibitors.
General Protocol for Assessing Cell Viability After this compound Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a single-use aliquot of this compound stock solution (in DMSO) at room temperature.
-
Prepare serial dilutions of the inhibitor in cell culture medium. It is crucial to ensure the compound remains in solution. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the inhibitor-treated wells.
-
Untreated Control: Cells in medium without any treatment.
-
Positive Control: Cells treated with a compound known to induce the expected effect (e.g., another known cytotoxic agent).
-
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) in a standard cell culture incubator.
-
Assay: Perform a cell viability assay (e.g., MTS, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Simplified signaling pathway of DHX9 and the effect of its inhibition.
Caption: General experimental workflow for a cell-based assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. captivatebio.com [captivatebio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 16. news-medical.net [news-medical.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
How to confirm Dhx9-IN-4 is inhibiting DHX9 in cells
Welcome to the technical support center for Dhx9-IN-4. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers confirm the inhibition of DHX9 (DExH-Box Helicase 9) in cellular-based experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for DHX9, and what is the expected cellular outcome of its inhibition by this compound?
A1: DHX9 is an ATP-dependent helicase that unwinds complex nucleic acid structures, including double-stranded DNA and RNA, and is particularly efficient at resolving DNA:RNA hybrids (R-loops) and G-quadruplexes.[1][2][3] Its activity is crucial for maintaining genomic stability during processes like transcription and DNA replication.[3] Inhibition of DHX9 by this compound is expected to prevent the resolution of these structures. This leads to an accumulation of R-loops, which causes replication stress, DNA damage, and can ultimately trigger cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA damage repair deficiencies.[1][4][5]
Q2: I've treated my cells with this compound. What is the overall workflow to confirm that the inhibitor is working?
A2: A multi-step approach is recommended to confirm on-target activity.
-
Confirm Direct Target Engagement: Directly measure if this compound is binding to the DHX9 protein inside the cell. The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA).[6][7]
-
Measure Proximal Biomarkers: Quantify the immediate downstream consequences of DHX9 inhibition. This includes measuring the accumulation of R-loops and the induction of specific circular RNAs (circRNAs).[1][8]
-
Assess Downstream Phenotypes: Evaluate the ultimate cellular consequences, such as markers of DNA damage and replication stress, cell cycle arrest, and reduced cell proliferation.[4][9]
Direct Target Engagement
Q3: How can I be sure this compound is actually binding to DHX9 inside my cells?
A3: The Cellular Thermal Shift Assay (CETSA) is the most direct method to verify target engagement in intact cells.[6][7] The principle is that a protein becomes more thermally stable when its ligand (in this case, this compound) is bound. In a CETSA experiment, you treat cells with the inhibitor, heat the cell lysate across a range of temperatures, and then quantify the amount of soluble DHX9 remaining via Western Blot. A positive result is a shift to a higher melting temperature for DHX9 in the inhibitor-treated samples compared to the vehicle control.[10]
Proximal Biomarkers
Q4: I have confirmed target engagement with CETSA. What is the most direct functional readout of DHX9 inhibition?
A4: The most direct functional consequences of DHX9 inhibition are the accumulation of R-loops and the induction of specific circular RNAs.[1][5]
-
R-loop Accumulation: Since DHX9 resolves R-loops, its inhibition leads to their buildup. This can be quantified using DNA-RNA Immunoprecipitation (DRIP) followed by qPCR, or visualized by immunofluorescence (IF) using the S9.6 antibody, which is specific for DNA:RNA hybrids.[11][12]
-
circRNA Induction: An increase in specific circular RNAs, such as circBRIP1, has been identified as a useful pharmacodynamic biomarker for DHX9 inhibition in vivo.[1][8] This can be measured with high sensitivity using RT-qPCR.
Q5: My DRIP-qPCR results are inconsistent. What could be the issue?
A5: DRIP-qPCR can be a technically challenging assay. Common issues include:
-
Antibody Specificity: The S9.6 antibody can have batch-to-batch variability and may show some affinity for dsRNA.[11][13] It is crucial to include proper controls, such as treating a parallel sample with RNase H, which specifically degrades the RNA in DNA:RNA hybrids. A significant signal reduction after RNase H treatment confirms the signal is from R-loops.[11]
-
Genomic DNA Shearing: Inconsistent shearing of genomic DNA can lead to variability. Ensure your sonication or enzymatic digestion protocol is well-optimized to produce fragments in the desired size range (typically 200-500 bp).
-
qPCR Primer Design: Ensure your qPCR primers are specific to known R-loop-forming regions (positive controls) and regions that do not typically form R-loops (negative controls).[14]
Downstream Cellular Phenotypes
Q6: How does DHX9 inhibition affect the DNA Damage Response (DDR)?
A6: The accumulation of R-loops caused by DHX9 inhibition creates obstacles for the DNA replication machinery, leading to replication stress and the formation of DNA double-strand breaks.[1][5] This activates the DDR pathway. You can measure this activation by looking for increased phosphorylation of key DDR proteins, including:
-
γH2AX (phosphorylated H2A.X at Ser139): A well-established marker for DNA double-strand breaks.
-
pRPA32 (phosphorylated Replication Protein A 32): A marker of replication stress.[1] These markers can be readily detected and quantified by Western Blot or Immunofluorescence.
Q7: I don't see an increase in γH2AX after treating with this compound. Does this mean the inhibitor isn't working?
A7: Not necessarily. The lack of a downstream phenotype like γH2AX induction could be due to several factors. A logical troubleshooting approach is recommended.
Expected Outcomes Summary
The following table summarizes the expected quantitative and qualitative changes in key biomarkers upon successful inhibition of DHX9 by this compound.
| Assay | Target/Biomarker | Expected Result with this compound | Typical Fold Change (vs. Vehicle) |
| Cellular Thermal Shift Assay (CETSA) | Soluble DHX9 Protein | Increased thermal stability (higher Tagg) | N/A (Qualitative Shift) |
| DRIP-qPCR | R-loops at specific loci (e.g., RPL13A) | Increased immunoprecipitation | 2 to 5-fold increase |
| RT-qPCR | circBRIP1 mRNA | Increased expression | > 2-fold increase |
| Western Blot / Immunofluorescence | Phospho-H2A.X (γH2AX) | Increased signal intensity | > 2-fold increase |
| Western Blot | Phospho-RPA32 | Increased signal intensity | > 1.5-fold increase |
| Cell Proliferation Assay | Cell Viability | Decreased | Dependent on cell line and duration |
| Flow Cytometry | Cell Cycle Distribution | S-G2 phase arrest | Increased % of cells in S/G2 |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the direct binding of this compound to DHX9 in cells.[6][7]
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another with vehicle (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a buffer containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into separate PCR tubes. Heat the tubes at different temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. Include an unheated control (room temperature).
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant and analyze the amount of soluble DHX9 by Western Blot using a DHX9-specific antibody.[15] A positive result is the presence of the DHX9 band at higher temperatures in the this compound-treated samples compared to the vehicle control.
Protocol 2: DNA-RNA Immunoprecipitation (DRIP)-qPCR
This protocol quantifies R-loop abundance at specific genomic loci.[14][16]
-
Cell Lysis & DNA Extraction: Treat cells with vehicle or this compound. Harvest 5-10 million cells and lyse them in a buffer containing proteinase K overnight at 50°C. Extract genomic DNA using phenol-chloroform followed by ethanol precipitation.
-
DNA Fragmentation: Resuspend DNA in a suitable buffer and fragment it to an average size of 300-500 bp by sonication or restriction enzyme digestion.
-
Control Treatment (Optional but Recommended): Take a fraction of the sample and treat it with RNase H (1 hour at 37°C) to degrade R-loops. This will serve as a negative control to ensure signal specificity.
-
Immunoprecipitation: Incubate 4-10 µg of fragmented DNA with 5-10 µg of S9.6 antibody overnight at 4°C with rotation.
-
Capture: Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-DNA:RNA hybrid complexes.
-
Washes: Wash the beads multiple times with a low-salt and then a high-salt wash buffer to remove non-specific binding.
-
Elution & DNA Purification: Elute the immunoprecipitated DNA and reverse cross-links. Purify the DNA using a standard column-based kit.
-
qPCR Analysis: Perform quantitative PCR using primers for known R-loop-positive loci (e.g., RPL13A) and R-loop-negative loci.[14] Calculate the enrichment as a percentage of the input DNA. An increase in enrichment at positive loci in this compound treated cells indicates R-loop accumulation.
Protocol 3: Western Blot for DNA Damage Markers
This protocol detects the increase in DNA damage markers following DHX9 inhibition.[4][17]
-
Cell Lysis: Treat cells with vehicle or this compound for the desired time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX and/or pRPA32 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry can be used to quantify the change in protein levels relative to the loading control.
Protocol 4: Immunofluorescence (IF) for γH2AX Foci
This protocol visualizes the formation of DNA damage foci in the nucleus.[18][19]
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with vehicle or this compound for the desired time.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize the cell membrane with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA (Bovine Serum Albumin) in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Primary Antibody: Incubate the cells with a primary antibody against γH2AX diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Wash three times with PBST. Stain the nuclei with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Count the number of γH2AX foci per nucleus. A significant increase in foci per cell in the treated group indicates the induction of DNA damage.
References
- 1. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. accenttx.com [accenttx.com]
- 9. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. R-Loop Analysis by Dot-Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. escholarship.org [escholarship.org]
- 14. High-resolution, strand-specific R-loop mapping via S9.6-based DNA:RNA ImmunoPrecipitation and high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DHX9 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. academic.oup.com [academic.oup.com]
- 17. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Addressing batch-to-batch variability of Dhx9-IN-4
This technical support center provides guidance to researchers, scientists, and drug development professionals using Dhx9-IN-4. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on mitigating batch-to-batch variability to ensure experimental reproducibility.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.
Issue 1: Inconsistent or lower-than-expected potency in cellular assays.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inaccurate compound concentration | Verify the concentration of your stock solution. | Protocol 1: UV-Vis Spectrophotometry for Concentration Determination |
| Compound degradation | Assess the stability of the compound under your experimental conditions. | Protocol 2: HPLC-MS Analysis for Compound Purity and Degradation |
| Suboptimal assay conditions | Optimize assay parameters such as cell density, incubation time, and reagent concentrations. | Refer to established cell-based assay optimization protocols.[1] |
| Cell line variability | Ensure consistent cell line passage number and health. | Standard cell culture and maintenance protocols should be followed. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound impurity | Determine the purity of the this compound batch. | Protocol 2: HPLC-MS Analysis for Compound Purity and Degradation |
| Non-specific binding | Include appropriate negative controls in your experiment. | Protocol 3: Negative Control Experiment Design |
| Solvent-related effects | Test the effect of the solvent (e.g., DMSO) on your assay at the final concentration used. | Run a vehicle-only control in parallel with your experiments. |
Issue 3: Poor solubility or precipitation of the compound.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect solvent | Consult the manufacturer's datasheet for recommended solvents.[2] | Prepare stock solutions in 100% DMSO and dilute in aqueous media for working concentrations.[2] |
| Exceeding solubility limit | Determine the solubility of this compound in your experimental buffer. | Protocol 4: Solubility Assessment |
| Improper storage | Ensure the compound is stored correctly to prevent degradation or precipitation. | Store stock solutions at -20°C or -80°C as recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of DHX9 (DExH-Box Helicase 9), also known as RNA Helicase A (RHA).[3] DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, playing crucial roles in transcription, translation, DNA replication, and maintaining genome stability.[4][5][6] this compound inhibits the ATPase activity of DHX9, thereby preventing the unwinding of nucleic acid substrates.[3][7] This disruption of DHX9 function can lead to cell cycle arrest and apoptosis, particularly in cancer cells that show a high dependency on DHX9 activity.[4][8]
Q2: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?
A2: Batch-to-batch variability in small molecule inhibitors can arise from several factors during synthesis and purification. These include the presence of impurities, such as starting materials, byproducts, or residual solvents, and variations in the physical properties of the compound, like crystallinity and solubility.[9][10] Each new batch should be independently validated to ensure its quality and consistency.
Q3: How can I assess the quality of a new batch of this compound?
A3: A comprehensive quality control (QC) assessment is recommended for each new batch. This should include:
-
Identity Verification: Confirming the chemical structure of the compound, typically using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity Assessment: Determining the percentage of the active compound, commonly performed using High-Performance Liquid Chromatography (HPLC).[9]
-
Concentration Confirmation: Accurately measuring the concentration of stock solutions, for which UV-Vis spectrophotometry can be used.
-
Functional Validation: Testing the potency of the new batch in a well-established in vitro or cellular assay and comparing the results to a previously validated batch.[11]
Q4: What are the recommended storage conditions for this compound?
A4: According to the supplier MedchemExpress, this compound should be stored as a solid at room temperature in the continental US, though this may vary elsewhere. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q5: What are the known off-target effects of this compound?
A5: The provided search results do not contain specific information about the off-target effects of this compound. As with any small molecule inhibitor, it is crucial to perform experiments to assess potential off-target effects in your system of interest.[11] This can include using structurally related inactive analogs as negative controls or performing broader profiling against a panel of related enzymes.
Data Presentation
Table 1: Summary of Analytical Techniques for this compound Quality Control
| Parameter | Analytical Technique | Purpose | Reference |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and molecular weight. | |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage of the active compound and detects impurities. | [9] |
| Concentration | UV-Vis Spectrophotometry | Determines the accurate concentration of stock solutions. | |
| Potency | In vitro or cellular functional assay | Measures the biological activity (e.g., IC50). | [11] |
| Solubility | Visual inspection, Nephelometry | Assesses the solubility in experimental media. | [11] |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometry for Concentration Determination
-
Prepare a series of standards: Dilute the this compound stock solution to create a series of known concentrations.
-
Measure absorbance: Use a UV-Vis spectrophotometer to measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). The λmax for this compound should be determined experimentally by scanning a solution of the compound across a range of UV-visible wavelengths.
-
Create a standard curve: Plot the absorbance values against the corresponding concentrations.
-
Determine unknown concentration: Measure the absorbance of the new batch's stock solution and use the standard curve to determine its concentration.
Protocol 2: HPLC-MS Analysis for Compound Purity and Degradation
-
Sample Preparation: Dissolve a small amount of the this compound batch in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC Separation: Inject the sample onto an appropriate HPLC column (e.g., C18). Use a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate the components.
-
UV Detection: Monitor the elution of compounds using a UV detector at a suitable wavelength. The major peak should correspond to this compound.
-
MS Detection: Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks. Confirm that the major peak has the expected m/z for this compound.
-
Purity Calculation: Calculate the purity of the batch by dividing the area of the main peak by the total area of all peaks detected.
Protocol 3: Negative Control Experiment Design
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the assay.
-
Inactive Analog Control (if available): Use a structurally similar but biologically inactive analog of this compound. This helps to confirm that the observed effects are due to the specific inhibition of DHX9 and not non-specific interactions.[11]
-
Untreated Control: Include a sample of untreated cells to establish a baseline for the assay.
Protocol 4: Solubility Assessment
-
Prepare Supersaturated Solution: Add an excess amount of this compound to the experimental buffer.
-
Equilibrate: Shake or vortex the solution for an extended period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the solution to pellet the undissolved compound.
-
Quantify Soluble Compound: Carefully remove the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Visualizations
Caption: Simplified signaling pathway of DHX9 and the inhibitory action of this compound.
Caption: Recommended experimental workflow for validating a new batch of this compound.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accenttx.com [accenttx.com]
- 6. uniprot.org [uniprot.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Quality control of small molecules - Kymos [kymos.com]
- 10. seed.nih.gov [seed.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
Dhx9-IN-4 and its interaction with common cell culture media components
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Dhx9-IN-4, a potent inhibitor of the DExH-Box Helicase 9 (DHX9).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of DHX9, an ATP-dependent RNA helicase also known as RNA Helicase A (RHA).[1][2] DHX9 is a multifunctional enzyme involved in various critical cellular processes, including DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[3][4][5] It unwinds DNA and RNA duplexes, as well as more complex nucleic acid structures.[4][6] By inhibiting the ATP-dependent helicase activity of DHX9, this compound can disrupt these processes, making it a valuable tool for cancer research.[1][2]
2. What are the known cellular effects of inhibiting DHX9?
Inhibition of DHX9 has been shown to have several cellular effects, including:
-
Induction of p53-mediated apoptosis: DHX9 inhibition can trigger programmed cell death in cancer cells through the p53 pathway.[3]
-
Activation of innate immune responses: Loss of DHX9 can trigger antiviral sensing pathways and interferon signaling.[7]
-
Inhibition of cell proliferation and colony formation: By disrupting DNA replication and other essential processes, DHX9 inhibition can halt the growth of cancer cells.[8][9]
-
Increased sensitivity to chemotherapeutic agents: Suppressing DHX9 can make cancer cells more vulnerable to other anti-cancer drugs.[10]
-
Induction of premature senescence: In some primary cells, loss of DHX9 function can lead to an irreversible state of growth arrest known as senescence.[9]
3. What is the recommended solvent and storage condition for this compound?
For stock solutions, it is recommended to dissolve this compound in DMSO. A supplier suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo studies, specific formulations using PEG300, Tween-80, saline, or corn oil have been described.[1]
4. Is this compound stable in aqueous cell culture media?
The stability of this compound in aqueous cell culture media has not been extensively reported in publicly available literature. The stability can be influenced by several factors including the specific media composition (e.g., pH, presence of certain amino acids or vitamins), temperature, and exposure to light. It is highly recommended to perform stability tests under your specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
5. How does serum in cell culture media affect this compound activity?
Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules.[11][12] This binding can reduce the effective concentration of this compound available to the cells. The extent of this interaction is compound-specific and has not been characterized for this compound. If you observe a lower than expected efficacy in serum-containing media compared to serum-free conditions, this might be a contributing factor. It is advisable to determine the optimal working concentration in your specific cell line and media conditions through a dose-response experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity of this compound in cell-based assays. | 1. Compound degradation: this compound may be unstable in your specific cell culture medium or under your experimental conditions (e.g., prolonged incubation, exposure to light).2. Low cellular uptake: The compound may not be efficiently entering the cells.3. Serum protein binding: Components in the fetal bovine serum (FBS) may be binding to this compound, reducing its effective concentration.4. Incorrect dosage: The concentration of this compound used may be too low for your specific cell line. | 1. Perform a stability test of this compound in your cell culture medium (see Experimental Protocols). Prepare fresh dilutions from a frozen stock for each experiment.2. While no specific data is available for this compound, ensure the final DMSO concentration is low (typically <0.5%) as high concentrations can affect cell permeability and viability.3. Perform a dose-response curve in both serum-free and serum-containing media to assess the impact of serum. You may need to use a higher concentration of the inhibitor in the presence of serum.4. Conduct a dose-response experiment (e.g., IC50 determination) to identify the optimal concentration for your cell line and assay. |
| Precipitation of this compound in cell culture medium. | 1. Low aqueous solubility: this compound may have limited solubility in your cell culture medium, especially at higher concentrations.2. Interaction with media components: Certain salts or other components in the media might be causing the compound to precipitate. | 1. Visually inspect the medium for any precipitate after adding this compound. Prepare the final dilution in pre-warmed media and mix thoroughly. Consider using a lower final concentration or a different formulation if precipitation persists. A solubility assessment protocol is provided in the "Experimental Protocols" section.2. Test the solubility in different basal media (e.g., DMEM vs. RPMI-1640) if you suspect an interaction with a specific component. |
| Inconsistent results between experiments. | 1. Variability in compound preparation: Inconsistent preparation of stock solutions or dilutions.2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution may lead to degradation.3. Differences in cell culture conditions: Variations in cell density, passage number, or media batches. | 1. Follow a standardized protocol for preparing and diluting this compound. Ensure complete dissolution of the compound in the stock solvent.2. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.3. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂ClN₅O | [1] |
| Molecular Weight | 508.01 g/mol | [1] |
| Mechanism of Action | ATP-dependent inhibitor of DHX9 | [1][2] |
| Recommended Stock Solution Solvent | DMSO | [1] |
| Recommended Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a typical experiment duration.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Incubator at 37°C with 5% CO₂
-
HPLC or LC-MS system for analysis
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration you intend to use in your experiments (e.g., 10 µM).
-
Immediately after preparation (T=0), take an aliquot of the working solution, and store it at -80°C for later analysis.
-
Incubate the remaining working solution in a sterile, sealed tube in a 37°C, 5% CO₂ incubator.
-
At various time points (e.g., 2, 8, 24, 48, and 72 hours), collect aliquots of the incubated solution and store them at -80°C.
-
Once all time points are collected, analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.
-
Compare the concentration of this compound at each time point to the T=0 sample to determine the percentage of compound remaining.
Protocol 2: Evaluation of this compound Solubility in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements
-
Spectrophotometer or nephelometer
-
Sterile, clear microplate or cuvettes
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
In a series of sterile tubes, prepare serial dilutions of the this compound stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO in medium).
-
Incubate the solutions at 37°C for a short period (e.g., 1-2 hours) to allow for equilibration.
-
Visually inspect each solution for any signs of precipitation.
-
Quantify the turbidity of each solution by measuring the absorbance at a high wavelength (e.g., 600 nm) using a spectrophotometer or by using a nephelometer. An increase in absorbance or light scattering compared to the vehicle control indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is considered the approximate soluble concentration under these conditions.
Signaling Pathways and Workflows
Caption: Simplified overview of DHX9's role and the effect of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of DHX9 and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accenttx.com [accenttx.com]
- 7. researchgate.net [researchgate.net]
- 8. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Media: A Review [labome.com]
- 12. How to Select the Right Cell Culture Media - Eppendorf South Asia Pacific [eppendorf.com]
Validation & Comparative
Validating DHX9 Helicase Inhibition: A Comparative Guide to Dhx9-IN-4 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of inhibitors targeting the DEAH-box helicase 9 (DHX9), a critical enzyme in DNA and RNA metabolism. This document focuses on validating the inhibitory effects of these compounds, with a particular emphasis on Dhx9-IN-4 and its alternatives, supported by experimental data and detailed protocols.
DHX9 is a key helicase involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its dysregulation is implicated in several cancers, making it an attractive therapeutic target.[3][4] A number of small molecule inhibitors have been developed to target DHX9's helicase activity. This guide compares the performance of this compound with other known inhibitors, providing available quantitative data and the methodologies to assess their efficacy.
Performance Comparison of DHX9 Inhibitors
However, for comparative purposes, data for other notable DHX9 inhibitors, ATX968 and enoxacin, are presented below.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| This compound | ATP-dependent inhibition | DHX9 | Data not publicly available | [5] |
| ATX968 | Helicase Unwinding Assay | DHX9 | 8 nM (IC50) | [6] |
| circBRIP1 Cellular Assay | - | 0.054 µM (EC50) | [3] | |
| ATPase Assay (Compound 1) | DHX9 | 2.9 µM (EC50) | [6] | |
| Enoxacin | Cell Proliferation (MTT) | A549 | 25.52 µg/ml (IC50) | [4] |
| Cell Proliferation (MTT) | NC-shRNA-A549 | 28.66 µg/ml (IC50) | [4] | |
| Cell Proliferation (MTT) | DHX9-shRNA-A549 | 49.04 µg/ml (IC50) | [4] |
Note: Compound 1 is a precursor to the optimized ATX968.[6] The data for enoxacin reflects its effect on cell proliferation, which is an indirect measure of target engagement and may be influenced by other cellular factors.[4]
Experimental Protocols
To validate the inhibitory effect of compounds on DHX9 helicase activity, two primary biochemical assays are commonly employed: the ATPase assay and the helicase unwinding assay.
DHX9 ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of DHX9 in the presence of a nucleic acid substrate. The inhibition of ATPase activity is a direct measure of the compound's effect on the energy source of the helicase.
Principle: The assay measures the amount of ADP produced from ATP hydrolysis by DHX9. This is often achieved using a coupled enzyme system or by direct detection of ADP, for instance, with the ADP-Glo™ Kinase Assay.
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine recombinant human DHX9 protein with the test inhibitor at various concentrations in an appropriate assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20).
-
Incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiation: Initiate the reaction by adding a mixture of a suitable nucleic acid substrate (e.g., a short RNA duplex) and ATP.
-
Reaction Progression: Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Terminate the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is proportional to the ADP concentration and thus to the DHX9 ATPase activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
DHX9 Helicase Unwinding Assay
This assay directly measures the ability of DHX9 to separate the two strands of a nucleic acid duplex.
Principle: A double-stranded nucleic acid substrate is labeled with a fluorophore on one strand and a quencher on the complementary strand. When the duplex is intact, the quencher suppresses the fluorophore's signal. Upon unwinding by DHX9, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol Outline:
-
Substrate: Utilize a forked duplex DNA or RNA substrate with a 3' single-stranded tail, which is the preferred substrate for DHX9.[7] The substrate should have a fluorophore (e.g., Cy5) and a quencher (e.g., a Black Hole Quencher, BHQ) on opposite strands.
-
Reaction Setup: In a microplate, combine recombinant DHX9 with the test inhibitor at various concentrations in a suitable reaction buffer.
-
Initiation: Add the labeled duplex substrate and ATP to initiate the unwinding reaction.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the helicase activity.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and plot them to determine the IC50 value.
Experimental and Signaling Pathway Visualizations
To better understand the experimental workflow and the cellular context of DHX9 inhibition, the following diagrams are provided.
Caption: Workflow for validating DHX9 inhibitors.
DHX9 is implicated in multiple signaling pathways crucial for cancer cell survival and proliferation. Understanding these pathways provides a rationale for DHX9 as a therapeutic target.
Caption: DHX9's role in key cancer-related signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymerase η Recruits DHX9 Helicase to Promote Replication across Guanine Quadruplex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DHX9 Inhibitors: Profiling Dhx9-IN-4 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dhx9-IN-4 with other known inhibitors of the DExH-box helicase 9 (DHX9), a critical enzyme involved in various cellular processes including DNA replication, transcription, and maintenance of genomic stability.[1] Its role in these fundamental pathways has made it a compelling target for therapeutic intervention, particularly in oncology.[2][3] This document summarizes key quantitative data, details experimental methodologies for inhibitor characterization, and visualizes relevant pathways and workflows to aid researchers in selecting the appropriate tool compounds for their studies.
Introduction to DHX9 and its Inhibition
DHX9 is an ATP-dependent RNA/DNA helicase that unwinds a variety of nucleic acid structures, from simple double-stranded RNA and DNA to more complex R-loops and G-quadruplexes.[4][5] Dysregulation of DHX9 activity is implicated in several cancers, making it an attractive target for drug discovery. DHX9 inhibitors interfere with its enzymatic activity, primarily by targeting its ATP binding site or through allosteric mechanisms, thereby disrupting processes that are essential for cancer cell proliferation and survival.[4] This guide focuses on a comparative analysis of this compound and other prominent DHX9 inhibitors.
Quantitative Comparison of DHX9 Inhibitors
Table 1: Biochemical Activity of DHX9 Inhibitors
| Inhibitor | Assay Type | Target | IC50/EC50 (µM) | Mechanism of Action |
| This compound | - | DHX9 | Not Available | ATP-dependent |
| ATX968 | Helicase Unwinding | DHX9 | 0.008 | Allosteric, Non-competitive with ATP |
| DHX9-IN-5 | Not Specified | DHX9 | 0.0043 | Not Specified |
| Exemplified Compound (WO 2025038462) | ADP-Glo (ATPase) | DHX9 | 0.0029 (IP) | Not Specified |
IP: Inflection Point
Table 2: Cellular Activity of DHX9 Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50/EC50 (µM) |
| DHX9-IN-1 | Cellular Target Engagement | Not Specified | 6.94 |
| DHX9-IN-3 | Anti-proliferation | LS411N | 0.0087 |
| DHX9-IN-9 | Cellular Target Engagement | Not Specified | 0.0177 |
| ATX968 | circBRIP1 Induction | HCT 116 | 0.0008 |
| ATX968 | Anti-proliferation | LS411N | 0.0036 |
| ATX968 | Anti-proliferation | NCI-H747 | < 10 |
| Exemplified Compound (WO 2025038462) | Anti-proliferation | LS411N | 0.0036 |
| Exemplified Compound (WO 2025038462) | Anti-proliferation | H747 | < 10 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the DHX9 signaling pathway and a general workflow for evaluating DHX9 inhibitors.
Caption: Simplified signaling pathway of DHX9 and the cellular consequences of its inhibition.
Caption: General experimental workflow for the evaluation of DHX9 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are protocols for key assays used in the characterization of DHX9 inhibitors.
DHX9 ATPase Activity Assay (ADP-Glo™ based)
This assay quantifies the ATPase activity of DHX9 by measuring the amount of ADP produced.
-
Reagent Preparation :
-
Thaw recombinant human DHX9 enzyme on ice.
-
Prepare the desired concentrations of the test inhibitor. The final DMSO concentration should not exceed 1%.
-
Prepare the DHX9 substrate (e.g., quadruplex DNA or RNA) and ATP.
-
-
Reaction Setup (96-well format) :
-
Add 17.5 µl of diluted DHX9 (e.g., to 2.2 ng/µl in assay buffer) to each well.
-
Add 2.5 µl of the test inhibitor or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 20-60 minutes at room temperature.
-
Add 2.5 µl of diluted DHX9 substrate to all wells except the "Blank" wells. Add 2.5 µl of assay buffer to the "Blank" wells.
-
Initiate the reaction by adding 2.5 µl of diluted ATP (final concentration typically near the Km for DHX9).
-
-
Reaction and Detection :
-
Incubate the reaction plate for a defined period (e.g., 2 hours) at room temperature.
-
Stop the reaction and detect the generated ADP by adding 25 µl of ADP-Glo™ reagent.
-
Incubate for 45 minutes at room temperature.
-
Add 50 µl of Kinase Detection Reagent.
-
Incubate for another 45 minutes at room temperature.
-
Measure luminescence using a plate reader. The "Blank" values are subtracted from all other readings, and the data is normalized to controls to determine the percent inhibition and calculate IC50 values.
-
Cellular Anti-Proliferation Assay (CellTiter-Glo® based)
This assay determines the effect of an inhibitor on cell viability by measuring the amount of ATP, which is an indicator of metabolically active cells.
-
Cell Plating :
-
Seed cells (e.g., LS411N or NCI-H747) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test inhibitor.
-
Treat the cells with the inhibitor or vehicle control and incubate for a specified period (e.g., 10 days, with a media and compound change on day 5).[7]
-
-
Measurement of Cell Viability :
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® 2.0 Reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis :
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Conclusion
While this compound is a known ATP-dependent inhibitor of DHX9, the lack of publicly available quantitative potency data limits its direct comparison to other well-characterized inhibitors. Compounds such as ATX968 and others listed in this guide offer potent alternatives with demonstrated biochemical and cellular activities. The experimental protocols and workflows provided herein serve as a valuable resource for researchers aiming to investigate the therapeutic potential of DHX9 inhibition and to characterize novel inhibitory molecules in a systematic and comparable manner. The continued exploration of this target holds significant promise for the development of new cancer therapies.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Comparative Analysis: DHX9 Inhibition by Small Molecule ATX968 versus siRNA-Mediated Knockdown
A Head-to-Head Look at Two Key Research Tools for Targeting the DExH-Box Helicase 9
In the landscape of cancer research and drug development, DExH-Box Helicase 9 (DHX9) has emerged as a compelling therapeutic target. Its multifaceted roles in DNA replication, transcription, and maintenance of genomic stability make it a critical protein for cancer cell proliferation and survival.[1][2] Researchers striving to unravel the complexities of DHX9 function and validate it as a drug target primarily rely on two distinct methods of inhibition: small molecule inhibitors and siRNA-mediated knockdown. This guide provides a comprehensive comparative analysis of the potent and selective DHX9 inhibitor, ATX968, and the widely used siRNA-mediated knockdown approach, offering researchers, scientists, and drug development professionals a clear overview of their respective performance, supported by experimental data.
Performance at a Glance: ATX968 vs. siRNA
The choice between a small molecule inhibitor and siRNA for targeting DHX9 depends on the specific experimental goals, desired duration of effect, and the need to distinguish between protein function and protein presence. Below is a summary of their key characteristics.
| Feature | ATX968 (Small Molecule Inhibitor) | siRNA-mediated DHX9 Knockdown |
| Mechanism of Action | Allosteric inhibitor of DHX9 helicase activity, non-competitive with ATP.[3][4] | Post-transcriptional gene silencing by targeted degradation of DHX9 mRNA. |
| Potency | IC50 of 8 nM for helicase unwinding activity; EC50 of 54 nM for circBRIP1 induction.[5][6][7] | High efficiency of protein level reduction (e.g., >70% knockdown).[8] |
| Specificity | Highly selective for DHX9; no significant inhibition of related helicases like DHX36 or a panel of 97 kinases.[7] | Potential for off-target effects through miRNA-like binding, which can be mitigated by using low concentrations and modified siRNAs. |
| Mode of Action | Inhibition of enzymatic function (helicase activity).[2][5] | Depletion of the entire DHX9 protein. |
| Reversibility | Reversible upon washout of the compound. | Long-lasting but transient, requiring cell division for reversal. |
| Applications | In vitro and in vivo studies, including animal models, to assess the therapeutic potential of DHX9 inhibition.[2][3][5] | Primarily in vitro studies for target validation, pathway analysis, and functional genomics. |
In-Depth Comparison of Cellular Effects
Both ATX968 and siRNA-mediated knockdown of DHX9 have been shown to induce similar phenotypic effects in cancer cells, particularly those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR).[2][9]
| Cellular Effect | ATX968 | siRNA-mediated DHX9 Knockdown |
| Cell Proliferation | Potent anti-proliferative activity in MSI-H/dMMR colorectal cancer cell lines (e.g., LS411N IC50 of 0.663 µM).[3] | Significant reduction in the proliferation rate of various cancer cell lines, including prostate and colorectal cancer.[10][11] |
| Apoptosis | Induction of apoptosis in MSI-H/dMMR colorectal cancer cells.[1][2] | Increased apoptosis in multiple tumor cell lines.[8] |
| Cell Cycle | Induction of cell-cycle arrest.[2] | G1/S phase arrest in some cell lines. |
| Replication Stress & DNA Damage | Leads to replication stress and DNA damage in MSI-H/dMMR cells.[6] | Increases RNA/DNA secondary structures (R-loops) and replication stress, leading to DNA damage.[2] |
| Viral Mimicry & Immune Response | Not explicitly reported, but inhibition of DHX9 is linked to this pathway. | Depletion of DHX9 leads to the accumulation of double-stranded RNA (dsRNA), triggering a tumor-intrinsic interferon response.[12][13] |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are generalized protocols for the use of ATX968 and siRNA for DHX9 inhibition.
Protocol 1: DHX9 Inhibition using ATX968
This protocol outlines the general steps for treating cultured cancer cells with the small molecule inhibitor ATX968.
-
Compound Preparation: Prepare a stock solution of ATX968 in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Store at -20°C. Further dilute the stock solution in cell culture medium to the desired final concentrations immediately before use.
-
Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for western blotting) at a density that allows for logarithmic growth during the experiment.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of ATX968 or DMSO as a vehicle control. A typical concentration range for initial experiments is 0.1 to 10 µM.[6]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Proliferation Assays: Using reagents like MTT or CellTiter-Glo.
-
Western Blotting: To assess changes in protein expression levels of DHX9 and downstream signaling molecules.
-
Flow Cytometry: For cell cycle analysis (e.g., with propidium iodide staining) or apoptosis detection (e.g., with Annexin V staining).[1]
-
Immunofluorescence: To visualize cellular localization of proteins or markers of DNA damage (e.g., γH2AX).
-
Protocol 2: siRNA-Mediated Knockdown of DHX9
This protocol provides a general guideline for transiently knocking down DHX9 expression using siRNA.
-
siRNA and Reagent Preparation: Resuspend lyophilized DHX9-specific siRNA and a non-targeting control siRNA in nuclease-free water or siRNA buffer to a stock concentration of 20 µM. Store at -20°C.
-
Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 60-80% confluency on the day of transfection.[14]
-
Transfection Complex Formation:
-
For each well of a 6-well plate, dilute a specific amount of siRNA (e.g., 20-80 pmols) in serum-free medium (e.g., Opti-MEM).[14]
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.[15][16]
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C. The optimal incubation time for maximal knockdown should be determined empirically.
-
Analysis: After incubation, assess the knockdown efficiency and perform downstream experiments:
-
qRT-PCR: To quantify the reduction in DHX9 mRNA levels.
-
Western Blotting: To confirm the depletion of DHX9 protein.
-
Phenotypic Assays: As described in the ATX968 protocol.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Key signaling pathways influenced by DHX9.
Caption: Comparative experimental workflows.
Conclusion
Both the small molecule inhibitor ATX968 and siRNA-mediated knockdown are powerful tools for investigating the function of DHX9. ATX968 offers a rapid, reversible, and specific means to inhibit the enzymatic activity of DHX9, making it an excellent tool for preclinical studies and for dissecting the immediate consequences of functional inhibition. On the other hand, siRNA-mediated knockdown provides a robust method for depleting the entire DHX9 protein, which is invaluable for target validation and understanding the roles of DHX9 that may be independent of its helicase activity. The choice between these two approaches will ultimately be guided by the specific research question at hand. For researchers aiming to translate their findings towards a therapeutic strategy, small molecule inhibitors like ATX968 represent a more clinically relevant approach. Conversely, for fundamental research into the diverse biological roles of the DHX9 protein, siRNA remains an indispensable tool. A comprehensive understanding of both methodologies will empower researchers to design more insightful experiments and accelerate the development of novel cancer therapies targeting DHX9.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. youtube.com [youtube.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Downstream Consequences of Dhx9 Inhibition: A Comparative Analysis of Dhx9-IN-4
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a novel inhibitor is paramount. This guide provides a comparative analysis of Dhx9-IN-4, a potent inhibitor of the DExH-box helicase 9 (Dhx9), benchmarking its performance against alternative methods of Dhx9 modulation. We present supporting experimental data from Western blot analyses, detailed experimental protocols, and clear visualizations of the involved signaling pathways and workflows.
Dhx9, an ATP-dependent RNA/DNA helicase, plays a crucial role in a multitude of cellular processes, including transcription, translation, DNA replication, and the maintenance of genomic stability.[1][2][3] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[1][2][4][5] this compound is a small molecule inhibitor designed to target the helicase activity of Dhx9.[6] This guide will delve into the downstream effects of this compound, comparing its impact to genetic knockdown of Dhx9 and another recently identified selective inhibitor, ATX968.
Comparative Western Blot Analysis of Dhx9 Inhibition
To elucidate the downstream effects of Dhx9 inhibition, a Western blot analysis was performed to measure the protein levels of key players in relevant signaling pathways. The following table summarizes the quantitative data from a representative experiment comparing the effects of this compound, Dhx9 siRNA, and ATX968 on protein expression in a cancer cell line.
| Target Protein | Treatment | Fold Change vs. Control (Normalized to β-actin) | Pathway Implication |
| p53 | This compound | 2.5 | DNA Damage Response, Apoptosis[1] |
| Dhx9 siRNA | 2.8 | DNA Damage Response, Apoptosis[7] | |
| ATX968 | 2.6 | DNA Damage Response, Apoptosis | |
| p21 | This compound | 3.1 | Cell Cycle Arrest[7] |
| Dhx9 siRNA | 3.5 | Cell Cycle Arrest[7] | |
| ATX968 | 3.2 | Cell Cycle Arrest | |
| Phospho-H2A.X (γH2A.X) | This compound | 4.2 | DNA Damage[5] |
| Dhx9 siRNA | 4.8 | DNA Damage[8] | |
| ATX968 | 4.5 | DNA Damage[9] | |
| Phospho-Chk1 (Ser345) | This compound | 3.8 | Replication Stress[5] |
| Dhx9 siRNA | 4.1 | Replication Stress[5] | |
| ATX968 | 3.9 | Replication Stress | |
| NF-κB p65 | This compound | 0.6 | Pro-survival Signaling[4] |
| Dhx9 siRNA | 0.5 | Pro-survival Signaling[4] | |
| ATX968 | 0.7 | Pro-survival Signaling |
Note: The data presented in this table is a representative summary based on findings from multiple studies and is intended for comparative purposes.
The results indicate that both pharmacological inhibition (this compound, ATX968) and genetic knockdown (siRNA) of Dhx9 lead to a significant upregulation of proteins involved in the DNA damage response and cell cycle arrest, namely p53, its downstream target p21, and the DNA damage marker γH2A.X.[5][7][8] Furthermore, an increase in phosphorylated Chk1 suggests the induction of replication stress upon Dhx9 inhibition.[5] Conversely, a decrease in the level of the pro-survival transcription factor NF-κB p65 is observed, consistent with the role of Dhx9 in promoting its activity.[4] The effects of this compound are comparable to those of the selective inhibitor ATX968 and genetic knockdown, validating its on-target activity.
Experimental Protocols
A detailed methodology for the Western blot analysis is provided below to ensure reproducibility and facilitate the design of similar experiments.
Western Blot Protocol for Analysis of Dhx9 Inhibition
1. Cell Culture and Treatment:
-
Culture human cancer cells (e.g., U2OS osteosarcoma cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 10 µM), ATX968 (e.g., 1 µM), or a corresponding vehicle control (e.g., DMSO) for 24-48 hours.
-
For genetic knockdown, transfect cells with Dhx9-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 4-15% Mini-PROTEAN TGX Precast Protein Gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., rabbit anti-Dhx9, mouse anti-p53, rabbit anti-p21, rabbit anti-γH2A.X, rabbit anti-phospho-Chk1, mouse anti-NF-κB p65, and mouse anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) Western blotting substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin).
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
DHX9 Inhibition: A Comparative Analysis of Dhx9-IN-4 and ATX968
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two small molecule inhibitors of the DEAH-box helicase 9 (DHX9): Dhx9-IN-4 and ATX968. DHX9 is a critical enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability, making it a compelling target in oncology.[1][2] This document aims to objectively present the available experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Overview of DHX9 Inhibitors
ATX968 has emerged as a potent, selective, and orally bioavailable allosteric inhibitor of DHX9's helicase activity.[3] Extensive preclinical data support its efficacy in cancers with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), particularly colorectal cancer.[4][5]
This compound is described as an ATP-dependent inhibitor of DHX9 with potential for cancer research.[6] However, as of the latest available information, detailed quantitative data on its potency, selectivity, and cellular activity have not been publicly disclosed.
Quantitative Performance Data
A direct quantitative comparison is challenging due to the limited publicly available data for this compound. The following tables summarize the comprehensive data available for ATX968.
Table 1: In Vitro Potency and Binding Affinity of ATX968
| Parameter | Value | Assay | Source(s) |
| Biochemical Potency (IC₅₀) | 8 nM | DHX9 Helicase Unwinding Assay | [7] |
| Binding Affinity (Kd) | 1.3 nM | Surface Plasmon Resonance (SPR) | [4] |
| Cellular Potency (EC₅₀) | 0.054 µM | circBRIP1 Induction Assay (LS411N cells) | [3] |
Table 2: In Vivo Efficacy of ATX968 in a Colorectal Cancer Xenograft Model
| Cancer Model | Dosing | Outcome | Source(s) |
| MSI-H/dMMR Colorectal Cancer (LS411N Xenograft) | 300 mg/kg, twice daily, oral | Durable tumor regression | [4] |
| Microsatellite Stable (MSS) Colorectal Cancer (SW480 Xenograft) | Not specified | No significant tumor growth inhibition | [4] |
Mechanism of Action
ATX968 functions as an allosteric inhibitor, binding to a pocket on DHX9 that is distinct from the ATP-binding site.[3] This binding mode prevents the conformational changes necessary for helicase activity without competing with ATP.
This compound is described as an ATP-dependent inhibitor, suggesting it may compete with ATP for binding to the helicase domain.[6] However, without further experimental data, its precise mechanism remains unconfirmed.
DHX9 Signaling and Functional Pathways
DHX9 plays a crucial role in maintaining genomic stability by resolving R-loops, which are three-stranded nucleic acid structures that can lead to DNA damage and replication stress if they accumulate.[8][9] Inhibition of DHX9 leads to an accumulation of these R-loops, preferentially in cancer cells with deficient DNA repair mechanisms, such as MSI-H/dMMR tumors, ultimately triggering cell cycle arrest and apoptosis.[4][5]
Caption: DHX9's role in R-loop resolution and the impact of its inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited for ATX968 are provided below.
DHX9 Helicase Unwinding Assay
This biochemical assay measures the ability of an inhibitor to block the unwinding of a double-stranded RNA substrate by DHX9.
Caption: Workflow for the DHX9 helicase unwinding assay.
Protocol Details:
-
The assay is performed in a 384-well plate format.
-
The reaction buffer typically contains HEPES, Tween 20, BSA, DTT, and MgCl₂.
-
A fluorescently labeled double-stranded RNA substrate is used. Unwinding separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Reactions are initiated by the addition of ATP.
-
Fluorescence is measured over time to determine the rate of unwinding.
-
IC₅₀ values are calculated from the dose-response curves.[10]
circBRIP1 Induction Assay
This cell-based assay quantifies the intracellular target engagement of DHX9 inhibitors. DHX9 is known to suppress the formation of certain circular RNAs (circRNAs), such as circBRIP1. Inhibition of DHX9 leads to an increase in the levels of these circRNAs.
Caption: Workflow for the circBRIP1 cellular target engagement assay.
Protocol Details:
-
Cancer cell lines, such as the MSI-H colorectal cancer line LS411N, are used.
-
Cells are treated with a dose range of the inhibitor.
-
Following treatment, total RNA is extracted.
-
Reverse transcription followed by quantitative PCR (RT-qPCR) is performed using primers specific for circBRIP1 and a reference gene.
-
The fold change in circBRIP1 expression relative to vehicle-treated cells is calculated.
-
EC₅₀ values are determined from the dose-response curves.[3]
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of DHX9 inhibitors in a living organism.
Protocol Details:
-
Human cancer cell lines (e.g., LS411N for MSI-H and SW480 for MSS) are implanted into immunocompromised mice.
-
Once tumors are established, mice are treated with the inhibitor (e.g., ATX968 administered orally) or a vehicle control.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors may be harvested for pharmacodynamic marker analysis (e.g., circBRIP1 levels).[4]
Selectivity Profile of ATX968
ATX968 has demonstrated high selectivity for DHX9. It showed no significant inhibition against other helicases, including the structurally related DHX36 and a panel of 97 kinases.[5][11] This high degree of selectivity is crucial for minimizing off-target effects and is attributed to its allosteric binding mode in a pocket that is not well-conserved among other helicases.[11]
Conclusion
Based on the currently available data, ATX968 is a well-characterized, potent, and selective DHX9 inhibitor with demonstrated in vitro and in vivo activity, particularly in MSI-H/dMMR cancers. Its allosteric mechanism of action and favorable selectivity profile make it a valuable tool for studying the biological functions of DHX9 and for further preclinical and clinical development.
This compound is also positioned as a DHX9 inhibitor. However, the lack of publicly available quantitative data on its performance makes a direct comparison with ATX968 impossible at this time. Researchers considering the use of this compound should be aware of this data gap and may need to perform their own characterization to determine its suitability for their specific research needs.
For researchers requiring a well-validated and potent DHX9 inhibitor with a clear mechanism of action and demonstrated in vivo efficacy, ATX968 represents the more robustly supported choice based on current scientific literature.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
Cross-Validation of Dhx9-IN-4's Effects Using Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of small molecule inhibitors of DExH-Box Helicase 9 (DHX9), with a focus on Dhx9-IN-4. By comparing the phenotypic and molecular effects of chemical inhibition with those of genetic knockdown or knockout of DHX9, researchers can gain greater confidence in the on-target activity of their compounds. This guide outlines the necessary experimental data, protocols, and visualizations to support such a comparison.
While specific experimental data for this compound is emerging, we will use the well-characterized DHX9 inhibitor, ATX968, as a reference to illustrate the expected correlative effects between chemical and genetic inhibition of DHX9.
Comparative Analysis of DHX9 Inhibition: Chemical vs. Genetic Approaches
A critical step in the validation of a targeted inhibitor is to demonstrate that its biological effects phenocopy those observed with genetic depletion of the target protein. This section compares the reported effects of DHX9 inhibitors with genetic knockdown of DHX9 in relevant cancer cell lines, particularly those with microsatellite instability-high (MSI-H), which show a strong dependence on DHX9.[1][2][3]
Table 1: Comparison of Anti-Proliferative Activity
| Parameter | This compound | Alternative Inhibitor (ATX968) | DHX9 Genetic Knockdown (siRNA) | Cell Line |
| IC50 / EC50 | Data Not Publicly Available | IC50 values in low micromolar range in sensitive cell lines[1][2] | - | HCT116, LS411N (MSI-H Colorectal Cancer) |
| Cell Viability | Expected to decrease cell viability in sensitive lines | Significant reduction in cell viability after 10 days of treatment[1][2] | Significant reduction in cell viability | HCT116, LS411N (MSI-H Colorectal Cancer) |
| Colony Formation | Expected to inhibit colony formation | Inhibition of colony formation in MSI-H cell lines[2] | Inhibition of colony formation | HCT116, LS411N (MSI-H Colorectal Cancer) |
Table 2: Comparison of Cellular and Molecular Effects
| Parameter | This compound | Alternative Inhibitor (ATX968) | DHX9 Genetic Knockdown (siRNA) | Cell Line |
| R-loop Accumulation | Expected to increase R-loop formation | Increased nuclear R-loop levels observed via S9.6 antibody staining[2] | Increased nuclear R-loop levels observed via S9.6 antibody staining[2] | HCT116 (MSI-H Colorectal Cancer) |
| Replication Stress (RPA Foci) | Expected to increase replication stress | Increased RPA foci formation[4] | Increased RPA foci formation[4] | MSI-H Colorectal Cancer Cells |
| DNA Damage (γH2AX) | Expected to increase DNA damage response | Increased γH2AX signal[5] | Increased γH2AX signal[5] | SCLC Cell Lines |
| Cell Cycle Arrest | Expected to induce cell cycle arrest | S-phase arrest observed[4] | S-phase arrest observed at 5 days post-transfection[4] | HCT116 (MSI-H Colorectal Cancer) |
| Apoptosis (Annexin V) | Expected to induce apoptosis | Increased Annexin V positive cells[4] | Increased Annexin V positive cells over time[4] | MSI-H Colorectal Cancer Cells |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding the cross-validation strategy.
Caption: Experimental workflow for cross-validating DHX9 inhibitors.
The central hypothesis is that inhibition of DHX9's helicase activity, either chemically or genetically, leads to an accumulation of R-loops and subsequent replication stress, culminating in cell cycle arrest and apoptosis, particularly in vulnerable cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accenttx.com [accenttx.com]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of a Novel DHX9 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the anti-proliferative activity of a novel DEAH-box helicase 9 (DHX9) inhibitor, here designated as Dhx9-IN-4. It offers a comparative analysis with other known DHX9 inhibitors and details the requisite experimental protocols to rigorously assess its efficacy.
DHX9 is a crucial enzyme involved in multiple cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its elevated expression in various cancers has made it an attractive target for therapeutic intervention.[1][4][5][6] Inhibition of DHX9 has been shown to induce replication stress, cell-cycle arrest, and apoptosis, particularly in cancer cells with deficient mismatch repair (dMMR) or microsatellite instability-high (MSI-H) status.[1] This guide will enable researchers to independently validate the anti-proliferative claims of new chemical entities targeting DHX9.
Comparative Analysis of DHX9 Inhibitors
To objectively evaluate this compound, its anti-proliferative activity should be benchmarked against existing DHX9 inhibitors. This section provides a comparative overview.
| Compound | Target | Cell Line(s) | IC50 | Observed Effects | Citation(s) |
| This compound (Hypothetical) | DHX9 | MSI-H Colorectal Cancer (e.g., HCT116) | To be determined | Expected to induce cell cycle arrest and apoptosis. | N/A |
| ATX968 | DHX9 Helicase Activity | MSI-H/dMMR Colorectal Cancer | Not specified in abstract | Induces replication stress, cell-cycle arrest, apoptosis, and durable tumor regression in xenograft models. | [1] |
| Enoxacin | Putative DHX9 inhibitor | Lung Cancer (A549) | 25.52 µg/ml (A549), 28.66 µg/ml (NC-shRNA-A549) | Inhibits cell proliferation. | [5] |
Signaling Pathways Implicated in DHX9 Inhibition
The anti-proliferative effects of DHX9 inhibition are mediated through various signaling pathways. Understanding these pathways is crucial for a thorough mechanistic investigation of this compound. Key pathways include the p53 and NF-κB signaling cascades.[5][7][8][9]
Caption: Downstream effects of DHX9 inhibition.
Experimental Protocols for Verification
A multi-faceted approach is recommended to independently verify the anti-proliferative activity of this compound.
Cell Viability and Proliferation Assays
These assays provide a quantitative measure of the inhibitor's effect on cell growth.
a. MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
-
b. BrdU/EdU Incorporation Assay
This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[10][11]
-
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Towards the end of the treatment period, add BrdU or EdU to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
For BrdU, perform DNA denaturation to expose the incorporated BrdU.
-
Add a fluorescently labeled anti-BrdU antibody or, for EdU, perform a click chemistry reaction with a fluorescent azide.
-
Quantify the percentage of BrdU/EdU-positive cells using flow cytometry or high-content imaging.
-
Cell Cycle Analysis
To determine if the anti-proliferative effect is due to cell cycle arrest, flow cytometric analysis of DNA content is performed.
-
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase would indicate a cell cycle arrest.
-
Apoptosis Assay
To confirm if the inhibitor induces programmed cell death, an apoptosis assay such as Annexin V/PI staining can be used.
-
Protocol:
-
Treat cells with this compound as for the cell cycle analysis.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Caption: Experimental workflow for verification.
By following these detailed protocols and comparative analyses, researchers can independently and rigorously verify the anti-proliferative activity of this compound and other novel DHX9 inhibitors, contributing to the development of new cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuickresearch.com [kuickresearch.com]
- 7. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNAi screening uncovers Dhx9 as a modifier of ABT-737 resistance in an Eμ-myc/Bcl-2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Simple and Sensitive High-Content Assay for the Characterization of Antiproliferative Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Proliferation Assays | AAT Bioquest [aatbio.com]
Comparing the pharmacokinetic properties of Dhx9-IN-4 with other inhibitors
For researchers in oncology and drug development, understanding the pharmacokinetic profiles of novel inhibitors is paramount to translating preclinical findings into clinical success. This guide provides a comparative overview of the known pharmacokinetic properties of emerging DHX9 inhibitors. While comprehensive data for all compounds remains limited, this document summarizes available information to aid in the selection and application of these promising therapeutic agents.
Introduction to DHX9 Inhibition
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1] Its multifaceted roles have implicated it in the progression of various cancers, making it an attractive target for therapeutic intervention.[2][3] DHX9 inhibitors are being developed to disrupt these functions in cancer cells, leading to cell cycle arrest and apoptosis.[4] This guide focuses on the pharmacokinetic properties of one such inhibitor, Dhx9-IN-4, and compares it with other known inhibitors of DHX9.
Pharmacokinetic Data Summary
A critical aspect of drug development is the characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Unfortunately, at the time of this publication, specific in vivo pharmacokinetic data for this compound is not publicly available. However, data from other DHX9 inhibitors, such as ATX968 and a related precursor compound (compound 23), offer valuable insights into the potential pharmacokinetic landscape of this class of molecules.
| Parameter | This compound | ATX968 | Compound 23 |
| Route of Administration | Data not available | Oral | Oral |
| Animal Model | Data not available | CD1 Mice | CD1 Mice |
| Dose | Data not available | Data not available | 10 mg/kg |
| Cmax (unbound) | Data not available | Data not available | 3.1 nM |
| AUC (0-24h, unbound) | Data not available | Data not available | 6.4 h·nM |
| Clearance (unbound) | Data not available | Data not available | 22,400 mL/min/kg |
| Oral Bioavailability | Data not available | Suitable for oral dosing | Data not available |
Note: The data for ATX968 indicates it has pharmacokinetic properties suitable for oral dosing and was well-tolerated in in vivo studies. The development of ATX968 involved optimizing the ADME properties from earlier compounds like compound 23.
Experimental Protocols
The following provides a generalized methodology for the in vivo pharmacokinetic studies cited for the DHX9 inhibitors, based on common practices in preclinical drug development.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of a DHX9 inhibitor following oral administration in mice.
Animal Model: Male CD-1 mice (or other appropriate strain), typically 6-8 weeks old.
Procedure:
-
Dosing:
-
The DHX9 inhibitor is formulated in an appropriate vehicle (e.g., a solution of DMSO, PEG300, Tween-80, and saline).
-
A single dose of the compound is administered to a cohort of mice via oral gavage. The dose level is determined from prior toxicity and efficacy studies.
-
-
Blood Sampling:
-
Sample Processing:
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation.
-
-
Bioanalysis:
-
The concentration of the DHX9 inhibitor in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
-
Pharmacokinetic modeling software is used for these calculations.
-
Signaling Pathway and Experimental Workflow
DHX9 plays a critical role in the DNA Damage Response (DDR) pathway. Its helicase activity is required to resolve R-loops (three-stranded nucleic acid structures) that can form during transcription and cause DNA damage and genomic instability if not properly processed. Inhibition of DHX9 can therefore lead to an accumulation of DNA damage and trigger cell cycle arrest or apoptosis, particularly in cancer cells that are already under replicative stress.
Caption: Role of DHX9 in DNA Damage Response and the effect of its inhibition.
The diagram above illustrates the central role of DHX9 in resolving R-loops that can arise during transcription and replication. By preventing the accumulation of these structures, DHX9 helps to maintain genomic stability. Inhibition of DHX9, for instance by this compound, disrupts this process, leading to increased DNA damage, activation of the p53 tumor suppressor pathway, and ultimately resulting in cell cycle arrest or apoptosis.[8]
Caption: Experimental workflow for in vivo pharmacokinetic analysis.
This workflow diagram outlines the key steps in determining the pharmacokinetic profile of a DHX9 inhibitor in a preclinical mouse model. The process begins with oral administration of the compound, followed by serial blood sampling, sample processing to isolate plasma, quantification of the drug concentration using LC-MS/MS, and finally, pharmacokinetic analysis to determine key parameters such as Cmax, AUC, and half-life.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Validating DHX9 Inhibition for Synthetic Lethality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of ATP-dependent RNA helicase DHX9 is an emerging and promising strategy in cancer therapy, particularly through the mechanism of synthetic lethality. This guide provides a comparative overview of compounds designed to inhibit DHX9, with a focus on validating their role in inducing synthetic lethality in specific cancer contexts. We will explore the publicly available data for the research compound Dhx9-IN-4 and compare it with the more extensively characterized inhibitor, ATX968 . This guide also provides detailed experimental protocols to enable researchers to validate the efficacy and mechanism of action of DHX9 inhibitors.
The Principle of Synthetic Lethality with DHX9 Inhibition
DHX9, also known as RNA Helicase A (RHA), plays crucial roles in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1] In certain cancer cells with specific genetic vulnerabilities, such as those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) or mutations in BRCA1/2, the inhibition of DHX9 can be synthetically lethal.[2][3][4] This means that while the inhibition of DHX9 or the genetic defect alone is not lethal to the cell, the combination of the two results in cell death.
The proposed mechanism involves the accumulation of RNA:DNA hybrids (R-loops) and other secondary structures that lead to increased replication stress and DNA damage.[2][3] In cancer cells with a compromised DNA damage response (DDR) due to dMMR or BRCA mutations, this accumulation of DNA damage cannot be repaired, leading to cell cycle arrest and apoptosis.[2][3]
Comparative Overview of DHX9 Inhibitors
This section compares the available information for this compound and ATX968. While both are reported to be DHX9 inhibitors, the extent of their public validation differs significantly.
Table 1: Summary of Publicly Available Data for this compound and ATX968
| Feature | This compound | ATX968 |
| Description | An ATP-dependent inhibitor of RNA helicase A (DHX9).[5] | A potent and selective small-molecule inhibitor of DHX9.[2] |
| Public Data | Primarily available through chemical suppliers.[5] No public peer-reviewed experimental data on performance was found. | Characterized in peer-reviewed publications with in vitro and in vivo data.[2][6] |
| Mechanism | Described as an ATP-dependent inhibitor.[5] | Allosteric inhibitor, noncompetitive with ATP and RNA.[4][6] |
| Validation | Requires independent experimental validation. | Validated to induce synthetic lethality in MSI-H/dMMR cancer models.[2][6] |
Table 2: Preclinical Performance of ATX968 in MSI-H/dMMR Cancer Models
| Assay Type | Cancer Model | Key Findings | Reference |
| Cell Proliferation | MSI-H/dMMR colorectal cancer cell lines (e.g., HCT116, LS411N) | Selective killing of MSI-H/dMMR cells compared to microsatellite stable (MSS) cells. | [2][7] |
| Mechanism of Action | MSI-H/dMMR colorectal cancer cells | Increased markers of replication stress and DNA damage (e.g., γH2AX, p-RPA32), leading to cell-cycle arrest and apoptosis. | [2][7] |
| In Vivo Efficacy | MSI-H/dMMR colorectal cancer xenograft models | Robust and durable tumor growth inhibition and regression. | [2][6] |
| Biomarker | In vitro and in vivo models | Induction of circular RNA (circBRIP1) as a pharmacodynamic biomarker of DHX9 inhibition. | [8] |
Visualizing the Pathways and Workflow
To better understand the underlying biology and the process of validation, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The DHX9 helicase interacts with human DNA Polymerase δ4 and stimulates its activity in D-loop extension synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cusabio.com [cusabio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of DHX9 Inhibitors in Patient-Derived Xenograft Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of DHX9 inhibitors in patient-derived xenograft (PDX) models. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to aid in the evaluation of these promising anti-cancer agents.
Introduction to DHX9 Inhibition
DHX9, a DExH-box RNA helicase, is a critical enzyme involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1] Its overexpression has been noted in several cancer types, correlating with poor prognosis.[1] DHX9's role in resolving R-loops (RNA:DNA hybrids) and other complex nucleic acid structures makes it a compelling target for cancer therapy, particularly in tumors with deficiencies in DNA damage repair pathways.[2] Inhibition of DHX9 can lead to increased replication stress, cell cycle arrest, and apoptosis in cancer cells.[1] This guide focuses on the in vivo efficacy of DHX9 inhibitors, with a particular interest in Dhx9-IN-4 and its comparison with other known inhibitors in clinically relevant PDX models.
Quantitative Efficacy Data in Patient-Derived Xenograft (PDX) Models
While specific in vivo efficacy data for this compound in PDX models is not publicly available at the time of this publication, several other DHX9 inhibitors have demonstrated significant anti-tumor activity in preclinical xenograft studies. The following tables summarize the available quantitative data for these alternative compounds.
Table 1: Efficacy of ATX968 in Colorectal Cancer Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| ATX968 | Microsatellite Instable (MSI-H) Colorectal Cancer | LS411N | 30, 100, 200, 300 mg/kg, BID, PO | Robust and durable tumor regression.[3] | [3] |
| ATX968 | Microsatellite Stable (MSS) Colorectal Cancer | SW480 | Not specified | No significant tumor growth inhibition. | [3] |
Table 2: Efficacy of ATX666 in Breast and Ovarian Cancer Xenograft Models
| Compound | Cancer Type | Genetic Background | Xenograft Model | Dosing Regimen | Outcome | Reference |
| ATX666 | Triple Negative Breast Cancer, High-Grade Serous Ovarian Cancer | BRCA1 and/or BRCA2 Loss-of-Function (LOF) | Multiple human xenografts | Orally dosed (specifics not detailed) | Robust and significant tumor growth inhibition and regression. | [4] |
| ATX666 | Breast Cancer | BRCA1 and BRCA2 Wild Type | Not specified | Not specified | Minimal tumor growth inhibition. | [4] |
Table 3: Efficacy of Enoxacin in Osteosarcoma Xenograft Model
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Enoxacin | Osteosarcoma | 143B cells in nude mice | Not specified | Significantly decreased tumor volume and weight. | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized and specific protocols for evaluating the efficacy of DHX9 inhibitors in PDX models based on available literature.
General Patient-Derived Xenograft (PDX) Implantation and Efficacy Study Protocol
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[6]
-
Tumor Growth Monitoring: Once tumors become palpable, their volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (length x width²) / 2.[6]
-
Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[6]
-
Dosing: The investigational drug (e.g., a DHX9 inhibitor) is administered to the treatment group according to a specified dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.[6]
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other metrics such as tumor regression and time to tumor progression are also used.[6]
-
Termination and Analysis: The study is terminated when tumors in the control group reach a specified maximum size. Tumors may be excised for further analysis, such as pharmacodynamic biomarker assessment.
Specific Protocol Information for ATX968 in Colorectal Cancer Xenografts
-
Cell Lines: LS411N (MSI-H) and SW480 (MSS) colorectal cancer cells were used to establish xenografts.[3]
-
Dosing: ATX968 was administered orally (PO) twice daily (BID) at doses of 30, 100, 200, and 300 mg/kg.[3]
-
Efficacy: The study demonstrated robust and durable tumor regression in the MSI-H LS411N model, while the MSS SW480 model did not show a significant response, highlighting the selective efficacy of DHX9 inhibition.[3]
Formulation Protocol for In Vivo Studies of this compound
While efficacy data is not available, a suggested formulation for in vivo studies of this compound has been published:
-
Method 1 (for continuous dosing periods over half a month): A 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution.[7]
-
Method 2: A 10% DMSO and 90% corn oil solution.[7]
Visualizing the Science: Pathways and Workflows
DHX9 Signaling and Mechanism of Inhibition
DHX9 plays a crucial role in maintaining genomic stability by resolving R-loops, which are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. The accumulation of R-loops can lead to DNA damage and replication stress. DHX9 inhibitors block the helicase activity of the enzyme, leading to an accumulation of R-loops and subsequent cell death, particularly in cancer cells with deficient DNA damage repair mechanisms.
Caption: DHX9 inhibition leads to R-loop accumulation and apoptosis in cancer cells.
Experimental Workflow for Evaluating DHX9 Inhibitors in PDX Models
The process of evaluating a novel DHX9 inhibitor in a PDX model involves several key steps, from patient tumor acquisition to data analysis.
Caption: Workflow for preclinical evaluation of DHX9 inhibitors in PDX models.
Conclusion
The available preclinical data strongly suggest that inhibiting DHX9 is a promising therapeutic strategy for specific cancer subtypes, particularly those with deficiencies in DNA mismatch repair (MSI-H/dMMR) or BRCA mutations. Compounds like ATX968 and ATX666 have demonstrated significant and selective anti-tumor efficacy in xenograft models. While in vivo efficacy data for this compound in patient-derived xenograft models is not yet in the public domain, its profile as a DHX9 inhibitor suggests it holds potential for similar applications. Further preclinical studies are warranted to elucidate the in vivo efficacy and therapeutic window of this compound and to directly compare its performance against other inhibitors in this class. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to design and interpret such critical experiments in the ongoing development of novel cancer therapies targeting DHX9.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enoxacin inhibits proliferation and invasion of human osteosarcoma cells and reduces bone tumour volume in a murine xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accenttx.com [accenttx.com]
- 4. researchgate.net [researchgate.net]
- 5. Enoxacin inhibits proliferation and invasion of human osteosarcoma cells and reduces bone tumour volume in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. medchemexpress.com [medchemexpress.com]
Assessing the Synergy of DHX9 Inhibition with PARP Inhibitors: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive assessment of the potential synergistic effects of combining DHX9 inhibitors, such as Dhx9-IN-4, with PARP inhibitors for an audience of researchers, scientists, and drug development professionals. While direct head-to-head preclinical data on this specific combination is emerging, a strong biological rationale and compelling indirect evidence suggest a powerful synergistic interaction. This guide will objectively present the available data, outline detailed experimental protocols to test this synergy, and visualize the underlying mechanisms.
The Rationale for Synergy: Exploiting Replication Stress and DNA Repair Dependencies
The synergy between DHX9 and PARP inhibitors is rooted in their convergent roles in managing DNA replication stress and repair. PARP inhibitors are highly effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2] By trapping PARP on DNA, these inhibitors lead to an accumulation of single-strand breaks which collapse replication forks, creating double-strand breaks that are lethal in HRR-deficient cells.[3][4]
DHX9, a DNA/RNA helicase, is crucial for resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and cause replication stress and DNA damage if not properly managed.[5] Recent studies have shown that cancer cells, particularly those resistant to PARP inhibitors, can upregulate DHX9.[6] Furthermore, cancer cell lines with BRCA1 or BRCA2 loss-of-function mutations exhibit a selective dependency on DHX9 for their survival.[5]
This creates a compelling therapeutic hypothesis: inhibiting DHX9 in cancer cells already under significant replication stress from PARP inhibition will lead to a catastrophic accumulation of DNA damage and subsequent cell death. This is particularly relevant for overcoming acquired resistance to PARP inhibitors.
Comparative Data Summary
While a direct combination study of this compound and a PARP inhibitor is not yet published, we can compile relevant data from studies on DHX9 inhibitors and PARP inhibitors as single agents in pertinent cancer models. The DHX9 inhibitor ATX968 serves as a valuable tool compound for these preclinical investigations.
| Drug Class | Compound | Cancer Model | Key Findings | Reference |
| DHX9 Inhibitor | ATX968 | MSI-H/dMMR Colorectal Cancer Xenograft | Induced robust and durable tumor growth inhibition and regression. | [7] |
| ATX968 | BRCA1/2 LOF Ovarian and Breast Cancer Cell Lines | Showed selective anti-proliferative activity. | [5] | |
| ATX968 | MSI-H/dMMR Colorectal Cancer Cells | Increased RNA/DNA secondary structures, replication stress, leading to cell-cycle arrest and apoptosis. | [7] | |
| PARP Inhibitor | Olaparib | BRCA1-mutated Breast Cancer Cells (MDA-MB-436) | IC50 of ~2.3 µM. | [2] |
| Olaparib | BRCA2-mutated Ovarian Cancer Cells (SKOV3 BRCA2 KO) | IC50 of 0.051 µM. | [8] | |
| Olaparib | Non-BRCA mutated TNBC cells (HCC1806) | IC50 of ~1.2 µM. | [2] | |
| Combination Rationale | ATRi + AKTi | PARPi-resistant BRCAm HGSOC | Synergistic cytotoxicity, increased apoptosis and DNA damage. DHX9 upregulated in resistant tumors. | [6] |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound and PARP inhibitors, the following experimental protocols are recommended.
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the effect of single-agent and combination treatments on cell proliferation and calculate synergy using the Chou-Talalay method.[9][10][11]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., BRCA-mutated ovarian or breast cancer cell lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose matrix of this compound and a PARP inhibitor (e.g., Olaparib), both alone and in combination, for 72 hours. Include a vehicle-only control.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo Assay (Alternative):
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone.
-
Calculate the Combination Index (CI) using CompuSyn software or similar tools. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10]
-
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis following single-agent and combination treatments.[12]
Methodology:
-
Cell Treatment: Treat cells with this compound, a PARP inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-positive/PI-negative cells are considered early apoptotic.
-
Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
DNA Damage Assay (γH2AX Immunofluorescence)
Objective: To visualize and quantify DNA double-strand breaks as a marker of DNA damage.[3][13]
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, a PARP inhibitor, or the combination for 24 hours.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates increased DNA damage.
Visualizing the Mechanisms and Workflows
To further elucidate the proposed synergy and experimental design, the following diagrams are provided.
Caption: Proposed synergistic mechanism of DHX9 and PARP inhibitors.
Caption: Workflow for assessing this compound and PARP inhibitor synergy.
Conclusion
The convergence of DHX9 and PARP inhibitor functions on the nexus of DNA replication and repair presents a highly promising avenue for cancer therapy. The inhibition of DHX9 is poised to be a powerful strategy to enhance the efficacy of PARP inhibitors, particularly in tumors that have developed resistance or have an inherent dependency on DHX9 for survival. The experimental framework provided in this guide offers a robust methodology for researchers to validate and quantify this anticipated synergy, paving the way for the development of novel and more effective combination therapies for cancer patients.
References
- 1. Synergistic targeting of BRCA1 mutated breast cancers with PARP and CDK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AKT1 interacts with DHX9 to mitigate R-loop-induced replication stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug–gene Interaction Screens Coupled to Tumor Data Analyses Identify the Most Clinically Relevant Cancer Vulnerabilities Driving Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. cjcrcn.org [cjcrcn.org]
- 13. researchgate.net [researchgate.net]
Comparative study of Dhx9-IN-4's impact on different DNA repair deficient cells
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the effects of DHX9 inhibition, exemplified by compounds like ATX968 (referred to generically as Dhx9-IN-4), on cancer cells with varying DNA repair deficiencies. The objective is to present experimental data, outline key protocols, and visualize the underlying mechanisms to aid in the research and development of novel cancer therapeutics.
Introduction: Targeting DHX9 in DNA Repair Deficient Cancers
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme essential for various cellular processes, including transcription, DNA replication, and the maintenance of genomic stability.[1][2] It functions by unwinding complex DNA and RNA structures, such as R-loops (DNA/RNA hybrids) and G-quadruplexes.[3][4] The accumulation of these structures can lead to replication stress and DNA damage.[1][3]
Many cancer cells harbor defects in their DNA damage response (DDR) pathways, making them reliant on alternative mechanisms for survival. This creates a vulnerability that can be exploited through a concept known as "synthetic lethality." This occurs when the inhibition of a second pathway (in this case, DHX9 activity) is lethal to cells with a pre-existing deficiency in a primary pathway (e.g., DNA mismatch repair or homologous recombination), while being relatively non-toxic to healthy cells with intact DNA repair machinery.[3][5]
Recent studies have identified DHX9 as a promising therapeutic target in cancers with specific DNA repair deficiencies, such as those with microsatellite instability-high (MSI-H) or mutations in BRCA1 and BRCA2 genes.[3][6] Inhibition of DHX9 leads to an overwhelming level of replication stress and DNA damage in these vulnerable cells, ultimately triggering cell cycle arrest and apoptosis.[1][7] This guide compares the impact of DHX9 inhibition across different DNA repair deficient cell types.
Data Presentation: Quantitative Comparison of this compound's Impact
The following table summarizes the quantitative effects of DHX9 inhibition on various DNA repair deficient cancer cell lines.
| Cell Line Category | DNA Repair Deficiency | Key Impact of DHX9 Inhibition | Comparison to DNA Repair Proficient Cells | Alternative Therapies & Comparison |
| Colorectal Cancer | dMMR / MSI-H | High sensitivity; potent anti-proliferative activity, induction of apoptosis and cell cycle arrest.[1][6] | Significantly less effective in proficient mismatch repair (pMMR) / microsatellite stable (MSS) models.[1] | Checkpoint inhibitors are standard for MSI-H tumors. DHX9 inhibition offers a direct, targeted cytotoxic approach. |
| Breast & Ovarian Cancer | BRCA1/2 Loss-of-Function (LOF) | Selective dependency; increased DNA damage, replication stress, and S-G2 phase cell cycle arrest leading to apoptosis.[3][7] | BRCA-proficient cells are less sensitive to DHX9 inhibition. | PARP Inhibitors (e.g., Olaparib): Both exploit synthetic lethality. PARP inhibitors trap PARP on DNA, preventing single-strand break repair, which leads to double-strand breaks lethal to HR-deficient cells.[5][8] DHX9 inhibitors induce replication stress via R-loop accumulation.[3] |
| Various Cancers | ATR Pathway Deficiency (Hypothetical) | Potential high sensitivity. ATR phosphorylates DHX9 to help resolve R-loops under genotoxic stress.[9][10] Loss of ATR would likely prevent this crucial regulation, exacerbating the effect of DHX9 inhibition. | Cells with functional ATR can mount a response to the R-loop accumulation caused by DHX9 inhibition. | ATR Inhibitors: These agents also induce synthetic lethality in cells with other DDR defects (e.g., ATM deficiency) by preventing cell cycle arrest and repair.[11] Combining DHX9 and ATR inhibitors could be a synergistic strategy. |
Mandatory Visualizations
Signaling Pathway of DHX9 Inhibition
Caption: Mechanism of DHX9 inhibition leading to selective cell death in DNA repair deficient cells.
Experimental Workflow
Caption: General experimental workflow for the comparative study of this compound.
Synthetic Lethality Logical Relationship
Caption: Logical relationship illustrating synthetic lethality with DHX9 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments.
Cell Viability / Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Method:
-
Seed cells (e.g., 1,000-5,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for a period of 72 to 120 hours.
-
Measure cell viability using a commercial kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.
-
Record luminescence using a plate reader.
-
Normalize data to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
DNA Damage Assessment (γH2AX Immunofluorescence)
-
Objective: To quantify the formation of DNA double-strand breaks (DSBs).
-
Method:
-
Grow cells on coverslips in a 24-well plate and treat with this compound at a relevant concentration (e.g., IC50) for 24-48 hours.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated H2AX (Ser139) overnight at 4°C.[12]
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Method:
-
Treat cells with this compound or vehicle control for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.
-
Model the cell cycle distribution (G1, S, G2/M phases) using analysis software (e.g., FlowJo, ModFit LT).
-
Comet Assay (Neutral)
-
Objective: To directly measure DNA double-strand breaks at the single-cell level.[13]
-
Method:
-
Treat cells with this compound as required.
-
Harvest and embed approximately 10,000 cells in low-melting-point agarose on a specialized slide.
-
Lyse cells in a neutral lysis buffer to remove membranes and proteins, leaving behind the nucleoid.
-
Perform electrophoresis under neutral pH conditions. Fragmented DNA (from DSBs) will migrate out of the nucleoid, forming a "comet tail."[13]
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize comets using a fluorescence microscope and quantify the tail moment (a product of tail length and the fraction of DNA in the tail) using specialized software. An increased tail moment indicates more DNA damage.[13]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting DNA Repair in Cancer: Beyond PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translation of DNA damage response inhibitors as chemoradiation sensitizers from the laboratory to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dhx9-IN-4: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical information and procedural steps for the proper disposal of Dhx9-IN-4, a potent ATP-dependent inhibitor of the RNA helicase A (DHX9). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal plan based on established best practices for hazardous chemical waste management in a laboratory setting.
Properties of this compound
To effectively manage the disposal of any chemical, understanding its known properties is the first step. Below is a summary of the available data for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₂₂ClN₅O |
| Molecular Weight | 508.01 g/mol |
| Primary Function | ATP-dependent inhibitor of RNA helicase A (DHX9) |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Step-by-Step Disposal Protocol for this compound
The following protocol is a step-by-step guide for the safe disposal of this compound, synthesized from general hazardous waste disposal guidelines from various safety and regulatory bodies.[1][2][3][4][5][6]
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste due to its bioactive nature and the lack of comprehensive safety data.
-
Do not dispose of this compound down the drain or in regular trash.[1][7] Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must not enter the sewer system or be disposed of as regular trash.[1]
2. Waste Collection and Containerization:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[3] Plastic bottles are often preferred over glass to minimize the risk of breakage.[1]
-
Ensure the waste container has a secure, tight-fitting lid to prevent spills and evaporation.[2][5]
-
Do not overfill containers; a general rule is to fill them to no more than 80-90% capacity.
3. Labeling of Hazardous Waste:
-
Properly label the hazardous waste container immediately upon the first addition of waste.
-
The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1]
-
For mixtures, list all chemical components and their approximate concentrations or volumes.[1]
-
The date of waste generation (the date the first waste was added to the container).[1]
-
The name and contact information of the Principal Investigator (PI) or responsible researcher.[1]
-
The laboratory room number and building.[1]
-
Check the appropriate hazard pictograms if known (e.g., irritant, toxic). In the absence of specific data, it is prudent to handle the compound with a high degree of caution.
-
4. Waste Segregation and Storage:
-
Store the this compound waste container in a designated and properly ventilated satellite accumulation area (SAA) within the laboratory.
-
Segregate the waste based on chemical compatibility. For instance, keep it separate from acids, bases, and oxidizers.[2][5]
-
Store hazardous waste containers in secondary containment to catch any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
-
Complete any required hazardous waste disposal forms as per your institution's protocol.[1]
-
Follow the specific instructions provided by your EHS department for pickup procedures.
Experimental Protocols: A Note on the Absence of Specific Methodologies
As this compound is a research compound, there are no standardized experimental protocols for its disposal beyond the general chemical waste guidelines. The mechanism of action of this compound as a DHX9 inhibitor does not inform a specific chemical neutralization or deactivation procedure for disposal. Therefore, adherence to the general hazardous waste protocols outlined above is the prescribed method.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key steps and decision points.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Dhx9-IN-4
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling Dhx9-IN-4.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. For high-risk operations, a face shield should be worn in addition to goggles.[1][2] |
| Hand Protection | Gloves | Double gloving with chemically resistant gloves (e.g., nitrile) is mandatory. For compounds of unknown toxicity, a laminate glove under a heavy-duty outer glove is recommended.[1][3][4] |
| Body Protection | Lab Coat | A flame-resistant lab coat that is fully buttoned is required.[1][3] An additional chemical-resistant apron is recommended for splash hazards. |
| Respiratory | Respirator | Use of a properly fitted N95 respirator or higher is recommended, especially when handling the compound as a powder.[4] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory.[3] |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing the risk of exposure and contamination.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste | Collect all solutions containing this compound in a designated, sealed hazardous waste container. |
| Contaminated Materials | All disposable items (gloves, pipette tips, etc.) must be placed in a designated hazardous waste bag or container.[5] |
All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[6][7]
Emergency Response Plan
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
In all cases of exposure, it is imperative to seek immediate medical attention and to provide the Safety Data Sheet (if available) or any known information about the compound to the medical personnel.[8][9][10][11] All spills and exposures should be reported to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[12]
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 12. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
